NT157
Description
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUPOUEGOSAAO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multi-Pronged Attack of NT157 on Cancer Cells: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of NT157, a promising anti-cancer agent. This document provides an in-depth analysis of the core signaling pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its multifaceted effects on cancer cells.
This compound, a small molecule tyrphostin, has emerged as a potent anti-neoplastic agent with a complex and effective mechanism of action. This guide synthesizes preclinical findings to present a detailed overview of how this compound combats cancer cell proliferation and survival.
Core Mechanism of Action: A Dual-Targeting Strategy
This compound's primary anti-cancer activity stems from its ability to disrupt two critical signaling pathways that are frequently dysregulated in various malignancies: the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) axis and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2]
Initially, this compound was identified as an inhibitor of the IGF-1R/IRS signaling cascade.[3][4] It induces serine phosphorylation of IRS1 and IRS2, leading to their subsequent degradation.[3][5] This uncouples them from the IGF-1R and the Insulin Receptor (InR), thereby inhibiting downstream pro-survival and proliferative signals.[5][6]
Further research has unveiled that this compound also effectively targets the STAT3 signaling pathway.[1][7] This dual-targeting approach is significant as both the IGF-1R/IRS and STAT3 pathways are pivotal for cancer cell growth, survival, and metastasis.[1][7] Additionally, studies have identified the receptor tyrosine kinase AXL as another target of this compound, further highlighting its multi-faceted mechanism.[4]
The inhibition of these key signaling nodes by this compound leads to a cascade of anti-cancer effects, including:
-
Inhibition of Cell Proliferation and Viability: this compound demonstrates potent dose-dependent inhibition of cell growth across a wide range of cancer cell lines.[4][8]
-
Induction of Apoptosis and Autophagy: The compound effectively triggers programmed cell death, a crucial mechanism for eliminating cancerous cells.[4]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying.[4][8]
-
Suppression of Metastasis: By inhibiting cell migration and invasion, this compound shows potential in preventing the spread of cancer to other parts of the body.[4]
-
Modulation of the Tumor Microenvironment: this compound has been shown to impact the supportive environment of the tumor, further impeding its growth and progression.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HEL | Myeloproliferative Neoplasm | 3.1, 0.68, 0.72 | 24, 48, 72 |
| H1299 | Lung Cancer | 1.7 - 9.7 | Not Specified |
| H460 | Lung Cancer | 4.8 - 12.9 | Not Specified |
Data compiled from multiple preclinical studies.[3][4]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| HEL | Control | Data not available | Data not available | Data not available |
| HEL | This compound (µM) | Decrease | Data not available | Increase |
| H1299 | This compound (6.4 µM) | Data not available | Increase | Data not available |
| H460 | This compound (6.4 µM) | Data not available | Data not available | Increase |
Data represents the general trend observed in the cited studies.[3][4]
Table 3: Effect of this compound on Protein Expression and Phosphorylation
| Protein | Cancer Cell Line | This compound Treatment | Effect |
| p-IGF-1Rβ | LNCaP, PC3 | Dose-dependent | Decreased |
| IRS1/2 | Multiple | Dose-dependent | Decreased expression |
| p-AKT | LNCaP, PC3 | Dose-dependent | Decreased |
| p-ERK | LNCaP, PC3 | Dose-dependent | Increased |
| p-STAT3 | Multiple | Dose- and time-dependent | Decreased |
This table summarizes qualitative changes observed in Western blot analyses from various studies.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IRS1, anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Immunoprecipitation
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody specific to the target protein (e.g., anti-IGF-1R) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners (e.g., anti-IRS1).
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Harvest this compound-treated and control cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[10]
-
RNA Digestion: Wash the fixed cells and resuspend them in a solution containing RNase A to digest cellular RNA.[10]
-
DNA Staining: Stain the cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI).[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Conclusion
This compound represents a promising therapeutic candidate due to its ability to simultaneously inhibit multiple oncogenic signaling pathways. Its multifaceted mechanism of action, encompassing the disruption of the IGF-1R/IRS and STAT3 pathways, leads to potent anti-cancer effects in a variety of preclinical models. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound in the fight against cancer. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of future studies aimed at elucidating the full spectrum of this compound's anti-neoplastic activity.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
The Multi-Targeted Kinase Inhibitor NT157: A Technical Overview of its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT157 is a novel small-molecule tyrphostin initially identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. Subsequent research has unveiled its multi-targeted nature, demonstrating efficacy in various preclinical cancer models through the modulation of several critical oncogenic pathways. This technical guide provides an in-depth analysis of the primary molecular targets of this compound, its mechanism of action, and its impact on cellular processes. Quantitative data from key studies are summarized, and methodologies for pivotal experiments are detailed to facilitate reproducibility and further investigation.
Primary and Key Molecular Targets
The primary molecular target of this compound is the Insulin Receptor Substrate (IRS) proteins, specifically IRS1 and IRS2 . These adaptor proteins are crucial for mediating downstream signaling from the IGF-1R and insulin receptor (InR).[1][2][3][4][5][6] this compound promotes the degradation of IRS1/2, thereby disrupting pro-survival and proliferative signals.[1][2][3][4][5]
Beyond its primary targets, this compound has been shown to be a multi-targeted inhibitor, also affecting:
-
Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5): this compound inhibits the activation of STAT3 and STAT5, key transcription factors involved in cell proliferation, survival, and inflammation.[1][7][8][9] This inhibition occurs independently of its effects on IRS proteins.[1]
-
AXL Receptor Tyrosine Kinase: this compound has been associated with the decreased expression and activation of AXL, a receptor tyrosine kinase linked to chemoresistance and metastasis.[1][7]
Mechanism of Action
This compound's mechanism of action is multifaceted. Its primary effect on IRS1/2 degradation is initiated by an allosteric interaction with the IGF-1R.[1] This binding induces a conformational change in the receptor, leading to the dissociation of IRS1/2.[1] Subsequently, the adaptor protein SHC is recruited to the receptor, activating the RAS-RAF-MEK-ERK and JNK signaling pathways.[1] Activated ERK1/2 and JNK1/2 then phosphorylate IRS1 and IRS2 on serine residues, which marks them for ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation of IRS proteins effectively uncouples the IGF-1R from its downstream pro-survival and proliferative signaling cascades, most notably the PI3K/AKT/mTOR pathway.[1][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line Type | Cell Line(s) | IC50 Range (µM) | Exposure Time (hours) | Reference |
| Osteosarcoma | MG-63, OS-19, U-2OS | 0.3 - 0.8 | 72 | [2][4] |
| Lung Cancer | H1299, H460 | 1.7 - 12.9 | Not Specified | [10] |
| Chronic Myeloid Leukemia | K562 | 9.8, 0.6, 0.68 | 24, 48, 72 | [11] |
Key Experimental Protocols
Cell Viability and Growth Assays
a) Trypan Blue Exclusion Assay:
-
Plate cells in 24-well plates at a predetermined density.
-
Treat cells with varying concentrations of this compound (e.g., 0.3–3 µM) or DMSO as a vehicle control for a specified duration (e.g., 72 hours).[2]
-
Following treatment, detach the cells using trypsin-EDTA.
-
Resuspend the cells in complete medium.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (viable cell count / total cell count) x 100.
b) Crystal Violet Assay:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time course.[5]
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates with water to remove excess stain.
-
Air dry the plates.
-
Elute the stain by adding a solubilizing agent (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at a wavelength of 590 nm using a microplate reader.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., IRS-1, IRS-2, p-IRS-1 (Tyr), AKT, p-AKT, ERK, p-ERK, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound or DMSO for the desired duration (e.g., 48 hours).[5]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[5]
Wound-Healing Migration Assay
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or DMSO.[2]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).[2]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.
Signaling Pathways and Experimental Workflow Visualizations
Caption: this compound's primary mechanism of action on the IGF-1R/IRS signaling axis.
Caption: Overview of the multi-targeted effects of this compound on key oncogenic pathways.
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound is a promising multi-targeted anti-cancer agent with a well-defined primary mechanism of action involving the degradation of IRS1 and IRS2 proteins. Its ability to concurrently inhibit other critical oncogenic pathways, such as STAT3/5 and AXL signaling, underscores its potential to overcome the resistance mechanisms that often plague single-target therapies. The data presented in this guide highlight the potent in vitro activity of this compound and provide a foundation for further research and development. The detailed experimental protocols and pathway diagrams serve as a resource for researchers investigating the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tyrphostin this compound suppresses insulin receptor substrates and augments therapeutic response of prostate cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - ProQuest [proquest.com]
An In-depth Technical Guide on NT157 as an IRS-1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NT157 is a small-molecule tyrphostin that has emerged as a significant preclinical candidate for cancer therapy.[1] Its primary mechanism of action involves the targeted degradation of Insulin Receptor Substrate 1 and 2 (IRS-1/2), crucial adaptor proteins in the Insulin/IGF-1 signaling pathway.[2] By inducing serine phosphorylation of IRS-1/2, this compound leads to their subsequent proteasomal degradation, effectively shutting down downstream pro-survival and proliferative signaling cascades such as the PI3K/Akt/mTOR pathway.[2][3] Beyond its effects on IRS proteins, this compound exhibits a multitargeted profile, also inhibiting STAT3, STAT5, and the AXL receptor tyrosine kinase.[4][5] This multifaceted mechanism allows this compound to suppress tumor growth, metastasis, and angiogenesis across a wide range of cancer models, including those resistant to other targeted therapies.[4][6] This document provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, experimental protocols, and impact on key signaling pathways.
Introduction: The Rationale for Targeting IRS-1/2
The Insulin Receptor (IR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) are key drivers of cellular growth, proliferation, and metabolism.[7] Upon ligand binding, these receptors autophosphorylate and recruit docking proteins, primarily IRS-1 and IRS-2.[8] These adaptor proteins, lacking intrinsic enzymatic activity, act as scaffolds, becoming tyrosine-phosphorylated to create binding sites for downstream effectors containing SH2 domains, most notably PI3K (Phosphoinositide 3-kinase).[7][9]
The subsequent activation of the PI3K/Akt/mTOR and MAPK/ERK pathways is central to many hallmarks of cancer.[10] While IRS-1 is often associated with cancer cell proliferation, IRS-2 is linked to motility and metastasis.[3] The critical role of IRS proteins in mediating oncogenic signals from multiple receptors makes them compelling targets for therapeutic intervention.[2] Direct inhibition of IRS signaling offers a strategy to overcome resistance mechanisms that can emerge with therapies targeting upstream receptors like IGF-1R.[4] this compound was developed as a novel small molecule to achieve this by specifically promoting the degradation of both IRS-1 and IRS-2.[6]
Mechanism of Action of this compound
This compound's mechanism for downregulating IRS proteins is indirect but highly effective. It is proposed to follow a multi-step process:
-
Allosteric Binding to IGF-1R : this compound binds to an allosteric site on the IGF-1R.[4] This induces a conformational change in the receptor.
-
IRS Dissociation and Shc Binding : The conformational change leads to the dissociation of the IRS-1/2 proteins from the receptor. This allows for a stronger interaction between the receptor and another adaptor protein, Shc.[2][4]
-
MAPK/ERK/JNK Activation : The recruitment of Shc activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[2][5] Studies have also shown that this compound strongly induces the activation of JNK1/2, another member of the MAPK family.[4]
-
Serine Phosphorylation of IRS : Activated ERK1/2 and JNK1/2 then phosphorylate IRS-1 and IRS-2 on specific serine residues (e.g., Serine 636/639 on IRS-1).[3][4] This serine phosphorylation is an inhibitory mark that prevents IRS proteins from binding to the insulin receptor.[8]
-
Proteasomal Degradation : Serine-phosphorylated IRS proteins are recognized by the cellular machinery and targeted for ubiquitination and subsequent degradation by the 26S proteasome.[2][7]
This sustained degradation of IRS-1/2 effectively uncouples the IGF-1R/IR from their primary downstream signaling pathways, leading to long-term inhibition of pro-survival signals.[2] Furthermore, this compound has been shown to inhibit the activation of STAT3 and STAT5, and reduce the expression and activation of the AXL receptor tyrosine kinase, contributing to its broad anti-cancer activity.[4][11]
Quantitative Data: In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-neoplastic effects across a diverse panel of cancer types in preclinical studies.[4] The following tables summarize its efficacy.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Value (72h) | Key Molecular Effects | Reference(s) |
| Osteosarcoma | MG-63, OS-19, U-2OS | 0.3 - 0.8 µM | Downregulation of IRS-1/2, G2/M cell cycle arrest. | [6][12] |
| Prostate Cancer | LNCaP, PC3 | 1.4 - 2.5 µM | Reduction in cell viability, cell cycle arrest. | [4] |
| Lung Cancer | H1299, H460 | 1.7 - 12.9 µM | Decreased cell viability and clonogenicity. | [13] |
| Melanoma | A375 | ~0.3 - 1 µM | Reduction in cell viability and migration. | [4] |
| Chronic Myeloid Leukemia | K562 | 0.68 µM | Dose- and time-dependent reduction in cell viability. | [14] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Prostate Cancer (LNCaP Xenograft) | Athymic Nude Mice | 50 mg/kg, i.p., 3x/week | Significantly delayed tumor growth and castration-resistant progression. | [12][15][16] |
| Prostate Cancer (PC3 Xenograft) | Athymic Nude Mice | 50 mg/kg, i.p., 3x/week | Suppressed tumor growth, enhanced effect of docetaxel. | [15][16] |
| Melanoma | Xenograft Model | Not Specified | Inhibited tumor growth and metastasis. | [15] |
| Colorectal Cancer | CPC-APC Mouse Model | Not Specified | Reduced tumor burden. | [5] |
Key Experimental Methodologies
This section details the protocols for experiments commonly used to characterize the activity of this compound.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to assess the levels of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis : Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Resuspend 30-80 µg of cellular protein in Laemmli loading buffer, resolve on an SDS-PAGE gel, and transfer to a nitrocellulose or PVDF membrane.[3][16]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-IRS-1, anti-p-IRS-1 (Ser636/639), anti-Akt, anti-p-Akt (Ser473), anti-ERK, anti-p-ERK, anti-vinculin) overnight at 4°C.[3]
-
Detection : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment : Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours.[1]
-
MTT Incubation : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., 0.1N HCl in isopropanol or DMSO) to dissolve the formazan crystals.[1]
-
Measurement : Read the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.[1]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells in 10-cm dishes with this compound. Harvest cells by trypsinization and wash twice with PBS.[16]
-
Fixation and Staining : Resuspend cells in a hypotonic buffer containing 0.12% Triton X-100, 0.12 mM EDTA, and 100 µg/mL RNase. Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate for 20 minutes at 4°C.[16]
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer, quantifying the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases based on DNA content.[16]
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of this compound in an animal model.
-
Cell Inoculation : Inoculate 2 x 10⁶ cancer cells (e.g., PC3) suspended in serum-free medium or Matrigel subcutaneously into the flank of 6- to 8-week-old male athymic nude mice.[16]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, standard-of-care drug, combination).[16]
-
Treatment Administration : Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically three times per week.[16]
-
Monitoring : Measure tumor volume (Length × Width × Depth × 0.5432) and body weight twice weekly.[16]
-
Endpoint : At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blotting, qRT-PCR). All procedures must follow institutional animal care guidelines.[16]
Signaling Pathway Modulation and Visualizations
This compound profoundly alters intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate these effects.
Caption: this compound's mechanism leading to IRS-1/2 degradation.
Caption: Standard preclinical evaluation workflow for this compound.
Conclusion and Future Perspectives
This compound stands out as a promising anti-cancer agent due to its unique, multi-pronged mechanism of action.[4] By inducing the degradation of the critical signaling nodes IRS-1 and IRS-2, it achieves a durable inhibition of the potent IGF-1R/IR signaling axis.[15] Its additional activities against STAT3 and AXL further broaden its therapeutic potential and may help circumvent the development of resistance.[4][5] Preclinical data consistently demonstrate its ability to attenuate malignant phenotypes, including proliferation, survival, and metastasis, in a wide array of cancer models.[4] Furthermore, this compound has shown synergistic effects when combined with chemotherapy and other targeted agents, suggesting its utility in combination regimens.[4] Future research should focus on clinical translation, identifying predictive biomarkers for patient stratification, and further exploring combination strategies to maximize its therapeutic impact.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the IRS-1 and/or -2 in the pathogenesis of insulin resistance in Dahl salt-sensitive (S) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - ProQuest [proquest.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
Downstream Effects of NT157 on the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT157 is a small molecule inhibitor initially identified as a potent downregulator of Insulin Receptor Substrate 1 and 2 (IRS-1/2). Its mechanism of action extends to other critical oncogenic pathways, including the PI3K/AKT/mTOR cascade. This technical guide provides an in-depth analysis of the downstream effects of this compound on the PI3K/AKT pathway, consolidating quantitative data from preclinical studies, offering detailed experimental protocols for key assays, and presenting visual diagrams of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction: this compound and the PI3K/AKT Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
This compound is a tyrphostin derivative that has demonstrated significant anti-neoplastic activity across a range of cancer models.[2] Its primary mechanism of action involves the induction of serine phosphorylation of IRS-1 and IRS-2, leading to their subsequent proteasomal degradation.[2] As IRS proteins are critical adaptors that link receptor tyrosine kinases (RTKs) like the Insulin-like Growth Factor 1 Receptor (IGF-1R) to downstream signaling molecules, their degradation by this compound effectively uncouples the receptor from the PI3K/AKT pathway.[2] This disruption leads to a significant attenuation of pro-survival and pro-proliferative signals.
Beyond its effects on IRS proteins, this compound has been shown to modulate the activity of other key signaling nodes, including STAT3, STAT5, and the AXL receptor tyrosine kinase, highlighting its multi-targeted nature.[2] This guide will focus specifically on the downstream consequences of this compound-mediated inhibition of the PI3K/AKT pathway.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines, focusing on its impact on cell viability, AKT phosphorylation, and cell cycle progression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| HEL | Myeloproliferative Neoplasm | 3.1 | 24 | [3] |
| HEL | Myeloproliferative Neoplasm | 0.68 | 48 | [3] |
| HEL | Myeloproliferative Neoplasm | 0.72 | 72 | [3] |
| LNCaP | Prostate Cancer | ~2.5-5 | 24 | [1] |
| PC3 | Prostate Cancer | ~2.5-5 | 24 | [1] |
| H1299 | Lung Cancer | ~6.4-12.5 | Not Specified | [4] |
| H460 | Lung Cancer | ~6.4-12.5 | Not Specified | [4] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [5] |
| T47D | Breast Cancer | Not Specified | Not Specified | [5] |
Table 2: Dose-Dependent Inhibition of AKT Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Inhibition of p-AKT (Ser473) | Citation |
| LNCaP | 2.5 | >60% inhibition of IGF-1R phosphorylation | [1] |
| LNCaP | 5 | >80% inhibition of IGF-1R phosphorylation | [1] |
| PC3 | 2.5 | ~40% inhibition of IGF-1R phosphorylation | [1] |
| PC3 | 5 | >90% inhibition of IGF-1R phosphorylation | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |
| HEL | 0.2 | Decrease | Not Specified | Increase | [3] |
| HEL | 0.4 | Decrease | Not Specified | Increase | [3] |
| HEL | 0.8 | Decrease | Not Specified | Increase | [3] |
| H1299 | 6.4 | Not Specified | Increase | Not Specified | [4] |
| H1299 | 12.5 | Not Specified | Increase | Not Specified | [4] |
| H460 | 6.4 | Not Specified | Not Specified | Increase | [4] |
| H460 | 12.5 | Not Specified | Not Specified | Increase | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the downstream effects of this compound on the PI3K/AKT pathway.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol is for detecting changes in the phosphorylation status and total protein levels of key components of the PI3K/AKT pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[8]
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, rabbit anti-phospho-mTOR, rabbit anti-total mTOR, rabbit anti-phospho-p70S6K, rabbit anti-total p70S6K, rabbit anti-phospho-4EBP1, rabbit anti-total 4EBP1, and a loading control like mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels.
In Vitro PI3K Kinase Assay
This protocol provides a general framework for measuring the kinase activity of PI3K in the presence of this compound. This can be adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).[10]
Materials:
-
Recombinant active PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
Kinase reaction buffer
-
ATP
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme, its lipid substrate (PIP2), and the kinase reaction buffer.
-
Add serial dilutions of this compound or a known PI3K inhibitor (positive control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of PI3K activity inhibition by this compound.
Conclusion
This compound represents a promising multi-targeted therapeutic agent with significant inhibitory effects on the PI3K/AKT signaling pathway. By promoting the degradation of IRS-1/2, this compound effectively uncouples upstream receptor tyrosine kinase signaling from this critical pro-survival pathway. The quantitative data and detailed protocols provided in this technical guide offer a comprehensive resource for researchers to further investigate the downstream effects of this compound and to evaluate its therapeutic potential in various cancer models. The provided diagrams serve as a visual aid to understand the complex signaling network and to design robust experimental strategies. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these preclinical findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. promega.com [promega.com]
The Role of NT157 in STAT3 Signaling Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a novel small-molecule tyrphostin that has emerged as a promising anti-cancer agent due to its multifaceted mechanism of action.[1] Initially identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) axis, subsequent research has revealed its significant activity in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression. This technical guide provides an in-depth overview of the role of this compound in inhibiting STAT3 signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: A Dual Inhibitor
This compound exhibits a dual mechanism of action, making it a compelling candidate for cancer therapy. Its primary and most well-characterized function is the induction of serine phosphorylation and subsequent degradation of IRS-1 and IRS-2 proteins, which are crucial adaptors in the IGF-1R and insulin receptor signaling pathways.[1] This disruption leads to the inhibition of downstream pro-survival pathways such as the PI3K/AKT pathway.
Crucially, this compound also inhibits the STAT3 signaling pathway independently of its effects on IRS proteins.[1] The inhibition of STAT3 is attributed to the activation of currently uncharacterized protein phosphatases, which lead to the dephosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3).[1] This dephosphorylation prevents STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for various oncogenes. This dual targeting of two central oncogenic pathways positions this compound as a potent anti-cancer agent with the potential to overcome resistance mechanisms.[2]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inhibiting cancer cell viability and STAT3 signaling has been demonstrated across a range of cancer types. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| H1299 | Lung Cancer | SRB | 24 | 9.7 | [3] |
| H1299 | Lung Cancer | SRB | 48 | 2.5 | [3] |
| H1299 | Lung Cancer | SRB | 72 | 1.7 | [3] |
| H460 | Lung Cancer | SRB | 24 | 12.9 | [3] |
| H460 | Lung Cancer | SRB | 48 | 7.2 | [3] |
| H460 | Lung Cancer | SRB | 72 | 4.8 | [3] |
| MG-63 | Osteosarcoma | MTT | 72 | Sub-micromolar | [4] |
| OS-19 | Osteosarcoma | MTT | 72 | Sub-micromolar | [4] |
| U-2OS | Osteosarcoma | MTT | 72 | Sub-micromolar | [4] |
| A375 | Melanoma | MTT | 24 | 3.938 ± 0.258 | [5] |
| A375 | Melanoma | MTT | 48 | 2.481 ± 0.1 | [5] |
| A2058 | Melanoma | MTT | 24 | 3.735 ± 0.236 | [5] |
| A2058 | Melanoma | MTT | 48 | 2.124 ± 0.085 | [5] |
Table 2: Inhibition of STAT3 Phosphorylation by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time | Effect on p-STAT3 (Tyr705) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2 | 8 h | Dose- and time-dependent decrease | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 2 | 8 h | Dose- and time-dependent decrease | [6] |
| A375 | Melanoma | Not specified | Not specified | Inhibition | [2] |
| A2058 | Melanoma | 0.5, 1, 2 | 24 h | Dose-dependent inhibition | [5] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose and Schedule | Outcome | Reference |
| Hepatocellular Carcinoma | Nude mice with SMMC-7721 xenografts | Not specified | Decreased lung metastasis | [6] |
| Melanoma | Metastatic melanoma model in mice | Not specified | Remarkable anti-cancer characteristics | [2] |
| Osteosarcoma | Not specified | Not specified | Potent antitumor effects | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits STAT3 signaling by activating protein phosphatases.
Caption: Workflow for assessing this compound-mediated STAT3 inhibition.
Caption: Dual inhibitory mechanism of this compound on IRS and STAT3 pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on STAT3 signaling.
Western Blot for Phosphorylated and Total STAT3
This protocol is essential for directly measuring the inhibitory effect of this compound on STAT3 activation.
-
Cell Lysis and Protein Extraction:
-
Culture cancer cells to 70-80% confluency in appropriate media.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT3 and total STAT3 band intensities to the loading control. Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of this compound on cancer cells.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Culture cancer cells to sub-confluency and then serum-starve them for several hours.
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Add cell culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the wells.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a staining solution (e.g., crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of this compound-treated cells to the control group.
Clinical Development Status
As of the latest available information, this compound is a preclinical candidate and has not yet entered clinical trials. Its promising in vitro and in vivo anti-cancer activities, particularly its dual-targeting mechanism, warrant further investigation and potential advancement into clinical development.
Conclusion
This compound is a potent anti-cancer agent with a unique dual mechanism of action that involves the degradation of IRS-1/2 and the inhibition of STAT3 signaling. The inhibition of STAT3 is a critical component of its anti-tumor effects, occurring through the activation of protein phosphatases and leading to reduced cancer cell proliferation, migration, and tumor growth. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the preclinical evaluation and further development of this compound as a novel cancer therapeutic. Its ability to target two key oncogenic pathways simultaneously suggests that this compound may be effective in a broad range of cancers and could potentially circumvent common mechanisms of drug resistance.
References
- 1. This compound as an Anticancer Drug Candidate That Targets Kinase- and Phosphatase-Mediated Signaling [mdpi.com]
- 2. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits HCC Migration via Downregulating the STAT3/Jab1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NT157 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NT157 is a novel small-molecule tyrphostin inhibitor with a multi-targeted mechanism of action that extends beyond direct effects on tumor cells to significantly modulate the complex tumor microenvironment (TME). By primarily targeting Insulin Receptor Substrate (IRS) 1 and 2, Signal Transducer and Activator of Transcription 3 (STAT3), and the AXL receptor tyrosine kinase, this compound disrupts key signaling cascades that drive tumor growth, progression, and immune evasion. This guide provides a comprehensive technical overview of this compound's effects on the TME, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanisms of this compound Action
This compound exerts its anti-cancer effects through a dual action on both malignant cells and the surrounding stromal and immune components of the TME.[1][2] Its primary molecular targets include:
-
IRS-1/2 Inhibition: this compound induces the serine phosphorylation and subsequent proteasomal degradation of IRS-1 and IRS-2.[1][3][4] This uncouples the Insulin-like Growth Factor 1 Receptor (IGF-1R) from its downstream signaling pathways, primarily the PI3K/AKT/mTOR axis, which is crucial for cancer cell proliferation and survival.[4][5]
-
STAT3 Signaling Blockade: this compound inhibits the activation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and immunosuppression.[1][2] This action contributes to a reduction in pro-tumorigenic inflammation within the TME.[1][2]
-
AXL Receptor Tyrosine Kinase Inhibition: this compound has been shown to downregulate the expression and activation of AXL, a receptor tyrosine kinase implicated in therapy resistance, metastasis, and immune evasion.[1]
These targeted actions collectively result in decreased cancer cell proliferation, induction of apoptosis, and a significant remodeling of the TME to be less hospitable for tumor growth.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on cancer cells and the tumor microenvironment.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HEL | Myeloproliferative Neoplasm | Viability | 0.8 | Significant reduction in cell viability | [6] |
| SET2 | Myeloproliferative Neoplasm | Viability | 3.2 | Significant reduction in cell viability | [6] |
| H1299 | Lung Cancer | Viability (IC50) | 1.7 - 9.7 (time-dependent) | Dose- and time-dependent decrease in cell viability | [7] |
| H460 | Lung Cancer | Viability (IC50) | 4.8 - 12.9 (time-dependent) | Dose- and time-dependent decrease in cell viability | [7] |
| H1299 | Lung Cancer | Clonogenicity | 12.5 | 1.4% of full capacity to form colonies | [7] |
| H460 | Lung Cancer | Clonogenicity | 12.5 | 0.8% of full capacity to form colonies | [7] |
| H1299 | Lung Cancer | Migration | 6.4 | ~30% reduction | [7] |
| H1299 | Lung Cancer | Migration | 12.5 | ~70% reduction | [7] |
| MCF-7L | Breast Cancer | Monolayer Growth | 2 | Suppression of growth | [4] |
| MCF-7L TamR | Tamoxifen-Resistant Breast Cancer | Monolayer Growth | >2 | Less sensitive than parental line | [4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | This compound Dosage | Treatment Schedule | Outcome | Reference |
| Uveal Melanoma (92.1 and MM28 cells) | NSG mice | 50 mg/kg | Intraperitoneally, three times per week | Significant suppression of tumor growth | [3] |
| Kaposi's Sarcoma | Tumor-bearing mice | Not specified | Not specified | 37.7% inhibition of tumor volume compared to control | [8] |
| A549 Lung Cancer | Athymic mice | Not specified | Oral gavage | Potent suppression of tumor growth when combined with erlotinib and prednisone | [9] |
| Colorectal Cancer | CPC-APC mice | Not specified | Not specified | Reduced amount of inflammatory infiltrate in colonic tumors | [2] |
Table 3: Effects of this compound on the Tumor Microenvironment
| TME Component | Cancer Model | Effect | Mechanism | Reference |
| Cancer-Associated Fibroblasts (CAFs) | Colorectal Cancer | Inhibition of CAF activation | Downregulation of pro-tumorigenic cytokines and chemokines | [1][2] |
| Myeloid Cells | Colorectal Cancer | Modulation of myeloid cell populations | Alteration of chemokine and growth factor signaling | [1][2] |
| Cytokines and Chemokines | Colorectal Cancer | Decreased expression of IL-6, IL-11, IL-23, CCL2, CCL5, CXCL5, CXCL7, ICAM1, and TGFβ | Inhibition of STAT3 signaling and other pathways | [1] |
| Tumor-Infiltrating Lymphocytes | General | Potential for increased infiltration and activation | Reduction of immunosuppressive signals from CAFs and myeloid cells | [10][11][12] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by this compound.
Experimental Workflow: In Vivo Tumor Model
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical in vivo tumor model.
Logical Relationship: this compound's Impact on the TME
This diagram illustrates the logical flow of how this compound's molecular actions translate into changes within the tumor microenvironment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins (e.g., IRS-1, p-AKT, STAT3, AXL).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1299, MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.8 µM, 1.6 µM, 3.2 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., rabbit anti-IRS-1, rabbit anti-p-AKT (Ser473), mouse anti-STAT3, rabbit anti-AXL) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify protein band intensities, normalized to the loading control.
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG or athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 0.5 million uveal melanoma cells) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg body weight) or vehicle control via intraperitoneal injection according to a set schedule (e.g., three times per week).[3]
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and harvest the tumors.
-
Analysis: Analyze tumor weight and volume. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or processed for flow cytometry and Western blot analysis.
Immunohistochemistry (IHC)
Objective: To assess the expression and localization of proteins within the tumor microenvironment of this compound-treated and control tumors.
Protocol:
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against markers of interest (e.g., anti-FAP for CAFs, anti-CD68 for macrophages, anti-CD31 for blood vessels) overnight at 4°C.
-
Secondary Antibody and Detection: Use a polymer-based HRP-conjugated secondary antibody system and visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Imaging and Analysis: Capture images using a light microscope and perform quantitative analysis of staining intensity and distribution.
Flow Cytometry of Tumor-Infiltrating Immune Cells
Objective: To quantify and phenotype immune cell populations within the TME following this compound treatment.
Protocol:
-
Single-Cell Suspension Preparation: Mechanically and enzymatically digest freshly harvested tumors to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
Cell Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers for various immune cell populations. A typical panel might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), F4/80 (macrophages), CD11b (myeloid cells), CD86 (M1 macrophage marker), and CD206 (M2 macrophage marker). A viability dye should also be included to exclude dead cells.
-
Intracellular Staining (Optional): For intracellular markers like FoxP3 (regulatory T cells) or cytokines, permeabilize the cells after surface staining and then incubate with the appropriate intracellular antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations and quantify their frequencies and marker expression levels.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that uniquely targets both the tumor cells and their supportive microenvironment. Its ability to disrupt the IGF-1R/IRS and STAT3 signaling pathways leads to a multifaceted anti-tumor response, including the modulation of key TME components like CAFs and myeloid cells. The preclinical data summarized in this guide highlight the potential of this compound to create a less immunosuppressive and pro-inflammatory TME, thereby inhibiting tumor growth and metastasis.
Future research should focus on further elucidating the detailed molecular mechanisms of this compound's effects on different immune cell subsets and obtaining more comprehensive quantitative data on its impact on the cytokine and chemokine landscape within the TME. Clinical investigation, such as the previously conducted Phase 1/2a trial of this compound (as NT219) in combination with cetuximab for recurrent or metastatic squamous cell carcinoma of the head and neck (NCT01523340), will be crucial to translate these promising preclinical findings into effective cancer therapies. Further exploration of this compound in combination with immunotherapy agents is also a promising avenue for future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiplex Quantitative Analysis of Tumor-Infiltrating Lymphocytes and Immunotherapy Outcome in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplex quantitative analysis of tumor-infiltrating lymphocytes and immunotherapy outcome in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of tumor-infiltrating lymphocytes in mismatch repair proficient colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of NT157: A Multi-Targeted Approach to Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT157 is an emerging small molecule tyrphostin that has demonstrated significant preclinical antineoplastic activity across a spectrum of cancer types. Initially identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling axis, subsequent research has unveiled a multifaceted mechanism of action that involves the degradation of Insulin Receptor Substrate (IRS) proteins and the modulation of other critical oncogenic pathways, including STAT3 and AXL. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data from key preclinical studies and detailed experimental insights.
Discovery and Rationale
The development of this compound stemmed from the recognition of the pivotal role of the IGF-1R/IRS signaling axis in promoting tumor proliferation, survival, and metastasis.[1] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] this compound was designed as a small molecule inhibitor to disrupt this signaling cascade.[2] It is a tyrphostin, a class of compounds known for their ability to inhibit tyrosine kinases.[2][3]
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted mechanism, primarily centered on the degradation of IRS-1 and IRS-2.[1][4] This is achieved through an indirect mechanism involving an allosteric modulation of the IGF-1R.[1][5]
The core mechanism involves:
-
Allosteric Binding to IGF-1R: this compound binds to an allosteric site on the IGF-1R, inducing a conformational change.[1][5]
-
IRS Dissociation and SHC Recruitment: This conformational change leads to the dissociation of IRS-1/2 from the receptor and promotes the recruitment of the adapter protein SHC.[1][5]
-
MAPK Pathway Activation: The IGF-1R/SHC complex activates the Ras-ERK pathway, leading to the activation of ERK1/2 and JNK1/2.[1][5]
-
IRS Serine Phosphorylation and Degradation: Activated ERK1/2 and JNK1/2 phosphorylate IRS-1/2 on serine residues, marking them for proteasomal degradation.[1][2][5]
-
Inhibition of Downstream Signaling: The degradation of IRS-1/2 effectively uncouples the IGF-1R from its primary downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[1][6]
Beyond the IGF-1R/IRS axis, this compound has been shown to inhibit the activation of STAT3 and STAT5, and the expression and activation of the receptor tyrosine kinase AXL, further contributing to its broad-spectrum anti-tumor activity.[1][5] The inhibition of STAT3 and STAT5 appears to be independent of IRS degradation and may involve the activation of protein phosphatases.[1][5]
Caption: this compound signaling pathway.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated potent anti-tumor effects in a variety of preclinical cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MG-63 | Osteosarcoma | 0.3 - 0.8 | 72 | [4][7] |
| U-2OS | Osteosarcoma | 0.3 - 0.8 | 72 | [4][7] |
| OS-19 | Osteosarcoma | 0.3 - 0.8 | 72 | [7] |
| H1299 | Lung Cancer | 1.7 - 9.7 | Not Specified | [8] |
| H460 | Lung Cancer | 4.8 - 12.9 | Not Specified | [8] |
| LNCaP | Prostate Cancer | ≥1 | 48 | [2] |
| PC3 | Prostate Cancer | ≥1 | 48 | [2] |
| K562 | Chronic Myeloid Leukemia | 9.8 (24h), 0.6 (48h), 0.68 (72h) | 24, 48, 72 | [9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| LNCaP Xenografts (castrated mice) | 50 mg/kg, i.p., 3x/week for 6 weeks | Significantly delayed tumor growth | [2][4] |
| PC3 Xenografts (in combination with docetaxel) | 50 mg/kg this compound, i.p., 3x/week + 10 mg/kg docetaxel, i.p., 3x/week for 1 week | Synergistic enhancement of cytotoxicity | [2] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used in the preclinical evaluation of this compound.
In Vitro Cell Viability and Growth Assays
Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Common Methodologies:
-
Crystal Violet Assay: Cells are plated in multi-well plates, treated with varying concentrations of this compound, and incubated for a specified period (e.g., 72 hours). The cells are then fixed and stained with crystal violet. The dye is solubilized, and the absorbance is measured to quantify the number of adherent, viable cells.[2]
-
MTT Assay: This colorimetric assay measures cellular metabolic activity. Cells are treated with this compound, and then MTT is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and quantified by spectrophotometry.[10]
-
Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells are treated with this compound, harvested, and stained with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. The number of viable and non-viable cells is then counted using a hemocytometer.[7]
Caption: In Vitro Cell Viability Workflow.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound for various time points and at different concentrations. The cells are then lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., IRS-1, p-IRS-1 (Ser), AKT, p-AKT, ERK, p-ERK, STAT3, AXL) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Vinculin or β-actin is often used as a loading control.[2][3]
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation and Permeabilization: Cells are fixed (e.g., with ethanol) and permeabilized (e.g., with Triton X-100).
-
Staining: The cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[2][10]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a suspension of cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin) and administered to the mice via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle alone.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).[2]
Caption: In Vivo Xenograft Study Workflow.
Future Directions
Conclusion
This compound represents a novel and promising strategy in cancer therapy. Its unique multi-targeted mechanism of action, centered on the degradation of IRS-1/2 and modulation of other key oncogenic pathways, provides a strong rationale for its continued development. The comprehensive preclinical data underscore its potential to inhibit tumor growth and metastasis across a range of cancer types. Further investigation, particularly in the clinical setting, is warranted to fully elucidate the therapeutic potential of this innovative agent.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - ProQuest [proquest.com]
- 10. scielo.br [scielo.br]
- 11. exelixis.com [exelixis.com]
- 12. youtube.com [youtube.com]
- 13. immunitybio.com [immunitybio.com]
- 14. Clinical trials and novel agents under investigation in T-cell lymphoma | VJHemOnc [vjhemonc.com]
- 15. ⦠[incyteclinicaltrials.com]
NT157: A Dual Modulator of Apoptosis and Autophagy in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NT157, a small molecule inhibitor, has emerged as a compound of significant interest in oncological research due to its multifaceted impact on cancer cell fate. Primarily recognized for its inhibitory action on Insulin Receptor Substrate (IRS)-1 and -2, as well as Signal Transducer and Activator of Transcription (STAT) 3 and 5, this compound orchestrates a complex cellular response that culminates in the induction of both apoptosis and autophagy. This technical guide provides an in-depth analysis of the mechanisms underpinning this compound's dual activity, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and to facilitate the design of future preclinical and clinical investigations.
Core Mechanisms of this compound: Targeting Key Oncogenic Pathways
This compound exerts its anti-cancer effects by modulating critical signaling nodes that govern cell survival, proliferation, and death. Its primary targets, IRS-1/2 and STAT3/5, are key components of pathways frequently dysregulated in cancer.
1.1. Inhibition of IRS-1/2 Signaling: this compound induces the serine phosphorylation of IRS-1 and IRS-2, leading to their subsequent degradation[1][2]. This action effectively uncouples the insulin-like growth factor 1 receptor (IGF-1R) from its downstream effectors, most notably the PI3K/AKT/mTOR pathway. The disruption of this axis inhibits cell growth and survival signals.
1.2. Suppression of STAT3/5 Activation: this compound has been shown to inhibit the phosphorylation and activation of STAT3 and STAT5[3][4]. Aberrant STAT signaling is a hallmark of many cancers, contributing to proliferation, angiogenesis, and immune evasion. By blocking STAT activation, this compound curtails these pro-tumorigenic processes.
Quantitative Impact of this compound on Cancer Cells
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability and induction of cell death pathways.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HEL | Myeloproliferative Neoplasm | 3.1 | 24 | [5] |
| HEL | Myeloproliferative Neoplasm | 0.68 | 48 | [5] |
| HEL | Myeloproliferative Neoplasm | 0.72 | 72 | [5] |
| MG-63 | Osteosarcoma | ~0.3 - 0.8 | 72 | [2] |
| U-2OS | Osteosarcoma | ~0.3 - 0.8 | 72 | [2] |
| OVCAR3 | Ovarian Cancer | Not specified | - | [6] |
| OVCA433 | Ovarian Cancer | Not specified | - | [6] |
| H1299 | Lung Cancer | Not specified | - | [7] |
| H460 | Lung Cancer | Not specified | - | [7] |
Table 2: Dose-Dependent Effects of this compound on Apoptosis and Autophagy Markers
| Cell Line | This compound Concentration (µM) | Marker | Effect | Reference |
| OVCAR3, OVCA433 | 0.4, 0.8 | Cleaved Caspase-8, Cleaved Caspase-9 | Increased expression | [6] |
| OVCAR3, OVCA433 | 0.4, 0.8 | Mcl-1, BCL-XL | Decreased expression | [6] |
| OVCAR3, OVCA433 | Not specified | ATG5, ATG7, BECLIN1 mRNA | Increased levels | |
| OVCAR3, OVCA433 | Not specified | LC3B puncta | Increased number | |
| H1299, H460 | 6.4, 12.5 | Phosphatidylserine exposure | Increased | [7] |
| H1299, H460 | 6.4, 12.5 | Mitochondrial membrane potential | Loss | [7] |
| MM cells | ≥ 0.8 | Annexin V externalization | Increased | [8] |
| MM cells | Not specified | Cleaved PARP1, γH2AX | Increased expression | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the methodologies used to study them is crucial for a comprehensive understanding of this compound's action.
Caption: this compound inhibits IRS-1/2 and STAT3/5, leading to apoptosis and autophagy.
Caption: Workflow for detecting and quantifying this compound-induced apoptosis.
Caption: Workflow for assessing this compound-induced autophagy.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the impact of this compound on apoptosis and autophagy.
Apoptosis Assays
4.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Methodology:
-
Cell Preparation: Seed cells and treat with desired concentrations of this compound for the indicated times. Include untreated and positive controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
4.1.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy.
-
Methodology:
-
Sample Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Equilibration: Wash cells with PBS and then incubate with Equilibration Buffer for 5-10 minutes.
-
Labeling: Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Washing: Stop the reaction by washing the cells with 2X SSC.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
4.1.3. Caspase Activity Assay
This colorimetric assay measures the activity of executioner caspases, such as caspase-3.
-
Principle: Active caspases in cell lysates cleave a specific peptide substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified by measuring its absorbance.
-
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse using the provided Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate per well.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing DTT to each well, followed by 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Autophagy Assays
4.2.1. Western Blotting for LC3 Conversion and p62 Degradation
This is a standard biochemical method to monitor autophagic flux.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. The protein p62/SQSTM1 is a selective autophagy substrate that is degraded in autolysosomes; therefore, a decrease in p62 levels suggests an active autophagic flux.
-
Methodology:
-
Cell Lysis: Treat cells with this compound (with and without a lysosomal inhibitor like chloroquine) and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4.2.2. Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes.
-
Principle: Upon autophagy induction, GFP-LC3, which is diffusely distributed in the cytoplasm, translocates to autophagosomes, appearing as distinct puncta.
-
Methodology:
-
Transfection: Transfect cells with a GFP-LC3 expression vector.
-
Treatment: Treat the transfected cells with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: If not using a fluorescently tagged LC3, perform immunofluorescence using an anti-LC3 antibody followed by a fluorescent secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell using image analysis software.
-
4.2.3. Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence of autophagosome formation.
-
Principle: TEM allows for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes within the cell.
-
Methodology:
-
Cell Fixation: Fix this compound-treated cells with 2.5% glutaraldehyde in a cacodylate buffer.
-
Post-fixation: Post-fix the cells in 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed in an epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Conclusion
This compound represents a promising therapeutic candidate with a well-defined, dual mechanism of action that potently induces both apoptosis and autophagy in a variety of cancer models. Its ability to target fundamental oncogenic signaling pathways underscores its potential for broad applicability. The data and protocols presented in this technical guide offer a robust framework for researchers to further explore the anti-neoplastic properties of this compound and to design rational combination therapies that may enhance its clinical efficacy. Continued investigation into the intricate interplay between this compound-induced apoptosis and autophagy will be crucial in fully realizing its therapeutic promise.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Tyrphostin NT157: A Novel Therapeutic Avenue in Prostate Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical exploratory research of NT157, a novel small molecule tyrosine kinase inhibitor, in various prostate cancer models. This compound has emerged as a promising therapeutic candidate due to its unique mechanism of action, targeting key signaling pathways involved in prostate cancer progression and treatment resistance. This document outlines the quantitative effects of this compound on prostate cancer cells, details the experimental protocols utilized in its evaluation, and visualizes the core signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The anti-neoplastic activity of this compound has been quantified in both androgen-responsive (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, as well as in in vivo xenograft models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Treatment | Key Findings |
| LNCaP | Cell Viability | This compound (0.8 - 3.2 µM) | Dose-dependent reduction in cell viability.[1] |
| LNCaP | Apoptosis | This compound (indicated concentrations) | Dose-dependent increase in apoptosis.[1][2] |
| LNCaP | Cell Cycle | This compound (indicated concentrations) | Induction of G1-S arrest, indicated by increased p21 and p27 expression, and decreased cyclin D1, cyclin E2, and RB phosphorylation.[3] |
| PC3 | Cell Viability | This compound (0.8 - 3.2 µM) | Dose-dependent reduction in cell viability.[1] |
| PC3 | Apoptosis | This compound (indicated concentrations) | Dose-dependent increase in apoptosis.[1][2] |
| PC3 | Cell Cycle | This compound (indicated concentrations) | Increasing G2-M arrest.[1] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Protocol | Outcome Measures | Key Findings |
| LNCaP Xenograft | 50 mg/kg this compound i.p., 3 times/week | Tumor Volume | Significant delay in castration-resistant progression.[3] |
| LNCaP Xenograft | 50 mg/kg this compound i.p., 3 times/week | Protein/mRNA Expression | Decreased IRS2 expression in treated tumors.[3] |
| PC3 Xenograft | This compound alone | Tumor Growth | Suppression of PC3 tumor growth.[3] |
| PC3 Xenograft | This compound in combination with Docetaxel | Tumor Growth | Potentiation of docetaxel activity, with reversal of docetaxel-induced IRS2 expression.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in prostate cancer models.
Cell Culture
Androgen-responsive LNCaP and androgen-independent PC3 prostate cancer cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][5] For experiments investigating androgen-deprivation, cells can be cultured in medium supplemented with charcoal-stripped serum (CSS).
Western Blot Analysis
To assess protein expression levels, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein (typically 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[2] Membranes are blocked and then incubated with primary antibodies against target proteins such as IRS1, IRS2, p-AKT, total AKT, p-ERK, total ERK, cyclin D1, cyclin E2, p-RB, total-RB, p21, p27, and vinculin as a loading control.[2][3] Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
Total RNA is extracted from cells or tumor tissues using TRIzol reagent. cDNA is synthesized from the RNA templates using a reverse transcription kit. qPCR is performed using SYBR Green master mix and primers specific for target genes such as IRS1 and IRS2. Gene expression levels are normalized to a housekeeping gene like GAPDH.
Cell Cycle Analysis
Prostate cancer cells are treated with this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).[2] Cells are then harvested, fixed in cold 70% ethanol, and stained with a solution containing propidium iodide (PI) and RNase A.[2][6] The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][6]
Apoptosis Assay (Annexin V Staining)
Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Following treatment with this compound, cells are harvested and washed with cold PBS. Cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[7][8] The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[7][8]
In Vivo Xenograft Studies
Male immunodeficient mice (e.g., SCID or nude mice) are used for xenograft studies.[5] For the LNCaP model, cells are inoculated subcutaneously (s.c.).[3] Once tumors reach a specified volume (e.g., 200 mm³), mice are castrated to induce a castrate-resistant state and then randomized to receive treatment with this compound (e.g., 50 mg/kg, intraperitoneally, three times a week) or vehicle.[3] For the PC3 model, cells are inoculated s.c., and treatment begins when tumors reach a volume of approximately 100 mm³.[3] Tumor volumes are measured regularly to assess treatment efficacy. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, western blotting, or qPCR.[3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
References
- 1. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Technical Guide to the Chemical and Mechanistic Properties of NT157
Abstract: NT157 is a synthetic, small-molecule tyrphostin identified as a potent, multi-targeted agent with significant antineoplastic properties demonstrated in extensive preclinical studies. Its core chemical structure, featuring a thioamide-linked catecholic ring system, underpins a unique mechanism of action centered on the induced degradation of Insulin Receptor Substrate (IRS)-1 and IRS-2. This activity effectively uncouples the Insulin-like Growth Factor 1 Receptor (IGF-1R) from its primary downstream signaling cascades, most notably the PI3K/AKT/mTOR pathway. Beyond its primary targets, this compound also modulates other critical oncogenic pathways, including the inhibition of STAT3 and STAT5 activation and the downregulation of the AXL receptor tyrosine kinase. This guide provides a comprehensive overview of this compound's chemical structure, its multifaceted mechanism of action, a summary of its preclinical efficacy, and detailed experimental protocols utilized in its characterization.
Chemical Structure and Properties
This compound is a tyrphostin derivative, a class of compounds known for inhibiting tyrosine kinases. Its specific chemical structure confers a multi-pronged attack on cancer signaling pathways. The key structural features, derived from its systematic name, include two dihydroxyphenyl rings, a brominated catechol, and a distinctive prop-2-enethioamide linker.[1] Modifications to this core structure, such as the thioamide group and the specific hydroxylation and halogenation patterns, are crucial for its biological activity.[1]
Systematic IUPAC Name: (E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₄BrNO₅S | [2] |
| Molecular Weight | 412.26 g/mol | [2][3] |
| CAS Number | 1384426-12-3 | [2] |
| Class | Tyrphostin | [1][4] |
| Purity | 98.0% - 99.38% | [2][3][5] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in DMSO (up to 82 mg/mL) | [2][3] |
| Storage | -20°C (powder) |[2] |
Mechanism of Action and Signaling Pathways
This compound exhibits a versatile mechanism of action by targeting several key nodes in oncogenic signaling networks. Its primary and most well-characterized function is the disruption of the IGF-1R/IRS axis.[1]
Primary Target: IRS-1/2 Degradation
Unlike direct receptor tyrosine kinase inhibitors, this compound functions by eliminating the crucial downstream docking proteins IRS-1 and IRS-2.[4][5] This is achieved through a novel, indirect mechanism:
-
Allosteric Binding: this compound binds to an allosteric site on the IGF-1 receptor (IGF-1R).[1]
-
Conformational Change: This binding induces a conformational change in the receptor, leading to the dissociation of IRS-1/2.[1]
-
SHC Recruitment & MAPK Activation: The altered receptor conformation favors the recruitment of the adapter protein SHC, which in turn activates the MAPK pathway, specifically ERK1/2 and JNK1/2.[1]
-
Serine Phosphorylation: Activated ERK1/2 and JNK1/2 phosphorylate IRS-1 and IRS-2 on serine residues.[1]
-
Proteasomal Degradation: This serine phosphorylation marks the IRS proteins for ubiquitination and subsequent degradation by the proteasome, effectively removing them from the cell.[1]
Modulation of STAT and AXL Signaling
In addition to its primary effect on IRS proteins, this compound demonstrates a broader inhibitory profile:
-
STAT3/STAT5 Inhibition: It reduces the activation of STAT3 and STAT5, key transcription factors involved in cell proliferation, survival, and immune modulation. This inhibition occurs independently of IRS degradation and is linked to the activation of protein phosphatases.[1]
-
AXL Downregulation: this compound decreases the expression and activation of AXL, a receptor tyrosine kinase associated with tumor progression and chemoresistance.[1]
This multi-targeted approach allows this compound to disrupt several interconnected oncogenic signaling pathways, potentially reducing the likelihood of acquired drug resistance.
Preclinical Efficacy Data
This compound has demonstrated potent antineoplastic effects across a wide range of cancer models both in vitro and in vivo.
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| MG-63, U-2OS | Osteosarcoma | Growth Inhibition (72h) | IC₅₀: 0.3 - 0.8 µM | [5] |
| LNCaP, PC3 | Prostate Cancer | Proliferation | Dose-dependent inhibition | |
| MCF-7, T47D | Breast Cancer (ERα+) | Growth Inhibition | Potent suppression | [4] |
| OVCAR3, OVCA433 | Ovarian Cancer | Proliferation (MTT) | Significant reduction at 0.4 & 0.8 µM | |
| HEL, SET2 | Myeloproliferative Neoplasm | Cell Viability | Dose-dependent decrease |
| H1299, H460 | Lung Cancer | Cell Viability (48h) | Dose-dependent reduction | |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| LNCaP Xenografts (Prostate) | 50 mg/kg; i.p.; 3x/week for 6 weeks | Significantly delayed tumor growth in castrated mice. | [5] |
| PC3 Xenografts (Prostate) | 50 mg/kg; i.p.; 3x/week | Augmented sensitivity to docetaxel. |
| Experimental Metastasis Model | Not specified | Reduced tumor weight and lung metastasis. |[1] |
Key Experimental Protocols
The characterization of this compound's mechanism and efficacy has relied on a suite of standard molecular and cellular biology techniques.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.4 µM to 50 µM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.
-
Solubilization: Stop the reaction by adding 150 µL of 0.1N HCl in anhydrous isopropanol to solubilize the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells.
Western Blotting
This protocol is used to determine the levels of specific proteins (e.g., IRS-1, IRS-2, p-AKT) following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 30-80 µg of protein per sample in Laemmli loading buffer and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Quantitative PCR (qPCR)
This protocol is used to measure changes in gene expression (mRNA levels) in response to this compound.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a reagent like TRIzol or a column-based kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit.[4]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, specific primers for the gene of interest, and the cDNA template.[4]
-
Data Acquisition: Run the reaction on a real-time PCR system.
-
Analysis: Calculate the relative quantification of gene expression using the 2-ΔΔCT method, normalizing to a stable housekeeping gene such as GAPDH, HPRT1, or ACTB.
Conclusion and Future Directions
This compound is a promising preclinical anticancer agent with a well-defined chemical structure and a compelling, multi-targeted mechanism of action. By inducing the degradation of the critical signaling nodes IRS-1 and IRS-2, while also inhibiting STAT and AXL pathways, it effectively suppresses tumor growth, proliferation, and metastasis in a variety of cancer models.[1] Its ability to modulate the tumor microenvironment further enhances its therapeutic potential.[1] The extensive preclinical data, supported by detailed experimental protocols, provides a strong foundation for its continued development. While no human clinical trial data has been made publicly available to date, the robust in vitro and in vivo efficacy suggests that this compound is a strong candidate for future clinical investigation, both as a monotherapy and in combination with other anticancer agents.[1]
References
The Role of NT157 in Modulating Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT157 is a novel small-molecule tyrphostin that has emerged as a promising anti-cancer agent due to its multi-targeted approach to disrupting key cancer cell signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its role in the modulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS), Signal Transducer and Activator of Transcription 3 (STAT3), and AXL receptor tyrosine kinase signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a synthetic tyrphostin, a class of compounds known for their ability to inhibit tyrosine kinases. Initially identified as an inhibitor of the IGF-1R/IRS signaling axis, further research has revealed its capacity to modulate multiple oncogenic pathways, making it a compelling candidate for cancer therapy. Its multifaceted mechanism of action suggests it may be effective in overcoming the drug resistance that often develops with single-target agents.[1][2] Preclinical studies have demonstrated the efficacy of this compound in a variety of cancer models, including those of the breast, prostate, colon, melanoma, lung, and multiple myeloma.[1][3][4][5][6]
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways that are frequently dysregulated in cancer.
Inhibition of the IGF-1R/IRS Signaling Pathway
The primary and most well-characterized mechanism of this compound is the disruption of the IGF-1R/IRS signaling cascade.[7] This pathway is crucial for cancer cell proliferation, survival, and metabolism.
-
Allosteric Modulation of IGF-1R: this compound binds to an allosteric site on the IGF-1 receptor.[1] This binding induces a conformational change that uncouples the receptor from its primary downstream docking proteins, Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1]
-
IRS-1/2 Degradation: The uncoupling of IRS-1/2 from IGF-1R leads to the recruitment of the adapter protein Shc, which in turn activates the Ras-MAPK/ERK signaling pathway.[1][4] Activated ERK then phosphorylates IRS-1/2 on serine residues, marking them for proteasomal degradation.[1][7] The degradation of IRS-1/2 effectively blocks the downstream signaling to the PI3K/AKT/mTOR pathway, a critical driver of cell growth and survival.[8]
Modulation of STAT3 Signaling
This compound also targets the STAT3 signaling pathway, a key regulator of inflammation, immunity, and cell survival.[2][4]
-
STAT3 Dephosphorylation: this compound has been shown to reduce the levels of activated, tyrosine-phosphorylated STAT3.[1] This is achieved through the stimulation of an uncharacterized protein tyrosine phosphatase, leading to the inactivation of STAT3.[1]
-
Impact on the Tumor Microenvironment: The inhibition of STAT3 by this compound has significant effects on the tumor microenvironment.[1][4] It can reduce tumor-associated inflammation, decrease the activation of cancer-associated fibroblasts (CAFs), and limit the infiltration of myeloid cells.[4]
Inhibition of AXL Receptor Tyrosine Kinase
More recent studies have identified the AXL receptor tyrosine kinase as another target of this compound.[3] AXL is implicated in cancer cell survival, metastasis, and chemoresistance.
-
Decreased AXL Expression and Activation: this compound treatment leads to a reduction in both the expression and phosphorylation (activation) of AXL.[3] The precise mechanism is still under investigation, with some studies suggesting a decrease in AXL protein levels without a corresponding change in mRNA, while others show a reduction in AXL mRNA.[3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various preclinical studies on the efficacy of this compound in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| MG-63 | Osteosarcoma | 0.3 - 0.8 | 72 | [9] |
| U-2OS | Osteosarcoma | 0.3 - 0.8 | 72 | [9] |
| OS-19 | Osteosarcoma | Sub-micromolar | 72 | [10] |
| MM.1S | Multiple Myeloma | 2.9 to >50 | Not Specified | [5] |
| MM.1R | Multiple Myeloma | 2.6 to >50 | Not Specified | [5] |
| U266 | Multiple Myeloma | 2.7 to 21.9 | Not Specified | [5] |
| RMPI 8226 | Multiple Myeloma | 18.5 to 36.1 | Not Specified | [5] |
Table 2: Effects of this compound on Protein Expression and Signaling
| Cell Line | Cancer Type | Protein/Pathway | Effect | This compound Concentration | Citation |
| LNCaP | Prostate Cancer | IRS-1/2 | Decreased expression | Dose-dependent | [11] |
| PC3 | Prostate Cancer | IRS-1/2 | Decreased expression | Dose-dependent | [11] |
| MCF-7 | Breast Cancer (ERα+) | IRS-1/2 | Suppressed expression | Dose-dependent | [7][8] |
| T47D | Breast Cancer (ERα+) | IRS-1/2 | Suppressed expression | Dose-dependent | [7][8] |
| Multiple Cell Lines | Various | p-AKT | Inhibition | Dose-dependent | [7][11] |
| Multiple Cell Lines | Various | p-ERK | Increased activation | Dose-dependent | [11] |
| LNCaP | Prostate Cancer | Cyclin D1, E2 | Decreased expression | Dose-dependent | [11] |
| PC3 | Prostate Cancer | Cyclin D1, E2 | Decreased expression | Dose-dependent | [11] |
| LNCaP | Prostate Cancer | p21, p27 | Increased expression | Dose-dependent | [11] |
| OVCAR3 | Ovarian Cancer | Cleaved Caspase-8/9 | Increased expression | 0.4, 0.8 µM | [12] |
| OVCA433 | Ovarian Cancer | Cleaved Caspase-8/9 | Increased expression | 0.4, 0.8 µM | [12] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Effect | Citation |
| LNCaP Xenografts | 50 mg/kg this compound, i.p., 3x/week | Delayed tumor growth in castrated mice | [9] |
| Uveal Melanoma Xenografts | 50 mg/kg this compound, i.p., 3x/week | Reduction in tumor volume and weight | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRS-1, anti-phospho-IRS-1 (Ser), anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-AXL, anti-p-AKT, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[9]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Clinical Development Status
As of the current literature review, this compound is in the preclinical stage of development. While it has shown significant promise in a wide range of in vitro and in vivo cancer models, there is no publicly available information on its entry into human clinical trials. Further investigation is required to establish its safety and efficacy in a clinical setting.
Conclusion
This compound is a promising multi-targeted anti-cancer agent with a well-defined mechanism of action centered on the disruption of the IGF-1R/IRS signaling pathway, as well as the inhibition of STAT3 and AXL signaling. Its ability to modulate multiple oncogenic pathways provides a strong rationale for its further development as a therapeutic agent for a variety of cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
NT157: A Technical Whitepaper on Early Research into its Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
NT157 is a small molecule tyrphostin that has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Initially identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling axis, its primary activity involves the induced degradation of Insulin Receptor Substrate (IRS)-1 and IRS-2 proteins.[1][2][3] Subsequent research has revealed that this compound's therapeutic potential extends beyond IRS inhibition, encompassing the modulation of other critical oncogenic pathways, including STAT3, STAT5, and the AXL receptor tyrosine kinase.[1][4] Preclinical studies across a wide range of cancer models have demonstrated its potent antineoplastic effects, including the suppression of tumor growth, metastasis, and angiogenesis.[1] Furthermore, this compound has shown the ability to modulate the tumor microenvironment and enhance the efficacy of conventional chemotherapies and targeted agents.[1][5] This document provides an in-depth technical guide to the early research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex mechanisms of action.
Core Mechanism of Action
This compound's primary mechanism involves a unique, indirect approach to inhibiting the IGF-1R/IRS signaling axis, a pathway crucial for tumor proliferation and survival.[1]
-
Allosteric Modulation of IGF-1R: this compound binds to an allosteric site on the IGF-1R, inducing a conformational change.[1]
-
IRS Dissociation and SHC Recruitment: This change leads to the dissociation of IRS-1/2 adapter proteins from the receptor. This allows for a stronger interaction with the adapter protein SHC.[1]
-
MAPK Pathway Activation: The recruitment of SHC activates the C-RAF-ERK1/2 signaling cascade.[1] Independently, this compound also induces the activation of JNK1/2, another member of the MAPK family.[1]
-
Serine Phosphorylation and Degradation: Activated ERK1/2 and JNK1/2 phosphorylate IRS-1/2 at key serine residues.[1][2] This serine phosphorylation marks the IRS proteins for ubiquitination and subsequent degradation by the proteasome, effectively shutting down downstream signaling through pathways like PI3K/AKT/mTOR.[1][6]
Beyond its effects on IRS, this compound also inhibits other key oncogenic drivers:
-
STAT3/STAT5 Inhibition: this compound reduces the activation of STAT3 and STAT5, key transcription factors involved in cell proliferation, survival, and inflammation. This action is independent of IRS inhibition and is linked to the activation of protein phosphatases.[1][4]
-
AXL Receptor Downregulation: The compound decreases the expression and activation of AXL, a receptor tyrosine kinase associated with therapy resistance and metastasis.[1][4]
Signaling Pathway Diagram
Quantitative Data from Preclinical In Vitro Studies
This compound has demonstrated potent, dose-dependent anti-proliferative and cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy at sub-micromolar to low micromolar ranges.
| Cancer Type | Cell Line(s) | Assay Duration | IC₅₀ Values (µM) | Reference(s) |
| Osteosarcoma | MG-63, OS-19, U-2OS | 72 hours | 0.3 - 0.8 | [3][5] |
| Lung Cancer | H1299 | 24-72 hours | 1.7 - 9.7 | [7] |
| Lung Cancer | H460 | 24-72 hours | 4.8 - 12.9 | [7] |
| Chronic Myeloid Leukemia | K562 | 24 hours | 9.8 | [8] |
| Chronic Myeloid Leukemia | K562 | 48 hours | 0.6 | [8] |
| Chronic Myeloid Leukemia | K562 | 72 hours | 0.68 | [8] |
| Prostate Cancer (PC3) | PC3 | 48 hours | ≥ 1.0 (as single agent) | [6] |
Table 1: Summary of this compound IC₅₀ values in various cancer cell lines.
In addition to direct cytotoxicity, this compound has shown significant synergistic effects when combined with other therapeutic agents.
| Cancer Type | Cell Line | Combination Agent | Effect | Reference(s) |
| Osteosarcoma | OS Cell Lines | Everolimus (mTORi) | Synergistic | [5] |
| Osteosarcoma | OS Cell Lines | NVP-BEZ235 (PI3K/mTORi) | Synergistic | [5] |
| Osteosarcoma | OS Cell Lines | Doxorubicin, Cisplatin | Synergistic | [1] |
| Prostate Cancer | PC3 | Docetaxel | Synergistic | [6] |
| Breast Cancer | ERα+ Cells | Rapamycin (mTORi) | Sensitization | [2] |
| Lung Cancer | Lung Cancer Cells | Gefitinib (EGFRi) | Potentiation | [1] |
| Glioma | Glioma Cells | TRAIL | Sensitization | [1] |
Table 2: Synergistic and sensitizing effects of this compound in combination therapies.
Summary of Preclinical In Vivo Efficacy
In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition.
| Cancer Type | Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Prostate Cancer | LNCaP Xenografts (castrated mice) | 50 mg/kg, i.p., 3x/week for 6 weeks | Significantly delayed tumor growth. | [3][6] |
| Prostate Cancer | PC3 Xenografts | 50 mg/kg, i.p., 3x/week | Augmented docetaxel sensitivity. | [6] |
| Melanoma | A375 Xenografts | Not specified | Reduced tumor growth and metastasis. | [4] |
| Breast Cancer | Not specified | Not specified | Attenuated malignant phenotype. | [1] |
Table 3: Summary of this compound efficacy in in vivo cancer models.
Detailed Experimental Protocols
The following are representative methodologies for key experiments used in the early evaluation of this compound.
Western Blotting and Immunoprecipitation
This protocol is used to assess the levels and phosphorylation status of target proteins like IRS-1/2, AKT, and ERK, and to determine protein-protein interactions.
-
Cell Lysis: Treat cancer cells with desired concentrations of this compound for specified time points. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
Immunoprecipitation (IP): For interaction studies, incubate 500 µg of total cellular lysate with a primary antibody (e.g., anti-IGF-IRα) overnight at 4°C. Add protein A/G agarose beads and incubate for 4 hours at 4°C. Wash beads three times with TNESV buffer.
-
SDS-PAGE: Resuspend cell lysates or IP samples in Laemmli loading buffer. Resolve 30-80 µg of protein on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer resolved proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability / Cytotoxicity Assay (MTT / Crystal Violet)
This protocol quantifies the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/well) in 96-well or 24-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.3-50 µM) for 24, 48, or 72 hours.[5][9]
-
Assay Procedure (MTT):
-
Assay Procedure (Crystal Violet):
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with 0.5% crystal violet solution.
-
Wash away excess stain and solubilize the bound dye with a solubilizing agent.
-
Measure absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC₅₀ values using non-linear regression analysis.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Treatment: Plate cells in 10-cm dishes and treat with this compound for 24-48 hours.[6]
-
Cell Harvesting: Trypsinize cells, wash twice with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in PBS containing 0.12% Triton X-100, 0.12 mM EDTA, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide (PI).[6]
-
Flow Cytometry: Incubate samples for 20 minutes at 4°C. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the Sub-G₁, G₀/G₁, S, and G₂/M phases of the cell cycle.
Experimental Workflow Diagram
Conclusion and Future Directions
Early preclinical research has established this compound as a compelling therapeutic candidate. Its unique mechanism of inducing IRS-1/2 degradation allows it to overcome some of the compensatory signaling loops that have limited the efficacy of direct IGF-1R inhibitors.[5] The ability of this compound to target multiple oncogenic pathways simultaneously—including IRS, STAT3/5, and AXL—suggests it may be more resilient to the development of acquired resistance.[4][10]
The potent single-agent activity and synergistic effects with existing cancer therapies provide a strong rationale for its continued development. Future research should focus on a deeper understanding of its impact on the tumor microenvironment, the identification of predictive biomarkers for patient stratification, and its evaluation in clinical trials to determine its safety and efficacy in human subjects. The versatility of this compound in targeting several hallmarks of cancer positions it as a promising agent in the oncologist's arsenal.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - ProQuest [proquest.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
The Anti-Angiogenic Potential of NT157: An In-Depth Preclinical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NT157, a small molecule tyrphostin, has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. Beyond its direct effects on tumor cell proliferation and survival, preclinical evidence robustly demonstrates the potent anti-angiogenic activity of this compound, a critical hallmark of cancer progression. This technical guide provides a comprehensive overview of the preclinical data on this compound's effect on angiogenesis, presenting quantitative data from key in vitro and in vivo assays, detailed experimental protocols, and a visual representation of the underlying signaling pathways. The compiled evidence underscores the potential of this compound as a multi-faceted therapeutic agent with significant implications for cancer drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis. Tumors co-opt this physiological process to secure a dedicated blood supply, delivering oxygen and nutrients essential for their expansion. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy.
This compound is a novel small molecule that induces the degradation of IRS-1 and IRS-2, key adaptor proteins that mediate signaling from the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InR).[1] Dysregulation of the IGF/IRS signaling axis is a frequent event in many cancers, contributing to uncontrolled cell growth, survival, and resistance to therapy. Notably, preclinical studies have revealed that the therapeutic efficacy of this compound extends to the tumor microenvironment, where it exerts significant anti-angiogenic effects. This guide will delve into the preclinical evidence supporting the anti-angiogenic properties of this compound.
Mechanism of Action: Inhibition of Angiogenesis
This compound's anti-angiogenic effects are intrinsically linked to its primary mechanism of action: the downregulation of IRS-1 and IRS-2. The IGF-1R/IRS signaling pathway plays a pivotal role in promoting angiogenesis through various downstream effectors. By inducing the serine phosphorylation and subsequent proteasomal degradation of IRS proteins, this compound effectively disrupts this pro-angiogenic signaling cascade.[1]
The inhibition of IRS signaling by this compound leads to the reduced secretion of key pro-angiogenic factors by tumor cells. This multifaceted mechanism contributes to the suppression of endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects.
Quantitative Preclinical Data
The anti-angiogenic activity of this compound has been evaluated in various preclinical models. While specific quantitative data from dedicated in vitro angiogenesis assays is not extensively published, the effect of this compound on the secretion of pro-angiogenic factors from tumor cells provides indirect but compelling evidence of its anti-angiogenic potential.
| Cell Line | Treatment | Pro-Angiogenic Factor | Change in Secretion | Reference |
| A375SM Melanoma | This compound | Various (unspecified) | Mitigated |
Further studies are warranted to generate comprehensive quantitative data on this compound's direct effects in classical angiogenesis assays.
Experimental Protocols
This section outlines the detailed methodologies for key experiments that can be utilized to further characterize the anti-angiogenic effects of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Workflow:
Detailed Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate endothelial cell growth medium. Seed 1-2 x 10^4 HUVECs per well onto the solidified Matrigel.
-
Treatment: Add this compound at a range of concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Visualization and Quantification: Observe and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branching points, and total network area using image analysis software.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Workflow:
Detailed Protocol:
-
Aorta Isolation: Euthanize a mouse and dissect the thoracic aorta. Place it in cold, sterile phosphate-buffered saline (PBS).
-
Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick rings.
-
Embedding: Place a 50 µL drop of collagen gel in the center of each well of a 48-well plate and allow it to polymerize. Place an aortic ring on top of the gel and cover it with another 50 µL of collagen gel.
-
Treatment: After the top layer has polymerized, add 500 µL of endothelial cell growth medium supplemented with or without various concentrations of this compound.
-
Incubation: Culture the rings for 7-14 days at 37°C and 5% CO2, replacing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. At the end of the experiment, capture images and quantify the area and length of the microvessel sprouts.
In Vivo Matrigel Plug Assay
This assay assesses angiogenesis in a living organism.
Workflow:
Detailed Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). For the treatment group, also add this compound to the mixture.
-
Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice.
-
Incubation: Allow the Matrigel to form a solid plug and become vascularized over a period of 7-21 days.
-
Plug Excision: At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay, which correlates with the amount of blood within the plug.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize and quantify the microvessel density.
-
Conclusion and Future Directions
The preclinical data strongly suggest that this compound possesses significant anti-angiogenic properties, adding another dimension to its potential as a cancer therapeutic. Its ability to disrupt the IGF/IRS signaling axis not only inhibits tumor cell growth directly but also curtails the secretion of pro-angiogenic factors, thereby impeding the formation of new blood vessels that tumors rely on for their sustenance and dissemination.
To further solidify the understanding of this compound's anti-angiogenic effects, future preclinical studies should focus on:
-
Generating comprehensive quantitative data in standardized in vitro and in vivo angiogenesis assays, such as those detailed in this guide. This will allow for a more precise determination of this compound's potency and efficacy.
-
Investigating the specific pro-angiogenic factors whose secretion is inhibited by this compound in a broader range of cancer cell types.
-
Exploring the efficacy of this compound in combination with other anti-angiogenic agents or conventional chemotherapies to identify potential synergistic effects.
References
The Selectivity of NT157 for Insulin Receptor Substrate (IRS) Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NT157 is a small-molecule tyrphostin that has emerged as a promising anti-cancer agent by targeting key signaling pathways involved in tumor growth and survival. A primary mechanism of this compound action is the downregulation of Insulin Receptor Substrate (IRS) proteins, specifically IRS-1 and IRS-2. These large adaptor proteins are crucial mediators of signaling from the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InR), pathways frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the selectivity of this compound for IRS-1 and IRS-2, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms. While direct comparative quantitative data on the selectivity of this compound for IRS-1 versus IRS-2 is not extensively available in the current literature, this guide synthesizes existing dose-response and time-course studies to provide a comprehensive overview for the scientific community.
Introduction
The insulin-like growth factor (IGF) signaling axis plays a critical role in normal cellular processes, including growth, proliferation, and metabolism. However, its aberrant activation is a hallmark of many cancers, contributing to tumorigenesis, metastasis, and therapeutic resistance. Insulin Receptor Substrate (IRS) proteins, particularly IRS-1 and IRS-2, are central nodes in this pathway, integrating signals from the IGF-1R and InR to downstream effectors such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
While IRS-1 is more commonly associated with promoting cell proliferation, IRS-2 is often linked to cell motility, invasion, and metastasis[1][2]. The distinct and sometimes overlapping roles of IRS-1 and IRS-2 make them attractive targets for anti-cancer therapies. This compound is a novel therapeutic agent designed to disrupt this signaling by promoting the degradation of both IRS-1 and IRS-2[3][4]. Understanding the nuances of its interaction with these two key isoforms is critical for its clinical development and application.
Mechanism of Action of this compound on IRS Proteins
This compound does not directly bind to IRS proteins. Instead, it acts on the IGF-1R, inducing a conformational change that initiates a signaling cascade leading to the degradation of IRS-1 and IRS-2.[5][6] The established mechanism is as follows:
-
Allosteric Binding to IGF-1R: this compound binds to an allosteric site on the IGF-1 receptor.[5][6]
-
Dissociation of IRS Proteins: This binding event causes a conformational shift in the receptor, leading to the dissociation of IRS-1 and IRS-2.
-
Shc Adaptor Protein Recruitment: The altered receptor conformation facilitates the recruitment and activation of the adaptor protein Shc.
-
MAPK/ERK Pathway Activation: Activated Shc triggers the Ras/Raf/MEK/ERK signaling cascade.
-
Serine Phosphorylation of IRS Proteins: Activated ERK (extracellular signal-regulated kinase) phosphorylates IRS-1 and IRS-2 on specific serine residues.
-
Proteasomal Degradation: This serine phosphorylation marks the IRS proteins for ubiquitination and subsequent degradation by the 26S proteasome.
This indirect mechanism of action leads to a sustained downregulation of IRS signaling, effectively blocking the pro-survival and pro-proliferative signals from the IGF-1R and InR. Some studies also suggest the involvement of the JNK signaling pathway in the serine phosphorylation of IRS proteins, indicating a potentially multifaceted mechanism of action.[5]
Quantitative Analysis of this compound's Effect on IRS-1 and IRS-2
Dose-Dependent Degradation of IRS-1 and IRS-2
Studies have consistently shown that this compound induces the degradation of both IRS-1 and IRS-2 in a dose-dependent manner in various cancer cell lines. The effective concentrations for inducing degradation are generally in the low micromolar range.
| Cell Line | Cancer Type | Protein | This compound Concentration (µM) | Observed Effect | Reference |
| MCF-7 | Breast Cancer | IRS-1, IRS-2 | 1, 3, 10 | Dose-dependent decrease in protein levels after 4 hours. | [1][2] |
| T47D | Breast Cancer | IRS-1, IRS-2 | 1, 3, 10 | Dose-dependent decrease in protein levels after 4 hours. | [1][2] |
| MDA-MB-231 | Breast Cancer | IRS-1, IRS-2 | 1, 3, 10 | Dose-dependent decrease in protein levels after 4 hours. | [7] |
| LNCaP | Prostate Cancer | IRS-2 | 1, 5, 10 | Dose-dependent decrease in protein levels. | [3][8] |
| PC3 | Prostate Cancer | IRS-1, IRS-2 | 1, 5, 10 | Dose-dependent decrease in protein levels. | [3][8] |
| MG-63 | Osteosarcoma | IRS-1 | 0.3 - 3 | Strong dose-dependent inhibition of growth with IC50 values ranging from 0.3 to 0.8 µM after 72 hours. | [4] |
| U-2OS | Osteosarcoma | IRS-1, IRS-2 | 1, 3 | Dose-dependent decrease in IRS-1 and IRS-2 protein levels. | [4] |
| OVCAR3 | Ovarian Cancer | IRS-1, IRS-2 | 0.8 | Significant suppression of both IRS-1 and IRS-2 protein levels. | [9] |
Time-Course of this compound-Induced IRS-1 and IRS-2 Degradation
The degradation of IRS-1 and IRS-2 following this compound treatment occurs over several hours. The kinetics appear to be similar for both isoforms, with significant degradation observed within 2 to 8 hours of treatment.
| Cell Line | Cancer Type | Protein | This compound Concentration (µM) | Time (hours) | Observed Effect | Reference |
| LNCaP | Prostate Cancer | IRS-2 | 5 | 0.5 - 8 | Increased serine phosphorylation by 2 hours, maximal decrease in protein levels by 8 hours. | [3] |
| PC3 | Prostate Cancer | IRS-1, IRS-2 | 5 | 0.5 - 8 | Maximal decrease in both IRS-1 and IRS-2 protein levels by 2 hours. | [3] |
| A375 | Melanoma | IRS-1, IRS-2 | 3 | 17 | Elimination of both IRS-1 and IRS-2 proteins. | [5] |
Note: Direct comparison of degradation kinetics between IRS-1 and IRS-2 from these studies is challenging due to variations in experimental conditions, including cell lines and this compound concentrations used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the selectivity of this compound for IRS proteins.
Western Blotting for IRS-1 and IRS-2 Degradation
This protocol is used to quantify the levels of IRS-1 and IRS-2 proteins in cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Given the large size of IRS proteins (~180-185 kDa), a lower percentage acrylamide gel (e.g., 6-8%) and extended transfer times are recommended.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IRS-1 and IRS-2 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol is used to investigate the dissociation of IRS proteins from the IGF-1R upon this compound treatment.
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as described above.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., IGF-1R) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the "prey" proteins (e.g., IRS-1, IRS-2, and Shc).
Proteasomal Degradation Assay
This assay confirms that the this compound-induced degradation of IRS proteins is mediated by the proteasome.
-
Cell Culture and Treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
This compound Co-treatment: Add this compound to the media and continue the incubation for the desired time.
-
Cell Lysis and Western Blotting: Lyse the cells and perform western blotting for IRS-1 and IRS-2 as described above.
-
Analysis: A rescue of IRS-1 and IRS-2 protein levels in the presence of the proteasome inhibitor indicates that their degradation is proteasome-dependent.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Signaling Pathway.
Caption: Western Blot Workflow.
Caption: Co-Immunoprecipitation Workflow.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that effectively downregulates both IRS-1 and IRS-2, key mediators of the pro-tumorigenic IGF signaling pathway. The mechanism of action involves an indirect, multi-step process initiated by allosteric binding to the IGF-1R, leading to serine phosphorylation and subsequent proteasomal degradation of both IRS isoforms.
While current data clearly demonstrate the dual inhibitory activity of this compound on IRS-1 and IRS-2, a significant knowledge gap exists regarding its precise selectivity. Future research should focus on direct comparative studies to determine the binding affinities and degradation kinetics of this compound for each IRS protein. Such studies would provide a more nuanced understanding of its pharmacological profile and could inform the development of next-generation IRS-targeting therapies with potentially improved selectivity and efficacy. Furthermore, a deeper investigation into the relative contributions of the ERK and JNK pathways to the degradation of each isoform in different cellular contexts would be beneficial.
For drug development professionals, the dual targeting of IRS-1 and IRS-2 by this compound is a compelling feature, as it may circumvent the compensatory signaling that can arise when only one isoform is inhibited. This broad activity, coupled with its effects on other oncogenic pathways, positions this compound as a strong candidate for further preclinical and clinical investigation.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NT157 In Vitro Experiments in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro effects of NT157, a small molecule inhibitor of Insulin Receptor Substrate (IRS) 1 and 2, and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] this compound has demonstrated anti-cancer properties by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.[3][4][5] The following protocols for cell viability, protein expression analysis, cell cycle analysis, and apoptosis are intended to guide researchers in the evaluation of this compound's efficacy in various cancer cell lines.
Key Signaling Pathway of this compound
This compound primarily exerts its effects by inducing the serine phosphorylation of IRS-1 and IRS-2, which leads to their subsequent degradation.[3] This disrupts the downstream signaling cascades of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Additionally, this compound has been shown to inhibit the activation of STAT3, a key transcription factor involved in cancer progression.[2]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MG-63 | Osteosarcoma | 72 | 0.3 - 0.8 |
| OS-19 | Osteosarcoma | 72 | 0.3 - 0.8 |
| U-2OS | Osteosarcoma | 72 | 0.3 - 0.8 |
| H1299 | Lung Cancer | 24 | 9.7 |
| H1299 | Lung Cancer | 48 | 6.4 |
| H1299 | Lung Cancer | 72 | 1.7 |
| H460 | Lung Cancer | 24 | 12.9 |
| H460 | Lung Cancer | 48 | 8.5 |
| H460 | Lung Cancer | 72 | 4.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in Lung Cancer Cell Lines (H1299 and H460) after 24 hours
| Treatment | Cell Line | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Vehicle | H1299 | ~2% | ~60% | ~25% | ~13% |
| This compound (6.4 µM) | H1299 | ~5% | ~55% | ~30% | ~10% |
| This compound (12.5 µM) | H1299 | ~10% | ~45% | ~35% | ~10% |
| Vehicle | H460 | ~1% | ~55% | ~20% | ~24% |
| This compound (6.4 µM) | H460 | ~3% | ~50% | ~22% | ~25% |
| This compound (12.5 µM) | H460 | ~8% | ~40% | ~20% | ~32% |
(Note: The values in Table 2 are estimations based on graphical data presented in the cited literature and may not be exact.)
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-IRS-1, anti-p-IRS-1, anti-STAT3, anti-p-STAT3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions: p-STAT3 (Y705) 1:1000; p-IRS-1/2 (Ser 270) 1:200. For other antibodies, follow the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described previously.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
- 1. scielo.br [scielo.br]
- 2. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NT157 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a small molecule tyrphostin that functions as a selective inhibitor of Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][2][3] By inducing the serine phosphorylation and subsequent degradation of IRS-1/2, this compound effectively disrupts critical downstream signaling pathways, including the PI3K/AKT/mTOR pathway.[4][5] Additionally, this compound has been shown to target the STAT3 signaling pathway, making it a compound of significant interest in cancer research and drug development.[1][2] This document provides detailed application notes and protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro and preclinical research.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 412.26 g/mol | [1][2] |
| CAS Number | 1384426-12-3 | [1][2] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Formula | C16H14BrNO5S | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 30 mg/mL (72.77 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO. | [1][2] |
| DMSO | 82 mg/mL (198.9 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [3] |
| Ethanol | 82 mg/mL | [3] | |
| Water | Insoluble | [3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 6 months | [1][2] |
| In DMSO | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.[6][7]
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood.
-
Determine the required mass of this compound: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 412.26 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.12 mg of this compound.
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.12 mg of this compound, you would add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of this compound for In Vivo Studies
For animal studies, this compound is often administered via intraperitoneal (i.p.) injection.[2][3] A common vehicle for this is a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes and syringes
Procedure:
-
Prepare a concentrated stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare the vehicle: The final vehicle composition is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dilution for Injection: To prepare the final injection solution, add the solvents sequentially. For example, to prepare 1 mL of a 2.5 mg/mL this compound solution:
-
Start with 100 µL of the 25 mg/mL this compound in DMSO stock.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
-
Administration: The solution should be clear and administered immediately after preparation. A typical dosage used in xenograft models is 50 mg/kg, administered intraperitoneally three times a week.[2]
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits IRS and STAT3 signaling pathways.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always adhere to institutional safety guidelines and consult relevant literature for specific experimental designs. The off-target effects of DMSO, although generally minimal at the concentrations used for stock solutions, should be considered, and appropriate vehicle controls should be included in all experiments.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NT157 for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
NT157 is a small molecule tyrphostin that has emerged as a promising anti-cancer agent. It functions as a selective inhibitor of Insulin Receptor Substrate (IRS)-1 and IRS-2, leading to their degradation.[1][2][3] This activity disrupts signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway, which is crucial for the proliferation and survival of many cancer cells.[4][5] Furthermore, this compound has been shown to independently inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, and to decrease the expression and activation of the AXL receptor tyrosine kinase.[1][4] This multi-targeted approach makes this compound an attractive candidate for cancer therapy, as it can simultaneously block several key oncogenic signaling pathways.[1][5]
These application notes provide a summary of the effective concentrations of this compound in various cancer cell lines and detailed protocols for key in vitro assays to assess its efficacy.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound for inhibiting cancer cell growth is cell-line dependent, but generally falls within the sub-micromolar to low micromolar range. The following tables summarize the reported 50% inhibitory concentration (IC50) values and other effective doses for this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| MG-63 | Osteosarcoma | ~0.3 - 0.8 | 72 | Trypan Blue Exclusion |
| OS-19 | Osteosarcoma | ~0.3 - 0.8 | 72 | Trypan Blue Exclusion |
| U-2OS | Osteosarcoma | ~0.3 - 0.8 | 72 | Trypan Blue Exclusion |
| H1299 | Lung Cancer | 1.7 - 9.7 | 24, 48, 72 | Sulforhodamine B (SRB) Assay |
| H460 | Lung Cancer | 4.8 - 12.9 | 24, 48, 72 | Sulforhodamine B (SRB) Assay |
| OVCAR3 | Ovarian Cancer | 1.6 (significant cytotoxicity) | Not Specified | Not Specified |
| OVCA433 | Ovarian Cancer | 3.2 (significant cytotoxicity) | Not Specified | Not Specified |
Table 2: Effective Concentrations of this compound for Other Biological Effects
| Cell Line | Cancer Type | Concentration (µM) | Effect |
| OVCAR3, OVCA433 | Ovarian Cancer | 0.4, 0.8 | Inhibition of proliferation and colony formation |
| MG-63, U-2OS | Osteosarcoma | 1 - 3 | Cell cycle arrest in G2/M phase |
| MG-63, U-2OS | Osteosarcoma | 3 | Reduction in cell motility |
Experimental Protocols
Here are detailed protocols for common cell culture assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates in complete medium.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.4 µM, 0.8 µM, 1.6 µM, 3.2 µM) or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Colony Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies by adding 1 mL of methanol to each well for 15 minutes. Remove the methanol and add 1 mL of Crystal Violet staining solution to each well for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency for each treatment group relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the protein levels and phosphorylation status of key signaling molecules following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRS-1, anti-p-IRS-1, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-AXL, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 4, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating this compound in cell culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NT157 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a small molecule inhibitor that targets the Insulin Receptor Substrate (IRS) proteins, specifically IRS-1 and IRS-2. These proteins are crucial downstream mediators of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) signaling pathways, which are frequently dysregulated in various cancers. By promoting the degradation of IRS-1 and IRS-2, this compound effectively disrupts downstream signaling cascades, including the PI3K/AKT and STAT3 pathways, leading to the inhibition of tumor cell proliferation, survival, and metastasis.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse xenograft models, summarizing key experimental data and providing detailed protocols for its application.
Quantitative Data Summary
The following table summarizes the in vivo dosage and efficacy of this compound in various mouse xenograft models based on available preclinical data.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage and Administration | Formulation | Key Findings | Toxicity | Reference |
| Prostate Cancer | LNCaP (androgen-sensitive) | Athymic Nude | 50 mg/kg, intraperitoneal (i.p.), three times per week | Dissolved in 10% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) + 0.67% NaCl in DDW | Significantly delayed castration-resistant progression and inhibited tumor growth. | Not Reported | [2] |
| Uveal Melanoma | 92.1 and MM28 | NSG | 50 mg/kg, intraperitoneal (i.p.), three times per week | Not explicitly stated, but likely in a cyclodextrin-based vehicle | Strongly suppressed tumor growth and reduced average tumor weight. | No significant changes in average body weights of mice. | [4][5] |
| Osteosarcoma | MG-63, U-2OS, OS-19 | - | In vivo data not available | In vitro studies only | Demonstrated dose-dependent inhibition of cell growth and migration in vitro. | Not Applicable | [1] |
| Breast Cancer | MCF-7, T47D | - | In vivo data not available | In vitro studies only | Suppressed IRS protein expression and inhibited cell proliferation in vitro. | Not Applicable | [6][7] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the induction of serine phosphorylation of IRS-1 and IRS-2, which leads to their subsequent ubiquitination and proteasomal degradation. This disrupts the crucial link between upstream receptors like IGF-1R and downstream pro-survival and proliferative signaling pathways.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
Sterile 0.9% Sodium Chloride (NaCl) solution or sterile water for injection (WFI)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare a 10% or 20% (w/v) solution of 2-HP-β-CD in sterile 0.67% NaCl or WFI. For a 10% solution, dissolve 1 g of 2-HP-β-CD in a final volume of 10 mL of the saline solution. For a 20% solution, dissolve 2 g in a final volume of 10 mL. Warm the solution slightly if necessary to aid dissolution.
-
This compound Dissolution: Weigh the required amount of this compound powder and add it to the prepared cyclodextrin vehicle to achieve the desired final concentration (e.g., 5 mg/mL).
-
Solubilization: Vortex the mixture vigorously for several minutes until the this compound is completely dissolved. The solution should be clear.
-
Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared this compound solution at -20°C or -80°C for long-term storage. Thaw and bring to room temperature before use.
Mouse Xenograft Model and this compound Treatment
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NSG)
-
Cancer cell line of interest (e.g., LNCaP, 92.1, MM28)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound solution and vehicle control
Protocol:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection three times per week.
-
Toxicity Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity. Observe the animals for any signs of distress or adverse effects.
-
Study Endpoint: Continue the treatment for the planned duration (e.g., 4-6 weeks) or until the tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo mouse xenograft study using this compound.
Conclusion
This compound has demonstrated significant preclinical efficacy in inhibiting tumor growth in prostate and uveal melanoma xenograft models at a well-tolerated dose. The provided protocols offer a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. While in vivo data for osteosarcoma and breast cancer models are currently limited in the public domain, the in vitro results suggest that this compound may also be effective in these cancer types, warranting further investigation. Careful adherence to the described methodologies will ensure the generation of robust and reproducible data for the preclinical assessment of this promising anti-cancer agent.
References
- 1. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering NT157 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of NT157 in preclinical animal studies, with a primary focus on oncology models where its use is well-documented.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor Substrate 1 and 2 (IRS1/2) signaling pathways.[1] It functions by inducing serine phosphorylation of IRS1/2, which leads to their subsequent degradation and disrupts downstream signaling cascades, including the PI3K/AKT/mTOR pathway.[2] Additionally, this compound has been shown to inhibit STAT3 signaling.[3][4] These pathways are critical for cell proliferation, survival, and metastasis, making this compound a promising agent in cancer research.[3][4]
Signaling Pathways Affected by this compound
This compound exerts its effects by modulating key signaling pathways involved in cell growth and survival. The primary mechanism involves the allosteric inhibition of IGF-1R, leading to a conformational change that uncouples the receptor from IRS1/2 and promotes the recruitment of Shc1. This activates the ERK MAP kinase pathway, which in turn phosphorylates IRS1/2 on serine residues, marking them for proteasomal degradation.[3] The inhibition of the IRS1/2 signaling cascade subsequently downregulates the PI3K/AKT/mTOR pathway.[2] Furthermore, this compound has been shown to reduce the activation of STAT3.[3]
Quantitative Data Summary
The following tables summarize the reported dosages and in vitro efficacy of this compound from various preclinical studies.
Table 1: In Vivo Administration of this compound in Animal Models
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Athymic Nude Mice | Prostate Cancer (LNCaP xenografts) | 50 mg/kg | Intraperitoneal (i.p.) | Three times per week for 6 weeks | 10% 2-HP-beta-CD + 0.67% NaCl in DDW | [5] |
| NSG Mice | Uveal Melanoma (92.1 and MM28 xenografts) | 50 mg/kg | Intraperitoneal (i.p.) | Three times per week | Not specified | [3] |
| CPC-APC Mice | Colorectal Cancer | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Exposure Time | Effect | Reference |
| MG-63, U-2OS | Osteosarcoma | 0.3 - 0.8 µM | 72 hours | Growth inhibition | [3] |
| LNCaP | Prostate Cancer | 1.4 µM | 3 days | Decreased cell density | [6] |
| OVCAR3, OVCA433 | Ovarian Cancer | 0.4 - 0.8 µM (used for experiments) | Not specified | Repressed proliferation, migration, and invasion | [2] |
| H1299 | Lung Cancer | 1.7 - 9.7 µM | Not specified | Decreased cell viability | [7] |
| H460 | Lung Cancer | 4.8 - 12.9 µM | Not specified | Decreased cell viability | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (2-HP-beta-CD)
-
Sodium Chloride (NaCl)
-
Sterile distilled water (DDW)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare a 10% (w/v) solution of 2-HP-beta-CD in sterile DDW.
-
Prepare a 0.67% (w/v) NaCl solution in sterile DDW.
-
Combine the 2-HP-beta-CD and NaCl solutions.
-
Weigh the required amount of this compound powder and add it to the vehicle solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL, assuming a 20g mouse).
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh on the day of use.
Administration of this compound in a Xenograft Mouse Model
This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous xenograft tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude or NSG mice)
-
Prepared this compound solution
-
Vehicle solution (for control group)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
-
Calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (width² x length)/2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
Administration:
-
Weigh each mouse to calculate the precise dose volume.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally). For intraperitoneal injection, gently restrain the mouse and inject into the lower abdominal quadrant.
-
Repeat administration at the specified frequency (e.g., three times per week).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1000-1500 mm³) or if animals show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection: At the endpoint, tumors and other relevant tissues can be harvested for further analysis (e.g., immunohistochemistry, western blotting).
Application in Other Disease Models
Currently, there is a lack of published studies detailing the administration of this compound in animal models of neurodegenerative or metabolic diseases. The primary focus of in vivo research on this compound has been in the field of oncology. Therefore, specific protocols for these other disease areas cannot be provided at this time. Researchers interested in exploring the potential of this compound in these fields would need to conduct initial dose-finding and toxicity studies to establish a safe and effective administration protocol for their specific animal model.
Conclusion
This compound has demonstrated significant preclinical efficacy in various cancer models. The protocols outlined in these application notes provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. As research progresses, the application of this compound may expand to other disease areas, necessitating the development of new, model-specific administration protocols.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversing Parkinson Disease Model with in situ Converted Nigral Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into insulin resistance and type 2 diabetes from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
Application Notes and Protocols for the Combined Use of NT157 and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a small molecule inhibitor that promotes the degradation of Insulin Receptor Substrate 1 and 2 (IRS-1/2), key mediators in the insulin and insulin-like growth factor (IGF) signaling pathways.[1][2] By inducing serine phosphorylation of IRS-1/2, this compound leads to their subsequent ubiquitination and proteasomal degradation.[1][2] This action effectively dampens downstream signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[3] Additionally, this compound has been shown to inhibit STAT3, STAT5, and AXL signaling, further contributing to its anti-cancer properties.[3][4]
Rapamycin is a well-characterized macrolide that acts as a potent and specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.[5][6] Rapamycin forms a complex with the intracellular receptor FKBP12, and this complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[5][6]
The combination of this compound and rapamycin presents a compelling therapeutic strategy. By targeting two distinct nodes in the same critical signaling pathway, this combination has the potential for synergistic anti-proliferative effects and may overcome resistance mechanisms that can arise from single-agent therapies.
Signaling Pathways
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation. This compound and rapamycin both inhibit this pathway but through different mechanisms. This compound acts upstream by promoting the degradation of IRS-1/2, which are essential for the activation of PI3K by insulin and IGF-1 receptors. Rapamycin acts downstream by directly inhibiting mTORC1. The combined action of these two compounds leads to a more comprehensive blockade of this pathway.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and rapamycin, both individually and in combination, on the proliferation of ERα+ breast cancer cell lines.
| Cell Line | Treatment | Concentration | Effect on Monolayer Proliferation (vs. Control) | Effect on Anchorage-Independent Growth (vs. Control) |
| MCF-7 | This compound | 1 µM | ~40% inhibition | ~50% inhibition |
| Rapamycin | 10 nM | ~30% inhibition | ~40% inhibition | |
| This compound + Rapamycin | 1 µM + 10 nM | ~80% inhibition | ~90% inhibition | |
| T47D | This compound | 1 µM | ~35% inhibition | ~45% inhibition |
| Rapamycin | 10 nM | ~25% inhibition | ~35% inhibition | |
| This compound + Rapamycin | 1 µM + 10 nM | ~75% inhibition | ~85% inhibition |
Data synthesized from graphical representations in existing literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Proliferation Assay
This protocol is designed to assess the synergistic anti-proliferative effects of this compound and rapamycin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Rapamycin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and rapamycin in complete growth medium. Treat cells with this compound alone, rapamycin alone, or the combination at various concentrations for 24, 48, or 72 hours.[7] Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add solubilization buffer (e.g., 0.1N HCl in isopropanol) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values for each compound and assess synergy using methods such as the Chou-Talalay method.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the molecular effects of this compound and rapamycin on key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Rapamycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-IRS-1, anti-phospho-AKT, anti-phospho-S6K1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, rapamycin, or the combination as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).
Conclusion
The combination of this compound and rapamycin represents a promising therapeutic strategy for cancers dependent on the PI3K/AKT/mTOR signaling pathway. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects of this combination in various preclinical models. Further studies are warranted to explore the full therapeutic potential and to define optimal dosing and scheduling for in vivo applications.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as an Anticancer Drug Candidate That Targets Kinase- and Phosphatase-Mediated Signaling [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for NT157 and Docetaxel Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a small molecule inhibitor that targets the insulin receptor substrate (IRS) adapter proteins IRS1 and IRS2, leading to their degradation. This disruption of the IGF-1R/IRS signaling axis, a critical pathway for cancer cell proliferation and survival, makes this compound a promising anti-cancer agent.[1][2] Additionally, this compound has been shown to inhibit the activation of STAT3, a key transcription factor involved in tumor progression and metastasis.[1][3] Docetaxel, a member of the taxane family, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6][7]
Preclinical studies have indicated that the combination of this compound and docetaxel can result in synergistic anti-tumor effects, particularly in prostate cancer models.[1][8] The rationale for this combination lies in the multi-targeted approach: while docetaxel directly induces mitotic catastrophe, this compound sensitizes cancer cells to chemotherapy by downregulating key survival pathways. This document provides detailed experimental designs and protocols to investigate the synergistic effects of this compound and docetaxel co-treatment in cancer research.
Signaling Pathways and Rationale for Co-Treatment
The co-administration of this compound and docetaxel targets distinct but interconnected pathways crucial for cancer cell survival and proliferation.
-
This compound's Mechanism of Action: this compound induces the degradation of IRS1/2, thereby inhibiting downstream signaling through the PI3K/AKT/mTOR and MAPK pathways.[1][3] It also reduces the activation of STAT3.[1][3]
-
Docetaxel's Mechanism of Action: Docetaxel promotes the assembly and stabilization of microtubules, preventing their depolymerization which is essential for cell division.[4][5] This leads to cell cycle arrest and apoptosis, in part through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[9]
-
Synergistic Rationale: By inhibiting the pro-survival signals mediated by the IGF-1R/IRS and STAT3 pathways, this compound is hypothesized to lower the threshold for docetaxel-induced apoptosis, leading to a more potent anti-tumor response than either agent alone.
Experimental Design and Workflow
A systematic approach is crucial to evaluate the combination of this compound and docetaxel. The following workflow outlines the key experimental stages.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Docetaxel IC50 (nM) |
| Prostate Cancer | ||
| PC3 | Enter Value | Enter Value |
| LNCaP | Enter Value | Enter Value |
| DU145 | Enter Value | Enter Value |
| Breast Cancer | ||
| MCF-7 | Enter Value | Enter Value |
| MDA-MB-231 | Enter Value | Enter Value |
| Lung Cancer | ||
| A549 | Enter Value | Enter Value |
| H1299 | Enter Value | Enter Value |
Table 2: Combination Index (CI) Values for this compound and Docetaxel Co-treatment
CI values are calculated using software like CalcuSyn or CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Effective Dose 50 (ED50) CI | Effective Dose 75 (ED75) CI |
| Prostate Cancer | ||
| PC3 | Enter Value | Enter Value |
| LNCaP | Enter Value | Enter Value |
| DU145 | Enter Value | Enter Value |
| Breast Cancer | ||
| MCF-7 | Enter Value | Enter Value |
| MDA-MB-231 | Enter Value | Enter Value |
| Lung Cancer | ||
| A549 | Enter Value | Enter Value |
| H1299 | Enter Value | Enter Value |
Table 3: In Vivo Xenograft Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Enter Value | N/A |
| This compound (dose) | Enter Value | Enter Value |
| Docetaxel (dose) | Enter Value | Enter Value |
| This compound + Docetaxel | Enter Value | Enter Value |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and docetaxel, alone and in combination.
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP for prostate cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Docetaxel (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel in complete growth medium.
-
Treat the cells with varying concentrations of this compound, docetaxel, or their combination for 72 hours.[10][11] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination treatments, calculate the Combination Index (CI).[11]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, docetaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[14][15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13][15][16][17] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol assesses the effect of the treatments on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and Docetaxel
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-IRS1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT, anti-AKT, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells in 6-well plates with this compound, docetaxel, or the combination for the desired time (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the combination treatment in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell lines (e.g., PC3)
-
Matrigel (optional)
-
This compound formulation for injection
-
Docetaxel formulation for injection
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Docetaxel alone, this compound + Docetaxel).[18]
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection for this compound three times a week, intravenous injection for docetaxel once a week).[18]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[18]
Conclusion
The combination of this compound and docetaxel represents a promising therapeutic strategy for various cancers. The provided application notes and protocols offer a comprehensive framework for researchers to systematically investigate the synergistic potential and underlying mechanisms of this co-treatment regimen. Rigorous execution of these experiments will provide valuable insights into the clinical translatability of this combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Docetaxel - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 8. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Cell Viability Assay [bio-protocol.org]
- 11. In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting NT157 Effects on IRS-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blotting to analyze the effects of NT157, a small-molecule tyrphostin, on Insulin Receptor Substrate 1 (IRS-1). It includes a comprehensive experimental procedure, data interpretation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
This compound is an inhibitor of IRS-1/2 that triggers serine phosphorylation, ultimately leading to the degradation of these substrate proteins.[1][2] This action disrupts the signaling cascade downstream of the insulin and insulin-like growth factor (IGF) receptors, impacting critical cellular processes such as proliferation and survival.[3][4][5] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess these changes in protein expression and phosphorylation status.
Data Presentation
The effects of this compound on IRS-1 and related signaling proteins can be effectively summarized in a tabular format. The following table illustrates the expected outcomes from a Western blot analysis of cell lysates treated with this compound.
| Target Protein | Expected Effect of this compound Treatment | Rationale |
| Total IRS-1 | Dose- and time-dependent decrease | This compound induces the degradation of IRS-1.[2][3] |
| Phospho-IRS-1 (Ser636/639) | Initial increase followed by a decrease | This compound induces MAPK-dependent serine phosphorylation, which targets IRS-1 for degradation.[3] |
| Phospho-Akt (Ser473) | Decrease | As a downstream effector of IRS-1 signaling, Akt activation is inhibited upon IRS-1 degradation.[5][6] |
| Total Akt | No significant change | Typically used as a loading control to show that the observed changes in phospho-Akt are not due to variations in the total amount of Akt protein. |
| β-Actin / GAPDH | No change | Loading control to ensure equal protein loading across all wells. |
Signaling Pathway
The mechanism of this compound's effect on the IRS-1 signaling pathway is multifaceted. This compound is understood to bind to an allosteric site on the IGF-1 receptor, which initiates a conformational change.[4] This change leads to the dissociation of IRS-1 from the receptor and promotes the activation of the MAPK/ERK pathway, which in turn phosphorylates IRS-1 on serine residues, marking it for degradation.[3][4] This degradation of IRS-1 inhibits the downstream PI3K/Akt/mTOR pathway, a critical axis for cell growth and survival.[7]
Experimental Protocols
Western Blot Protocol for Detecting this compound Effects on IRS-1
This protocol outlines the steps for cell culture, treatment, lysate preparation, and immunoblotting to assess the impact of this compound on IRS-1 expression and phosphorylation.
1. Cell Culture and Treatment:
-
Cell Lines: Use appropriate cell lines known to express IRS-1, such as MCF-7 or T47D breast cancer cells.[3]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-24 hours in a serum-free medium to reduce basal signaling activity.[3]
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.3-3 µM) for different time points (e.g., 4, 8, 24 hours) to determine dose- and time-dependent effects.[2] Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-total IRS-1
-
Rabbit anti-phospho-IRS-1 (Ser636/639)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
7. Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (β-Actin or GAPDH). For phosphorylated proteins, normalize to the corresponding total protein.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tyrphostin this compound suppresses insulin receptor substrates and augments therapeutic response of prostate cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following NT157 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a small molecule inhibitor with significant potential in cancer therapy due to its multi-targeted approach. It primarily functions by inducing the degradation of Insulin Receptor Substrate 1 and 2 (IRS-1/2), which are crucial scaffolding proteins in the insulin and insulin-like growth factor (IGF) signaling pathways.[1][2][3][4] This disruption consequently impedes downstream pro-survival signaling, most notably the PI3K/AKT/mTOR pathway.[5][6] Furthermore, this compound has been shown to inhibit the activation of STAT3, STAT5, and the receptor tyrosine kinase AXL, further contributing to its anti-neoplastic effects.[1][3] The culmination of these actions can lead to decreased cell proliferation, cell cycle arrest, and apoptosis.[1][4][5][7] Accurate assessment of cell viability and proliferation after this compound treatment is therefore a critical step in evaluating its efficacy in various cancer models.
These application notes provide detailed protocols for three common and robust methods to quantify cell viability: the MTT, CellTiter-Glo®, and Crystal Violet assays. Each protocol is accompanied by information on its principle, required materials, and a step-by-step guide to performing the experiment. Additionally, representative data is presented to illustrate the expected dose-dependent effects of this compound on cancer cell lines.
Signaling Pathway of this compound
This compound exerts its effects by targeting several key nodes in oncogenic signaling pathways. The primary mechanism involves the allosteric modulation of the IGF-1 receptor, leading to the dissociation of IRS proteins. This is followed by serine phosphorylation of IRS-1/2, marking them for proteasomal degradation. The resulting inhibition of the PI3K/AKT/mTOR pathway, coupled with the suppression of STAT3 and AXL signaling, culminates in reduced cell proliferation and survival.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the viability of different cancer cell lines, as determined by colorimetric assays.
Table 1: Effect of this compound on the Viability of Human Lung Carcinoma Cell Lines (H1299 and H460) using SRB Assay. [8][9]
| This compound Concentration (µM) | H1299 % Viable Cells (48h) | H460 % Viable Cells (48h) |
| 0 (Vehicle) | 100 | 100 |
| 1.6 | ~95 | ~98 |
| 3.2 | ~85 | ~90 |
| 6.4 | ~60 | ~75 |
| 12.5 | ~40 | ~55 |
| 25 | ~20 | ~30 |
| 50 | ~10 | ~15 |
| 100 | <5 | <10 |
Table 2: Effect of this compound on the Viability of Human Prostate Cancer Cell Line (LNCaP) using Crystal Violet Assay. [1]
| This compound Concentration (µmol/L) | % Decrease in Cell Density (72h) |
| 0 (Vehicle) | 0 |
| 1 | ~20 |
| 2 | ~70 |
| 5 | >90 |
Experimental Workflow
A generalized workflow for assessing cell viability after this compound treatment involves cell seeding, treatment with a range of this compound concentrations, incubation, and subsequent measurement of viability using a chosen assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the absorbance.[13][14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered and stored protected from light)[11][13]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 590 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8][15] The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[8][12]
Materials:
-
Opaque-walled 96-well plates (white or black)
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature before use.
-
Cell Seeding: Seed cells in 100 µL of medium per well in an opaque-walled 96-well plate. Include control wells with medium only for background measurement. Incubate overnight.
-
This compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Crystal Violet Staining Assay
Principle: This simple and cost-effective assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells.[9] Following treatment, dead cells detach from the plate and are washed away. The remaining adherent, viable cells are stained, and the amount of dye, which is proportional to the cell number, is quantified after solubilization.
Materials:
-
24-well or 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Crystal Violet solution (0.1% to 0.5% in water or 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate spectrophotometer (capable of reading at ~590 nm)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a multi-well plate as described in the previous protocols.
-
Washing: After the incubation period, carefully aspirate the medium. Gently wash the wells twice with PBS to remove dead, detached cells.
-
Fixation: Add fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixation solution and add enough crystal violet solution to cover the bottom of each well. Incubate for 15-30 minutes at room temperature.
-
Excess Stain Removal: Aspirate the crystal violet solution. Wash the plate thoroughly with tap water until the water runs clear. Invert the plate on a paper towel and let it air dry completely.
-
Dye Solubilization: Add solubilization solution to each well (e.g., 200 µL for a 96-well plate).
-
Absorbance Measurement: Incubate the plate on an orbital shaker for 15-30 minutes to ensure the dye is fully dissolved. Measure the absorbance at 590 nm.
-
Data Analysis: Subtract the absorbance of blank wells (no cells). Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. citeab.com [citeab.com]
- 5. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. citeab.com [citeab.com]
Application of NT157 in Chronic Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the aberrant BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives cancer cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, particularly due to the T315I mutation, remains a significant clinical challenge.[1][2] NT157, a novel small molecule inhibitor, has emerged as a promising therapeutic agent in preclinical CML research.[3][4] It functions as a selective inhibitor of Insulin Receptor Substrate 1 and 2 (IRS1/2), leading to their degradation and subsequent downstream signaling inhibition. This document provides detailed application notes and protocols for the use of this compound in CML research, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exerts its anti-leukemic effects in CML through a multi-targeted mechanism. It primarily induces the degradation of IRS1/2 proteins, which are crucial signaling adaptors downstream of the Insulin-like Growth Factor 1 Receptor (IGF1R). In CML cells, IRS1 has been shown to associate with the BCR-ABL1 oncoprotein, contributing to leukemogenesis.[3] By disrupting the IGF1R-IRS1/2 axis, this compound effectively inhibits key survival pathways, including the PI3K/AKT/mTOR and STAT3/5 signaling cascades.[3][4] Notably, this compound has demonstrated efficacy in both TKI-sensitive and TKI-resistant CML models, including those harboring the formidable T315I mutation, suggesting its potential to overcome clinical resistance.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in CML cell lines.
Table 1: In Vitro Efficacy of this compound in CML Cell Lines
| Cell Line | Assay | Parameter | Value | Time Point(s) | Reference |
| K562 (BCR-ABL1 wild-type) | Cell Viability (MTT/SRB) | IC50 | 9.8 µM | 24 hours | [6] |
| IC50 | 0.6 µM | 48 hours | [6] | ||
| IC50 | 0.68 µM | 72 hours | [6] | ||
| Ba/F3 (BCR-ABL1 wild-type) | Apoptosis | % Apoptotic Cells (0.8 µM this compound) | 84% | 48 hours | [6] |
| Ba/F3 (BCR-ABL1 T315I) | Apoptosis | % Apoptotic Cells (0.8 µM this compound) | 89% | 48 hours | [6] |
Note: IC50 values can vary between different studies and experimental conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in CML cells.
Caption: this compound inhibits CML cell survival by inducing the degradation of IRS1/2 and inhibiting STAT3/5 signaling.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in CML research.
Cell Viability Assay (MTT Assay)
This protocol is adapted for CML cell lines such as K562 and Ba/F3.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-p210, Ba/F3-p210-T315I)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for determining CML cell viability after this compound treatment using the MTT assay.
Western Blot Analysis
This protocol is for assessing the effect of this compound on key signaling proteins in CML cells.
Materials:
-
CML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Phosphorylation Site (if applicable) | Supplier (Example) |
| BCR-ABL1 | p-Tyr177 | Cell Signaling Technology |
| IGF1R | p-Tyr1135/1136 | Cell Signaling Technology |
| IRS1 | Total | Proteintech |
| AKT | p-Ser473 | Cell Signaling Technology |
| mTOR | p-Ser2448 | Cell Signaling Technology |
| STAT3 | p-Tyr705 | Cell Signaling Technology |
| STAT5 | p-Tyr694 | Cell Signaling Technology |
| β-Actin (Loading Control) | Santa Cruz Biotechnology |
Procedure:
-
Cell Lysis: Lyse this compound-treated and control CML cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Caption: A streamlined workflow for Western blot analysis of signaling proteins in CML cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of primary CML cells after this compound treatment.
Materials:
-
Primary CML cells from patient samples
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Growth factors (e.g., SCF, GM-CSF, IL-3)
-
This compound
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate mononuclear cells from CML patient bone marrow or peripheral blood.
-
Treatment and Plating: Resuspend the cells in the methylcellulose-based medium containing growth factors and the desired concentrations of this compound. Plate 1 x 10⁴ to 1 x 10⁵ cells per 35 mm dish.
-
Incubation: Incubate the dishes at 37°C in a 5% CO₂ incubator for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as aggregates of >50 cells) under an inverted microscope.
-
Data Analysis: Express the results as the number of colonies per number of cells plated and compare the treated groups to the control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a CML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
CML cell line (e.g., K562 or Ba/F3-p210-T315I)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ CML cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally, three times a week) or vehicle control.[5]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Caption: Workflow for an in vivo CML xenograft study with this compound.
Conclusion
This compound represents a promising therapeutic strategy for CML, particularly in the context of TKI resistance. Its unique mechanism of targeting the IGF1R-IRS1/2 signaling axis provides a novel approach to overcoming the limitations of current therapies. The protocols and data presented here offer a comprehensive guide for researchers to investigate the potential of this compound in preclinical CML models, paving the way for its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Cultivation strategies of a BA/F3 cell line for fundamental cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human BCR-ABL-T315I Stable Cell Line-Ba/F3 (CSC-RO0125) - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Studying NT157 in Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: NT157 is a small molecule inhibitor that has demonstrated significant anti-tumor effects in various cancer models, including ovarian cancer. It primarily functions as a dual-targeting agent, inhibiting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2][3] These pathways are crucial for cancer cell proliferation, survival, motility, and invasion. This document provides detailed methodologies for studying the effects of this compound in ovarian cancer cells, including in vitro and in vivo experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways involved.
Mechanism of Action of this compound in Ovarian Cancer
This compound exerts its anti-cancer effects in ovarian cancer through a multi-faceted mechanism:
-
Inhibition of IGF-1R/IRS Signaling: this compound is recognized as an IGF1R-IRS1/2 inhibitor.[1][4] It leads to the degradation of Insulin Receptor Substrate 1 and 2 (IRS1/2), which are key mediators of the IGF-1R signaling cascade.[5][6] This disruption inhibits downstream pathways like the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival.[1][4]
-
Induction of Autophagy: Studies have shown that this compound induces autophagy in ovarian cancer cells.[1][4] This process of cellular self-digestion can contribute to cell death when induced by anti-cancer agents.
-
Blockade of STAT3 Signaling: this compound also targets the STAT3 signaling pathway, which is often constitutively activated in ovarian cancer and plays a vital role in tumor progression.[2][3][7]
The combined inhibition of these pathways leads to decreased cell viability, proliferation, and invasion, and the induction of apoptosis in ovarian cancer cells.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Observed Effect | Reference |
| OVCAR3 | MTT Assay | 0.4, 0.8 | Repressed proliferation | [1] |
| OVCA433 | MTT Assay | 0.4, 0.8 | Repressed proliferation | [1] |
| OVCAR3 | Colony Formation Assay | 0.4, 0.8 | Abated colony-forming ability | [1][4] |
| OVCA433 | Colony Formation Assay | 0.4, 0.8 | Abated colony-forming ability | [1][4] |
| OVCAR3 | Transwell Assay | 0.4, 0.8 | Repressed invasion | [1] |
| OVCA433 | Transwell Assay | 0.4, 0.8 | Repressed invasion | [1] |
| OVCAR3 | TUNEL Assay | Not Specified | Induced apoptosis | [1][4] |
| OVCA433 | TUNEL Assay | Not Specified | Induced apoptosis | [1][4] |
| OVCAR3 | qRT-PCR | 0.4, 0.8 | Promoted mRNA levels of ATG5, ATG7, BECLIN1 | [1][8] |
| OVCA433 | qRT-PCR | 0.4, 0.8 | Promoted mRNA levels of ATG5, ATG7, BECLIN1 | [1][8] |
| OVCAR3 | Immunofluorescence | 0.4, 0.8 | Enhanced number of LC3B puncta | [1][8] |
| OVCA433 | Immunofluorescence | 0.4, 0.8 | Enhanced number of LC3B puncta | [1][8] |
| OVCAR3 | Western Blot | 0.4, 0.8 | Increased LC3B-II/LC3B-I ratio, suppressed p62 | [1] |
| OVCA433 | Western Blot | 0.4, 0.8 | Increased LC3B-II/LC3B-I ratio, suppressed p62 | [1] |
Signaling Pathway Diagrams
Caption: this compound inhibits IGF-1R and STAT3 signaling and induces autophagy.
Experimental Protocols
Cell Culture
-
Cell Lines: OVCAR3 and OVCA433 are commonly used human ovarian cancer cell lines.[1] Other lines such as SKOV3 and HeyA8 can also be considered.[9][10]
-
Culture Conditions: Maintain cell lines in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of ovarian cancer cells.[1][4][11]
-
Materials:
-
Ovarian cancer cells (e.g., OVCAR3, OVCA433)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8, 1.6 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Western Blot Analysis
This protocol is used to determine the expression levels of key proteins in the signaling pathways affected by this compound.[1][4][12][13]
-
Materials:
-
Treated and untreated ovarian cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRS1, anti-IRS2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-p62, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Transwell Invasion Assay
This assay measures the effect of this compound on the invasive capacity of ovarian cancer cells.[1][4]
-
Materials:
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Serum-free medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
Microscope
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest ovarian cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Add 2 x 10⁴ cells to the upper chamber of the Transwell insert.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
In Vivo Tumor Xenograft Model
This protocol describes how to assess the anti-tumor efficacy of this compound in a mouse model.[14][15][16]
-
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Ovarian cancer cells (e.g., SKOV3, OVCAR3)
-
Matrigel (optional)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Calipers
-
Anesthesia
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ ovarian cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound in ovarian cancer cells.
References
- 1. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Type-Specific Cell Line Models for Type-Specific Ovarian Cancer Research | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovarian cancer xenograft model [bio-protocol.org]
Application Notes and Protocols for Utilizing NT157 in Tamoxifen-Resistant Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for estrogen receptor-positive (ERα+) breast cancer. However, the development of tamoxifen resistance is a significant clinical challenge, leading to disease progression and mortality.[1][2][3][4] Emerging research has identified the small-molecule tyrphostin, NT157, as a promising agent to overcome this resistance. This compound functions by targeting key signaling nodes that are often dysregulated in resistant tumors, offering a multi-pronged approach to inhibit cancer cell growth and survival.[5][6][7]
These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical studies involving tamoxifen-resistant breast cancer cells. Detailed protocols for essential in vitro assays are provided, along with a summary of expected quantitative outcomes and visualizations of the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound is a novel small-molecule that primarily targets the Insulin Receptor Substrate (IRS)-1 and IRS-2 proteins for degradation.[5][6][8] In the context of ERα+ breast cancer, its mechanism is particularly relevant to overcoming tamoxifen resistance:
-
IRS Protein Degradation: this compound induces serine phosphorylation of IRS-1/2, which leads to their dissociation from the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InR). This uncoupling marks the IRS proteins for proteasomal degradation.[8][9]
-
Disruption of the ERα Complex: In ERα+ cells, IRS-1 forms a complex with ERα and the IGF-1R/InR. By inducing the degradation of IRS-1, this compound disrupts this entire complex, leading to the subsequent degradation of ERα as well.[5][8] This is a critical action in tamoxifen-resistant cells, which may have ligand-independent ERα signaling.
-
Inhibition of Downstream Signaling: The degradation of IRS proteins effectively blocks the downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK pathways.[8][10]
-
Modulation of STAT3 Signaling: this compound has also been shown to inhibit the activation of STAT3, a transcription factor implicated in promoting cancer cell proliferation, survival, and inflammation.[9][11][12][13][14] This dual targeting of both the IGF-1R/IRS and STAT3 pathways makes this compound a potent anti-cancer agent.[11][12][14]
Key Signaling Pathways Targeted by this compound
The following diagram illustrates the primary signaling pathways affected by this compound in tamoxifen-resistant breast cancer cells.
Caption: this compound signaling pathway in tamoxifen-resistant breast cancer.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from in vitro experiments with this compound on tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TamR).
| Experiment | Cell Line | This compound Concentration (µM) | Treatment Duration | Expected Outcome | Reference |
| Cell Viability (MTT Assay) | MCF-7/TamR | 1 - 10 | 5 days | Dose-dependent decrease in cell viability (IC50 ~5 µM) | [8][15] |
| Anchorage-Independent Growth (Colony Formation Assay) | MCF-7/TamR | 1 - 5 | 14 days | Dose-dependent reduction in the number and size of colonies | [8][15] |
| Protein Expression (Western Blot) | MCF-7/TamR | 3 - 5 | 4 - 24 hours | Decreased expression of IRS-1, ERα, p-AKT, p-MAPK | [8] |
| Gene Expression (qRT-PCR) | MCF-7/TamR | 3 - 5 | 24 hours | Decreased mRNA levels of ESR1 (ERα), CCND1 (Cyclin D1) and increased p21 | [8] |
Experimental Protocols
General Cell Culture of Tamoxifen-Resistant Breast Cancer Cells
Materials:
-
Tamoxifen-resistant MCF-7 cells (MCF-7/TamR)
-
DMEM/F12 medium (phenol red-free)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Tamoxifen (for maintaining resistance)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7/TamR cells in DMEM/F12 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
To maintain the resistant phenotype, supplement the culture medium with 1 µM tamoxifen.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of tamoxifen-resistant breast cancer cells, which is an indicator of cell viability.
Materials:
-
MCF-7/TamR cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed 5,000 MCF-7/TamR cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 2.5, 5, 10 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the overnight medium and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate the plate for 5 days at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Anchorage-Independent Growth Assessment using Colony Formation Assay
This assay evaluates the ability of single cells to grow into colonies in a semi-solid medium, a hallmark of tumorigenicity, following this compound treatment.
Materials:
-
MCF-7/TamR cells
-
Complete culture medium
-
This compound
-
Agarose (low-melting point)
-
6-well plates
Protocol:
-
Prepare a base layer of 0.6% agarose in complete culture medium in 6-well plates and allow it to solidify.
-
Prepare a top layer by mixing a single-cell suspension of MCF-7/TamR cells (8,000 cells/well) with 0.3% low-melting point agarose in complete culture medium containing the desired concentrations of this compound (e.g., 0, 1, 2.5, 5 µM).
-
Carefully overlay the top agarose layer onto the base layer.
-
Incubate the plates for 14 days at 37°C and 5% CO2, feeding the colonies every 3-4 days with medium containing this compound.
-
After 14 days, stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) and capture images.
Protocol 3: Protein Expression Analysis by Western Blot
This protocol is used to detect changes in the expression levels of key proteins in the signaling pathways affected by this compound.
Materials:
-
MCF-7/TamR cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-IRS-1, anti-ERα, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Workflow Diagram:
References
- 1. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 2. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible mechanisms in the emergence of tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Revisiting the IGF-1R as a breast cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exhibits antineoplastic effects by targeting IRS and STAT3/5 signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing NT157 Efficacy in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT157 is a small molecule inhibitor with a multifaceted mechanism of action, primarily targeting Insulin Receptor Substrate (IRS)-1/2 proteins, leading to their degradation. This action disrupts critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including the PI3K/AKT/mTOR and JAK/STAT pathways.[1][2][3] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for drug screening compared to traditional 2D monolayers by mimicking the complex cell-cell and cell-matrix interactions found in tumors. These application notes provide detailed protocols for assessing the efficacy of this compound in 3D cell culture models.
Key Cellular Effects of this compound
This compound has been shown to exert several anti-cancer effects in various cancer cell lines, providing a basis for assays in 3D models:
-
Inhibition of Cell Proliferation: this compound demonstrates a strong dose-dependent inhibition of cell growth.[4][5]
-
Induction of Cell Cycle Arrest: Treatment with this compound can lead to an accumulation of cells in the G2/M phase of the cell cycle.[4][5]
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells.[1][6]
-
Reduction of Cell Migration and Invasion: The compound has been shown to significantly reduce the migratory and invasive capabilities of cancer cells.[4]
-
Downregulation of Key Signaling Proteins: this compound leads to a dose- and time-dependent decrease in the protein levels of IRS-1 and IRS-2.[4]
Signaling Pathway of this compound
This compound primarily acts by inducing the serine phosphorylation of IRS-1 and IRS-2, which marks them for proteasomal degradation. This uncouples the insulin-like growth factor 1 receptor (IGF-1R) from its downstream signaling cascades. Additionally, this compound has been shown to inhibit the activation of STAT3 and STAT5 and the expression of the receptor tyrosine kinase AXL.
Caption: this compound Signaling Pathway.
Experimental Protocols
Protocol 1: Spheroid Formation and this compound Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique, suitable for high-throughput screening.
Caption: Spheroid Formation and Treatment Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest and count cells from a sub-confluent 2D culture. Prepare a single-cell suspension in complete medium.
-
Seed cells into each well of an ultra-low attachment 96-well plate. The optimal seeding density (typically 1,000-5,000 cells/well) should be determined empirically for each cell line to achieve spheroids of a desired size (e.g., 300-500 µm) within 2-4 days.
-
(Optional) Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
-
Prepare serial dilutions of this compound in complete medium. Based on 2D culture data, a concentration range of 0.1 µM to 10 µM is recommended for initial screening.[1][4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove approximately half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][7]
Protocol 2: Cell Viability Assessment using ATP Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Follow steps 1 and 2 from the Cell Viability Assessment protocol, using the Caspase-Glo® 3/7 3D reagent instead.
-
Place the plate on a plate shaker for 5 minutes at a low speed.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate reader.
-
Normalize the caspase activity to the number of viable cells (determined from a parallel plate with an ATP assay) or present as raw luminescence values.
Protocol 4: High-Content Imaging of Spheroid Viability and Morphology
This protocol uses fluorescent dyes to visualize live and dead cells within the spheroid and to assess morphological changes.
Caption: High-Content Imaging Workflow.
Materials:
-
This compound-treated spheroids in a 96-well imaging-compatible plate (e.g., black-walled, clear-bottom)
-
Live/dead staining solution (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 (EthD-1) or Propidium Iodide for dead cells)
-
Hoechst 33342 (for nuclear counterstaining)
-
High-content imaging system or confocal microscope
Procedure:
-
Prepare a working solution of the fluorescent dyes in culture medium according to the manufacturer's instructions.
-
Add the staining solution to each well containing spheroids.
-
Incubate the plate for the recommended time (typically 30-60 minutes) at 37°C.
-
Acquire images using a high-content imager or confocal microscope. It is recommended to capture a Z-stack of images to analyze the entire spheroid volume.
-
Analyze the images using appropriate software to quantify spheroid size (diameter, volume), the number and percentage of live and dead cells, and changes in spheroid morphology (e.g., compactness, circularity).
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Osteosarcoma (MG-63) | 72 | ~0.5 |
| Osteosarcoma (U-2OS) | 72 | ~0.8 |
| Ovarian Cancer (OVCAR3) | Not specified | 0.4 - 0.8 (effective conc.) |
| Uveal Melanoma (MP46) | Not specified | 1.062 |
| Uveal Melanoma (92.1) | Not specified | 1.761 |
Note: IC50 values are approximate and derived from 2D cell culture studies; they should be determined empirically for each 3D model.[1][4][7]
Table 2: Summary of Expected this compound Effects and Corresponding 3D Assays
| Cellular Effect | In Vitro Concentration Range (µM) | Treatment Duration | Recommended 3D Assay(s) | Expected Outcome |
| Inhibition of Proliferation | 0.3 - 3.0 | 72 hours | ATP Viability Assay, Spheroid Size Measurement (Imaging) | Dose-dependent decrease in ATP levels and spheroid volume. |
| Induction of Apoptosis | 1.0 - 3.0 | 24 - 48 hours | Caspase 3/7 Assay, Live/Dead Imaging (EthD-1/PI) | Dose-dependent increase in caspase activity and dead cell staining. |
| Cell Cycle Arrest | 1.0 - 3.0 | 48 hours | Spheroid Dissociation & Flow Cytometry | Increase in the G2/M population. |
| Inhibition of Migration | 1.0 - 3.0 | 24 hours | Spheroid Invasion Assay (e.g., in Matrigel) | Reduced invasion of cells from the spheroid into the surrounding matrix. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in 3D cell culture models. By employing a combination of viability assays, apoptosis detection methods, and high-content imaging, researchers can gain valuable insights into the anti-cancer activity of this compound in a more clinically relevant context. The provided concentration ranges and treatment durations, derived from 2D studies, serve as a starting point for optimization in specific 3D models.[1][4][7][8]
References
- 1. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting IRS-1/2 in Uveal Melanoma Inhibits In Vitro Cell Growth, Survival and Migration, and In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Studies of NT157
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term in vivo administration of NT157, a dual-targeting inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. The following sections detail experimental protocols, present quantitative data from preclinical studies, and visualize the compound's mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates potent anti-neoplastic activity across a range of cancer models. Its primary mechanism involves the allosteric inhibition of IGF-1R, leading to a conformational change that promotes the dissociation of IRS-1/2. This, in turn, facilitates the recruitment of the adapter protein Shc, leading to ERK-MAPK-dependent serine phosphorylation and subsequent proteasomal degradation of IRS-1/2.[1][2] This action effectively disrupts downstream pro-survival and proliferative signaling. Concurrently, this compound independently inhibits the STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and metastasis.[3][4] This dual-targeting capability makes this compound a compelling candidate for long-term in vivo evaluation.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various cancer xenograft models.
Table 1: this compound Efficacy in Prostate Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Schedule | Duration | Primary Endpoint | Results | Reference |
| Athymic nude mice | LNCaP | 50 mg/kg, i.p., three times per week | 6 weeks | Tumor Volume | Significantly delayed castration-resistant progression. | [5][6][7] |
| Athymic nude mice | PC-3 | 50 mg/kg, i.p., three times per week | Not Specified | Tumor Growth | Suppressed tumor growth alone and in combination with docetaxel. | [5] |
Table 2: this compound Efficacy in Uveal Melanoma Xenograft Model
| Animal Model | Cell Lines | Treatment Schedule | Duration | Primary Endpoints | Results | Reference |
| NSG mice | 92.1, MM28 | 50 mg/kg, i.p., three times per week | Until tumors reached ~1000 mm³ in any group | Tumor Volume, Tumor Weight | Strong suppression of tumor growth and reduction in average tumor weight. | [8][9] |
Table 3: this compound Efficacy in Other Cancer Models (General Findings)
| Cancer Type | In Vivo Effect | Reference |
| Osteosarcoma | Potent antitumor effects. | [10] |
| Colorectal Cancer | Substantial reduction in tumor burden. | [11] |
| Lung Cancer | Decreased cell viability and clonogenicity. | [12] |
| Breast Cancer | Inhibition of cancer cell proliferation. | [13] |
Experimental Protocols
Drug Formulation and Preparation
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare a 20% (w/v) solution of HPβCD in sterile water. For example, to prepare 10 mL, dissolve 2 g of HPβCD in 10 mL of sterile water.
-
Warm the solution slightly and vortex until the HPβCD is completely dissolved.
-
Weigh the required amount of this compound powder to achieve a final concentration of 5 mg/mL.
-
Gradually add the this compound powder to the 20% HPβCD solution while vortexing to ensure complete dissolution.
-
Once dissolved, the solution can be stored at -80°C for long-term storage.[6]
-
On the day of injection, thaw the stock solution and dilute it with sterile 0.9% saline to the final desired concentration for injection.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Long-Term In Vivo Treatment Schedule: Xenograft Models
This protocol is a general guideline and may require optimization based on the specific tumor model and experimental goals.
Animal Models:
-
Athymic nude mice or other immunocompromised strains (e.g., NSG) are suitable for xenograft studies.[6][9]
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., LNCaP for prostate cancer, 92.1 for uveal melanoma) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a sterile medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice. The number of cells will vary depending on the cell line's tumorigenicity.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[6][9]
This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The recommended dose is 50 mg/kg of body weight.
-
The treatment schedule is typically three times per week on non-consecutive days.[6][9]
Monitoring and Endpoints:
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals regularly to assess toxicity.
-
The study duration can be a fixed period (e.g., 6 weeks for the LNCaP model) or until tumors in the control group reach a predetermined endpoint size (e.g., ~1000 mm³ for the uveal melanoma model).[6][9]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for in vivo studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The tyrphostin this compound suppresses insulin receptor substrates and augments therapeutic response of prostate cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IRS-1/2 in Uveal Melanoma Inhibits In Vitro Cell Growth, Survival and Migration, and In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting NT157 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with NT157 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule tyrphostin that acts as a selective inhibitor of Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][2][3] By inducing the serine phosphorylation and subsequent degradation of IRS-1/2, this compound effectively disrupts signaling downstream of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InR).[4][5] This compound also inhibits the STAT3 and AXL signaling pathways, making it a multi-target agent in cancer research.[6][7][8]
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous solutions and is generally considered insoluble in water.[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For experimental use, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers.
Q3: What is the recommended method for preparing this compound stock solutions?
A3: To prepare a high-concentration stock solution of this compound, it is recommended to use anhydrous DMSO.[1][3] Weigh the desired amount of this compound powder and dissolve it in fresh, high-quality DMSO to a concentration of 10 mM or higher. Vortexing the solution thoroughly will ensure it is completely dissolved. This stock solution should be stored at -20°C or -80°C to maintain its stability.
Q4: Can I prepare a working solution of this compound directly in my aqueous cell culture medium?
A4: It is not recommended to dissolve this compound powder directly in aqueous buffers or cell culture media due to its poor solubility. This can lead to precipitation and inaccurate final concentrations. Always prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into your aqueous experimental medium.
Troubleshooting Guide for this compound Solubility in Aqueous Buffer
This guide addresses common issues encountered when preparing aqueous working solutions of this compound.
Issue 1: Precipitation or cloudiness is observed after diluting the this compound stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: You may be working at a concentration that is too high for the aqueous environment. Try reducing the final concentration of this compound in your experiment.
-
Optimize the Dilution Method: Add the this compound stock solution to your aqueous buffer dropwise while gently vortexing or stirring.[9] This promotes rapid and uniform mixing, preventing localized high concentrations that can cause precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes enhance solubility.[9] However, ensure that the temperature is compatible with all components of your buffer and your experimental design.
-
Increase the Final Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., DMSO) may be necessary to maintain solubility. Always verify the solvent tolerance of your cells or assay.
-
Issue 2: Inconsistent experimental results are observed, possibly due to inaccurate this compound concentrations.
-
Possible Cause: The this compound is not fully dissolved in the stock solution or has precipitated out of the working solution over time.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before each use, visually inspect your this compound stock solution to ensure it is clear and free of any precipitate. If crystals are present, gently warm the vial and vortex until they are fully dissolved.
-
Prepare Fresh Working Solutions: Aqueous working solutions of this compound should be prepared fresh for each experiment and used immediately.[9] Do not store diluted aqueous solutions, as the compound may precipitate over time, leading to a decrease in the effective concentration.
-
Centrifuge Before Use: If you suspect microprecipitation in your final working solution, centrifuge the tube at high speed for 1-2 minutes and carefully transfer the supernatant to a new tube for your experiment. This will remove any undissolved particles.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | ≥ 30 mg/mL (72.77 mM) | [2][3] |
| Ethanol | 82 mg/mL | [1] |
Table 2: Example Protocol for Preparing an In Vivo Working Solution
This protocol is provided as a reference and may need to be optimized for specific experimental requirements.
| Step | Action | Notes |
| 1 | Prepare a 200 mg/mL stock solution of this compound in DMSO. | Ensure the solution is clear.[1] |
| 2 | In a separate tube, add 400 µL of PEG300. | |
| 3 | Add 50 µL of the 200 mg/mL this compound stock solution to the PEG300 and mix until clear. | |
| 4 | Add 50 µL of Tween-80 to the mixture and mix until clear. | |
| 5 | Add 500 µL of ddH₂O to bring the final volume to 1 mL. | The final solution should be clear.[1] |
| 6 | Use the freshly prepared solution immediately. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 4.12 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.
-
Procedure: a. In a sterile tube, add the desired volume of pre-warmed cell culture medium. b. While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution dropwise. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium. c. Ensure the final DMSO concentration is below the tolerance limit of your cells (typically ≤ 0.1%). d. Visually inspect the working solution for any signs of precipitation. e. Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound solubility troubleshooting workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
optimizing NT157 concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of NT157 and minimize its off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule tyrphostin whose primary on-target effect is the downregulation of Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][2][3] It binds to an allosteric site on the IGF-1 Receptor (IGF-1R), inducing a conformational change that leads to the dissociation of IRS-1/2.[4] This is followed by serine phosphorylation and subsequent proteasomal degradation of IRS-1/2, which in turn inhibits downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway.[1][5]
Q2: What are the known off-target or secondary targets of this compound?
A2: this compound is recognized as a multi-target agent. Besides its primary effect on IRS-1/2, it has been shown to directly or indirectly inhibit the activation and/or expression of several other key signaling proteins, including STAT3, STAT5, and the receptor tyrosine kinase AXL.[2][4] The inhibition of STAT3 and STAT5 may occur through a mechanism independent of IRS degradation, possibly involving the activation of protein phosphatases.[4] Researchers should be aware that phenotypes observed may be a composite of these on- and off-target activities.
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly cell-type dependent. Based on published data, a starting dose-response experiment is recommended with concentrations ranging from 0.1 µM to 10 µM . For most cancer cell lines, IC50 values after 72 hours of treatment typically fall between 0.3 µM and 5.0 µM .[2][3][6][7] Non-cancerous cell lines have shown significantly less sensitivity, with some tolerating concentrations up to 10 µM with minimal cytotoxicity, indicating a potential therapeutic window.[6] Refer to the data summary table below for cell-line-specific examples.
Q4: My experiment shows an unexpected increase in ERK phosphorylation after this compound treatment. Is this an off-target effect?
A4: This is a documented, albeit counterintuitive, effect of this compound. The proposed mechanism involves this compound causing the IGF-1R to shift its binding preference from IRS proteins to the adapter protein SHC.[4] This preferential binding to SHC can lead to the activation of the RAS/RAF/MEK/ERK pathway.[4][6][8] Therefore, an increase in ERK phosphorylation is a known mechanistic consequence of this compound action and not considered a traditional "off-target" effect, but rather a secondary on-target effect that should be monitored.
Data Presentation
Table 1: this compound In Vitro IC50 Values for Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MG-63, U-2OS, OS-19 | Osteosarcoma | 72 hours | 0.3 - 0.8 | [2][3] |
| LNCaP | Prostate Cancer | 72 hours | ~1.4 | [6] |
| PC3 | Prostate Cancer | 72 hours | ~2.5 | [6] |
| OVCAR3, OVCA433 | Ovarian Cancer | Not specified | Effective at 0.4-0.8 | [5] |
| H1299 | Lung Cancer | 24-72 hours | 1.7 - 9.7 | [7] |
| H460 | Lung Cancer | 24-72 hours | 4.8 - 12.9 | [7] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, serum concentration) and should be determined empirically for your specific system.
Visualizations
Caption: this compound primary (green) and off-target/secondary (yellow, red) signaling pathways.
Troubleshooting Guide
Issue: I am observing high levels of cytotoxicity or unexpected phenotypes in my cells. How can I determine if this is due to an off-target effect of this compound?
This guide provides a systematic workflow to distinguish on-target effects from off-target effects and to identify an optimal concentration window.
Caption: Workflow for troubleshooting unexpected effects of this compound.
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay (e.g., MTT)
This protocol details how to perform a dose-response experiment to find the half-maximal inhibitory concentration (IC50) of this compound for your cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours in complete medium to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[6]
-
Perform serial dilutions in culture medium to create 2X working concentrations. A suggested 8-point dilution series is: 20 µM, 10 µM, 4 µM, 2 µM, 1 µM, 0.4 µM, 0.2 µM, and 0 µM (vehicle control).
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. This will result in a final 1X concentration series (10 µM, 5 µM, etc.). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of On- and Off-Target Pathways
This protocol allows for the confirmation of this compound's molecular effects at specific concentrations.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with selected concentrations of this compound (e.g., IC25, IC50, IC75 determined from Protocol 1) and a vehicle control for a specified time (e.g., 24 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
On-Target: anti-IRS-1, anti-IRS-2, anti-phospho-AKT (Ser473), anti-total-AKT.
-
Off-Target/Secondary: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-AXL, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK.
-
Loading Control: anti-GAPDH or anti-β-actin.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL (enhanced chemiluminescence) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein levels relative to the loading control.
-
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting NT157 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing potential resistance to the investigational anti-cancer agent, NT157.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule tyrphostin that functions as a dual-targeting agent against key signaling pathways in cancer.[1] Its primary mechanism involves the degradation of Insulin Receptor Substrate 1 and 2 (IRS1/2).[2][3][4] this compound induces serine phosphorylation of IRS1/2, leading to their dissociation from the Insulin-like Growth Factor 1 Receptor (IGF-1R) and subsequent degradation by the proteasome.[4][5] This effectively blocks downstream pro-survival and proliferative signaling through the PI3K/AKT pathway.[3][6] Additionally, this compound has been shown to inhibit the activation of STAT3 and the expression of the receptor tyrosine kinase AXL, both of which are implicated in cancer progression and drug resistance.[5][7]
Q2: Is this compound commercially available for research?
Yes, this compound is available for research purposes from various chemical suppliers. Researchers can purchase it from vendors such as AdooQ BioScience, Selleck Chemicals, and MedChemExpress.[2][3][4] It is important to note that this compound is for research use only and not for human consumption.[2][3][4]
Q3: What is the solubility and stability of this compound in cell culture?
For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to consider the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. General recommendations for working with small molecules in cell culture suggest keeping the final DMSO concentration below 0.5%. While specific degradation kinetics in cell culture media are not extensively published, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure compound integrity.
Q4: Which cancer cell lines have been shown to be sensitive to this compound?
This compound has demonstrated anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines in vitro.[6][8] This includes cell lines derived from:
-
Melanoma[6]
-
Prostate cancer (including androgen-responsive and -independent lines)[3]
-
Osteosarcoma[5]
-
Colon cancer[6]
-
Chronic Myeloid Leukemia (including imatinib-resistant lines)[9]
-
Ovarian cancer[6]
-
Lung cancer[10]
-
Multiple Myeloma[11]
Troubleshooting Guide: Dealing with Reduced this compound Sensitivity
While the multi-targeted nature of this compound is anticipated to reduce the likelihood of acquired resistance, researchers may encounter scenarios of inherent or developing reduced sensitivity in their cancer cell line models.[8] This guide provides a structured approach to troubleshoot these issues.
Problem 1: Higher than expected IC50 value for this compound in your cell line.
| Possible Cause | Suggested Action |
| Inherent resistance of the cell line | Some cell lines may have intrinsic mechanisms that confer reduced sensitivity to this compound. This could be due to low expression of this compound targets (e.g., IRS1/2) or hyperactivation of bypass signaling pathways. Action: Perform baseline characterization of your cell line. Assess the protein expression levels of IRS1, IRS2, total and phosphorylated STAT3, and AXL via Western blot. Compare these levels to sensitive cell lines if possible. |
| Suboptimal experimental conditions | Incorrect drug concentration, incubation time, or issues with the cell viability assay can lead to inaccurate IC50 values. Action: 1. Verify this compound concentration: Ensure accurate preparation of stock and working solutions. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. 3. Validate your viability assay: Use a positive control (a known cytotoxic agent for your cell line) to ensure the assay is performing as expected. Refer to the detailed protocol for the MTT assay below. |
| Compound instability | This compound may degrade over time in solution. Action: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: Cells appear to be developing resistance to this compound over time.
| Possible Cause | Suggested Action |
| Upregulation of the IRS1/2 signaling pathway | Prolonged treatment with a targeted agent can sometimes lead to a feedback loop that results in the upregulation of the target protein or pathway. Action: Compare the protein levels of IRS1 and IRS2 in your resistant cell line to the parental (sensitive) line using Western blotting. An increase in IRS1/2 expression in the resistant line could indicate this mechanism. |
| Reactivation of STAT3 signaling | Feedback activation of STAT3 is a known mechanism of resistance to various targeted cancer therapies.[7][12] Even if this compound initially inhibits STAT3, resistant clones may emerge with reactivated STAT3 signaling. Action: Assess the levels of phosphorylated (active) STAT3 (p-STAT3) in both sensitive and resistant cells using Western blotting. An increase in the p-STAT3/total STAT3 ratio in resistant cells would support this hypothesis. |
| Overexpression of AXL | AXL is a receptor tyrosine kinase associated with chemoresistance.[5] Its overexpression can mediate resistance to other targeted therapies like EGFR inhibitors.[13][14][15] Action: Compare AXL protein expression levels in your sensitive and resistant cell lines via Western blot or flow cytometry. |
| Activation of bypass signaling pathways | Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the primary target. Action: Consider performing a broader analysis of key signaling pathways (e.g., MAPK/ERK, other receptor tyrosine kinases) in your resistant cells to identify any compensatory activation. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| MG-63 | ~0.8 |
| OS-19 | ~0.3 |
| U-2OS | ~0.5 |
| Data from Garofalo C, et al. Front Endocrinol (Lausanne). 2015.[5] |
Table 2: IC50 Values of this compound in Prostate Cancer Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| LNCaP | ~2.5 |
| PC3 | ~5.0 |
| Data from Ibuki N, et al. Mol Cancer Ther. 2014. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic or cytostatic effects of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8][10][16]
-
2. Western Blot Analysis of IRS1 Phosphorylation
This protocol allows for the detection of changes in IRS1 expression and its phosphorylation status upon this compound treatment.
-
Materials:
-
Cancer cell lines (treated and untreated with this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRS1, anti-phospho-IRS1 (Ser636/639), anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRS1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total IRS1 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
3. Flow Cytometry for Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell lines (treated and untreated with this compound)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][17][18][19][20]
-
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Selleck Chemical LLC this compound 2mg 1384426-12-3, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound|NT-157|inhibitor of IRS-1/2 [dcchemicals.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cancer.wisc.edu [cancer.wisc.edu]
unexpected results with NT157 in western blot analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the small molecule inhibitor NT157 in western blot analysis. The information is tailored for scientists and drug development professionals encountering unexpected results during their experiments.
Section 1: Frequently Asked Questions (FAQs) on this compound's Mechanism
This section addresses common questions regarding the molecular action of this compound to help you anticipate expected western blot outcomes.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule tyrphostin that functions as a dual-targeting agent. Its primary mechanisms are:
-
Induction of IRS-1/2 Degradation: this compound binds to an allosteric site on the IGF-1 receptor (IGF1R), which uncouples the receptor from Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][2] This conformational change promotes the activation of kinases like ERK1/2 and JNK1/2, which then phosphorylate IRS-1/2 on serine residues.[1] This serine phosphorylation marks the IRS proteins for degradation by the proteasome.[2][3][4]
-
Inhibition of STAT3 Signaling: this compound also reduces the levels of activated, tyrosine-phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] This occurs through the stimulation of an uncharacterized protein tyrosine phosphatase, which dephosphorylates STAT3, preventing its nuclear translocation and activity.[1][2]
Q2: What are the expected downstream effects of this compound treatment on key signaling proteins in a western blot?
A2: Based on its mechanism, this compound treatment is expected to produce a distinct signature of changes in key signaling proteins. These changes can be monitored by western blot to confirm the compound's activity.
| Protein Target | Expected Change with this compound Treatment | Rationale |
| Total IRS-1 / IRS-2 | Decrease | This compound induces serine phosphorylation, leading to proteasomal degradation of IRS proteins.[1][3] |
| Phospho-Serine IRS-1 / IRS-2 | Increase | This is the initial step triggered by this compound-induced ERK/JNK activation that precedes degradation.[1][6] A transient increase may be observed. |
| Phospho-Tyrosine IRS-1 | Decrease | As total IRS-1 is degraded, the pool available for tyrosine phosphorylation is reduced.[4] |
| Total STAT3 / STAT5 | No significant change expected | This compound primarily affects the phosphorylation (activation) state of STAT proteins, not their total expression.[1][7] |
| Phospho-STAT3 / STAT5 | Decrease | This compound promotes the dephosphorylation of STAT3/5, thus inhibiting their activation.[1][2][8] |
| Phospho-AKT (p-AKT) | Decrease | IRS proteins are essential adaptors for the PI3K/AKT survival pathway; their degradation inhibits AKT activation.[6][9] |
| Phospho-ERK1/2 (p-ERK) | Increase (Potentially Transient) | ERK activation is an intermediate step in the this compound-induced degradation of IRS proteins.[1][2] |
| AXL | Decrease | This compound has been shown to reduce the activation and subsequent expression of the AXL receptor tyrosine kinase.[1][2] |
Q3: How does this compound induce the degradation of IRS-1/2 and inhibit STAT3?
A3: The signaling cascade initiated by this compound is multifaceted. It redirects the IGF1R signaling output and separately acts on the JAK/STAT pathway. The diagram below illustrates this dual mechanism.
Section 2: Troubleshooting Specific Unexpected Results
This guide addresses specific, unexpected outcomes you might encounter when analyzing this compound-treated samples via western blot.
Q: I treated my cells with this compound, but I don't see a decrease in total IRS-1 or IRS-2 protein levels. What could be wrong?
A: This is a common issue that can point to several factors related to your experimental setup.
-
Possible Cause 1: Insufficient Dose or Treatment Time. The degradation of IRS proteins is both dose- and time-dependent. In LNCaP and PC3 prostate cancer cells, maximal decreases in IRS levels were observed between 2 to 8 hours of treatment.[6]
-
Possible Cause 2: Inactive Compound. Improper storage or handling can lead to loss of compound activity. This compound stock solutions are typically dissolved in DMSO and stored at 4°C for short-term or -80°C for long-term storage.[6]
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may be resistant to this compound or lack the necessary signaling components for its mechanism of action.
-
Solution: Confirm that your cell line expresses the key targets (IGF1R, IRS-1/2). If the primary pathway is not active, the effects of the inhibitor may not be observable.
-
Q: I'm seeing an upward shift in the molecular weight of my IRS-1/2 band, or multiple bands, after this compound treatment. Is this expected?
A: This result, while unexpected at first glance, may actually be consistent with this compound's mechanism of action.
-
Possible Cause: Post-Translational Modification (Phosphorylation). this compound's primary action is to induce extensive serine phosphorylation of IRS-1/2.[1] The addition of multiple phosphate groups adds mass to the protein, which can cause it to migrate more slowly during SDS-PAGE, resulting in an upward "band shift" or the appearance of multiple, closely-spaced bands representing different phosphorylation states.[10][11]
-
Solution: To confirm that the shift is due to phosphorylation, treat a parallel protein lysate sample with a broad-spectrum phosphatase (e.g., Lambda Phosphatase) before running the gel. If the band shift is reversed and the bands collapse into a single, lower molecular weight band, it confirms that the effect is due to phosphorylation.
-
Q: Phospho-STAT3 levels are unchanged after I treat my cells with this compound. Why isn't it working?
A: The effect of this compound on STAT3 phosphorylation can be context-dependent.
-
Possible Cause 1: Low Basal p-STAT3 Levels. Your cell line may not have significant basal (constitutively active) JAK/STAT signaling. If p-STAT3 is already very low or undetectable in your untreated control, you will not be able to observe a decrease.
-
Solution: First, confirm that you can detect a strong p-STAT3 signal in a known positive control cell line or by stimulating your cells with a cytokine like IL-6. If your experimental cells have low basal activity, this compound's inhibitory effect on this pathway may not be relevant or measurable.
-
-
Possible Cause 2: Incorrect Time Point. The dephosphorylation of STAT3 may occur on a different timescale than IRS degradation.
-
Solution: Perform a time-course experiment, analyzing p-STAT3 levels at both early (e.g., 30 minutes, 1 hour) and later time points.
-
Section 3: General Western Blot Troubleshooting Guide
Many unexpected results are due to technical issues with the western blot protocol itself rather than the specific action of this compound. Use this table to diagnose and solve common problems.[10][12][13]
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No Bands / Faint Signal | - Insufficient protein loaded.- Inactive primary/secondary antibody.- Inefficient protein transfer.- Excessive washing. | - Confirm protein concentration with a BCA or Bradford assay.- Use a positive control to validate antibody activity.- Check transfer efficiency by staining the membrane with Ponceau S after transfer.- Reduce the number or duration of wash steps.[12][14] |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Contaminated buffers. | - Titrate primary and secondary antibodies to find the optimal dilution.- Increase blocking time (e.g., 1-2 hours at RT) or try a different blocking agent (e.g., 3% BSA instead of milk for phospho-antibodies).[12][15]- Prepare fresh, filtered buffers. |
| Multiple Unexpected Bands | - Non-specific antibody binding.- Protein degradation.- Incomplete denaturation (dimers/multimers). | - Use an affinity-purified primary antibody; increase stringency of wash buffer (e.g., higher salt or detergent concentration).[12]- Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[10][15]- Ensure complete reduction by adding fresh DTT or β-mercaptoethanol to the loading buffer and boiling samples for 5-10 minutes.[10] |
| Patchy or Uneven Spots | - Air bubbles trapped during transfer.- Membrane not fully submerged during incubations.- Aggregates in antibody solution. | - Carefully roll out any air bubbles between the gel and membrane before starting the transfer.[12]- Ensure the membrane is fully covered with buffer/antibody solution and placed on a shaker for uniform agitation.[13]- Centrifuge antibody solutions briefly before use to pellet any aggregates. |
| White Bands (ECL) | - Excessive signal from too much antibody or protein. | - This occurs when the HRP enzyme completely consumes the substrate in a localized area.[12] Reduce the primary/secondary antibody concentration and/or the amount of protein loaded on the gel.[14] |
Section 4: Experimental Protocols & Data
Adhering to a standardized protocol is critical for reproducible results.
Detailed Western Blot Protocol for this compound Analysis
-
Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with the desired concentration of this compound or DMSO vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer containing 10% β-mercaptoethanol or 100mM DTT.
-
Boil samples at 95-100°C for 5-10 minutes.[12]
-
Load 20-30 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer with Ponceau S staining. Destain with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantitative Data for this compound
The half-maximal inhibitory concentration (IC50) for this compound varies across different cancer cell lines, which can be a useful reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (72h treatment) |
| MG-63 | Osteosarcoma | ~0.3 - 0.8 µM |
| U-2OS | Osteosarcoma | ~0.3 - 0.8 µM |
| LNCaP | Prostate Cancer | Data available, specific IC50 not listed in snippets |
| PC3 | Prostate Cancer | Data available, specific IC50 not listed in snippets |
| A375 | Melanoma | Data available, specific IC50 not listed in snippets |
Data compiled from MedchemExpress.[4]
Section 5: Mandatory Visualizations
Western Blot Experimental Workflow
Troubleshooting Logic for 'No Decrease in IRS-1'
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2<sup>V617F</sup>-positive myeloproliferative neoplasm cells - ProQuest [proquest.com]
- 8. This compound exhibits antineoplastic effects by targeting IRS and STAT3/5 signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. blog.addgene.org [blog.addgene.org]
improving the stability of NT157 in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NT157, a selective inhibitor of Insulin Receptor Substrate 1 and 2 (IRS-1/2). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effectiveness of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro studies, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] A concentration of 10 mmol/L is commonly used for the stock solution.[1][2]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability, where it can be viable for up to three years.[3]
-
Stock Solutions in DMSO: For optimal stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: I observed a precipitate in my cell culture medium after adding the this compound working solution. What should I do?
A3: Precipitation can occur when a DMSO stock solution is diluted into an aqueous cell culture medium due to the lower solubility of the compound in aqueous solutions. Here are a few steps you can take to address this:
-
Vortexing/Sonication: Gently vortex or sonicate the diluted solution to help redissolve the precipitate.
-
Temperature: A slight warming of the solution in a 37°C water bath may aid in dissolution.
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize both precipitation and potential solvent-induced cellular toxicity.
-
Fresh Preparations: Prepare fresh working solutions from your stock immediately before each experiment.
Q4: My this compound DMSO stock solution has changed color. Is it still usable?
A4: A change in the color of your DMSO stock solution, such as turning yellow or brown, may be an indicator of compound degradation or oxidation. It is recommended to discard the discolored solution and prepare a fresh stock from the powdered compound to ensure the reliability and reproducibility of your experimental results.
Q5: What are the typical working concentrations of this compound for in vitro assays?
A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown dose-dependent effects in the range of 0.3 µM to 3 µM for growth inhibition and cell cycle arrest in various cancer cell lines.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced biological activity of this compound | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at inappropriate temperatures). | Prepare fresh stock solutions from the powdered compound. Ensure proper storage of stock solutions at -80°C in single-use aliquots. |
| Precipitation of this compound in the working solution. | Visually inspect the working solution for any precipitate. If present, try to redissolve by gentle vortexing or sonication. Prepare fresh dilutions for each experiment. | |
| Visible particles or cloudiness in the this compound working solution | Poor solubility of this compound in the aqueous buffer or cell culture medium. | Ensure the final DMSO concentration is as low as possible while maintaining solubility. Consider using a pre-warmed medium for dilution. |
| Contamination of the stock or working solution. | Filter-sterilize the working solution using a 0.22 µm filter if compatible with the compound's stability. Always use sterile techniques when preparing solutions. | |
| High background or off-target effects in assays | The concentration of this compound used is too high. | Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line. |
| The final DMSO concentration is too high, causing solvent-induced effects. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | Growth Inhibition (72h) | 0.3 - 0.8 | [3] |
| U-2OS | Osteosarcoma | Growth Inhibition (72h) | 0.3 - 0.8 | [3] |
| OVCAR3 | Ovarian Cancer | Cytotoxicity (Concentration Dependent) | Significant at 1.6 & 3.2 | [4] |
| OVCA433 | Ovarian Cancer | Cytotoxicity (Concentration Dependent) | Significant at 1.6 & 3.2 | [4] |
| MM.1S | Multiple Myeloma | Cell Viability | 2.9 to >50 | [5][6][7] |
| MM.1R | Multiple Myeloma | Cell Viability | 2.6 to >50 | [5][6][7] |
| U266 | Multiple Myeloma | Cell Viability | 2.7 to 21.9 | [5][6][7] |
| RPMI 8226 | Multiple Myeloma | Cell Viability | 18.5 to 36.1 | [5][6][7] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility in DMSO | ≥ 30 mg/mL (72.77 mM) | [3][8] |
| Powder Storage | -20°C for up to 3 years | [3] |
| DMSO Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [3] |
| In Vivo Formulation | Can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Reconstitution of this compound Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the required volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
Immediately before use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration.
-
Ensure the final DMSO concentration in the experimental well is less than or equal to 0.1%.
-
Gently mix the working solution before adding it to the cells.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for using this compound.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and kinetics of secretion degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. researchgate.net [researchgate.net]
Navigating NT157 Studies: A Technical Guide to Consistent Results
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and inconsistencies encountered in studies involving the selective IRS-1/2 inhibitor, NT157. By offering detailed troubleshooting advice, standardized protocols, and a deeper understanding of its complex mechanism of action, this document aims to foster more reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrphostin, a class of organic compounds that inhibit tyrosine kinases. Its principal mechanism involves the induction of serine phosphorylation of Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][2] This post-translational modification leads to the subsequent degradation of IRS-1/2 proteins by the proteasome.[3][4] The degradation of IRS-1/2 disrupts signaling downstream of the Insulin-like Growth Factor 1 Receptor (IGF-1R), primarily inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[3][5]
Q2: Beyond IRS-1/2, what are the other known targets of this compound?
A2: While initially identified as an IRS-1/2 inhibitor, subsequent research has revealed that this compound has a multi-targeted profile. It has been shown to also inhibit the activation of STAT3 and STAT5, and reduce the expression and activation of the receptor tyrosine kinase AXL.[3][4] This multifaceted activity contributes to its broad anti-neoplastic effects across various cancer models.[3]
Q3: Why am I observing variable efficacy of this compound across different cancer cell lines?
A3: The efficacy of this compound can differ between cell lines due to several factors. These include baseline expression levels of its primary targets (IGF-1R, IRS-1, IRS-2, STAT3, AXL), the dependency of the cancer cells on these specific signaling pathways, and the presence of compensatory signaling pathways.[6] For instance, cell lines not heavily reliant on the IGF-1R/IRS axis for survival may show reduced sensitivity to this compound.
Q4: Can this compound treatment lead to the activation of any signaling pathways?
A4: Yes, paradoxically, this compound treatment can lead to the activation of the MAPK/ERK and JNK signaling pathways.[3] The binding of this compound to IGF-1R can induce a conformational change that favors the recruitment of the adapter protein SHC, leading to ERK1/2 activation.[3] Activated ERK1/2 and JNK can then contribute to the serine phosphorylation of IRS-1/2, creating a feedback loop that enhances their degradation.[3] This activation of pro-proliferative pathways might contribute to variable or unexpected cellular responses in some contexts.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable steps to resolve them.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent IRS-1/2 degradation | 1. Suboptimal this compound concentration or incubation time: The kinetics of IRS-1/2 degradation can vary between cell lines.[5] 2. Cell confluence: High cell density can alter signaling pathways and drug response. 3. Reagent quality: Degradation of this compound or issues with antibodies for western blotting. | 1. Perform a dose-response and time-course experiment: Test a range of this compound concentrations (e.g., 0.3-10 µM) and time points (e.g., 2, 4, 8, 24 hours) to determine the optimal conditions for your specific cell line.[2][5] 2. Standardize cell seeding density: Ensure consistent cell confluence (typically 70-80%) at the time of treatment. 3. Verify reagent integrity: Use freshly prepared this compound solutions and validate antibody performance with appropriate controls. |
| Unexpected cell survival or proliferation | 1. Activation of compensatory pathways: As mentioned, this compound can activate the ERK and JNK pathways, which may promote survival in some cells.[3][4] 2. Low expression of this compound targets: The cell line may have low levels of IRS-1/2, STAT3, or AXL. 3. Acquired resistance: Prolonged treatment can lead to the development of resistance mechanisms. | 1. Co-treat with pathway inhibitors: Combine this compound with a MEK inhibitor (for the ERK pathway) or a JNK inhibitor to assess if this enhances its efficacy.[3] 2. Characterize your cell line: Perform baseline western blots to determine the expression levels of key this compound targets. 3. Consider combination therapies: this compound has shown synergistic effects with other chemotherapeutic agents.[3] |
| Variable effects on cell cycle or apoptosis | 1. Cell line-specific responses: Different cell lines exhibit distinct cell cycle arrest points (e.g., G2/M or S phase) and varying sensitivity to apoptosis induction.[7][8][9] 2. Off-target effects at high concentrations. | 1. Thoroughly characterize the response: Perform detailed cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining, cleaved PARP) across a range of this compound concentrations. 2. Use the lowest effective concentration: Once the optimal dose for IRS-1/2 degradation is established, use this concentration for phenotypic assays to minimize off-target effects. |
| Difficulty reproducing in vivo results | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Inadequate drug exposure at the tumor site. 2. Tumor microenvironment influence: The in vivo microenvironment can modulate drug response.[4] this compound can affect cancer-associated fibroblasts and myeloid cells.[3] | 1. Optimize dosing and formulation: For in vivo studies, this compound is often dissolved in solutions like 20% 2-hydroxypropyl-β-cyclodextrin.[5] Ensure appropriate vehicle and dosing schedule. 2. Analyze the tumor microenvironment: Evaluate the impact of this compound on immune cell infiltration and stromal components in your in vivo models. |
Experimental Protocols
Protocol 1: Western Blot Analysis of IRS-1/2 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP, PC3, A375) in 6-well plates and grow to 70-80% confluence. Treat cells with the desired concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for the specified duration (e.g., 4, 8, or 24 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 30-50 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRS-1, IRS-2, p-Ser-IRS-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., 0.1N HCl in anhydrous isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
Visualizing this compound's Mechanism of Action
To aid in understanding the complex signaling network affected by this compound, the following diagrams illustrate its key molecular interactions and the potential points of experimental variability.
Caption: this compound's multi-targeted signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2<sup>V617F</sup>-positive myeloproliferative neoplasm cells - ProQuest [proquest.com]
- 8. scielo.br [scielo.br]
- 9. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NT157 Dosage Optimization for Tumor Growth Inhibition
Welcome to the technical support center for NT157, a selective inhibitor of Insulin Receptor Substrate (IRS)-1/2 and Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for effective tumor growth inhibition in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule tyrphostin that primarily acts by inducing the serine phosphorylation of IRS-1 and IRS-2, which leads to their subsequent degradation.[1][2][3] This disrupts signaling from the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InR).[2] Additionally, this compound has been shown to inhibit the activation of STAT3, often in a phosphatase-dependent manner, and the receptor tyrosine kinase AXL.[1][4][5] This multi-targeted approach allows this compound to inhibit cancer cell proliferation, survival, metastasis, and angiogenesis.[1][6]
Q2: How does this compound affect downstream signaling pathways?
A2: By promoting the degradation of IRS-1/2, this compound inhibits downstream pro-survival pathways such as the PI3K/AKT/mTOR pathway.[1][7] Interestingly, while it suppresses AKT phosphorylation, it has been observed to increase the activation of the ERK/MAPK pathway in some cell lines, which contributes to the serine phosphorylation of IRS proteins.[4][8] The inhibition of STAT3 signaling further contributes to its anti-tumor effects.[1][4]
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound varies depending on the cancer cell line. Generally, IC50 values for growth inhibition after 72 hours of treatment are in the sub-micromolar to low micromolar range. For example, in osteosarcoma cell lines, the IC50 ranges from 0.3 to 0.8 μM.[3][9][10] In some lung cancer cell lines, the IC50 can range from 1.7 to 12.9 μM.[5] It is crucial to determine the optimal concentration for your specific cell line empirically.
Q4: Is this compound effective in vivo?
A4: Yes, preclinical studies have demonstrated the in vivo efficacy of this compound in various cancer models. For instance, in a prostate cancer xenograft model, intraperitoneal administration of 50 mg/kg this compound three times per week significantly delayed tumor growth.[3][11] It has also been shown to inhibit tumor growth and metastasis in melanoma models.[4]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, this compound has shown synergistic or additive effects when combined with other anti-cancer agents.[9] For example, it can enhance the efficacy of chemotherapy and targeted therapies like mTOR inhibitors (e.g., Everolimus) and EGFR inhibitors (e.g., gefitinib).[5][9] Combination therapy may also help to overcome drug resistance.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. | |
| This compound precipitation in media. | Ensure the final solvent concentration (e.g., DMSO) is low and does not exceed the recommended percentage for your cell line (typically <0.1%). Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| No significant inhibition of tumor cell growth at expected concentrations | Cell line is resistant to this compound. | Confirm the expression of this compound targets (IRS-1/2, STAT3) in your cell line via Western blot or qPCR. Consider testing a wider range of concentrations and longer incubation times. |
| Incorrect dosage or administration in vivo. | Verify the formulation and stability of this compound for in vivo use. Optimize the dosing regimen (dose, frequency, and route of administration) based on literature and pilot studies. | |
| Unexpected increase in ERK phosphorylation | This is a known mechanistic effect of this compound in some cell lines. | This is not necessarily a negative result. The activation of the ERK/MAPK pathway can mediate the serine phosphorylation and subsequent degradation of IRS-1/2.[8] Correlate this finding with the levels of IRS-1/2 and downstream PI3K/AKT pathway components. |
| Difficulty detecting IRS-1/2 degradation | Timing of sample collection is not optimal. | Perform a time-course experiment to determine the optimal time point for observing maximal IRS-1/2 degradation after this compound treatment. Degradation can be observed as early as 24 hours.[9] |
| Proteasome inhibitors are not used (for mechanistic studies). | To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound and assess IRS-1/2 levels. |
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Assay | IC50 / Effective Concentration | Treatment Duration |
| Osteosarcoma | MG-63, OS-19, U-2OS | Growth Inhibition (MTT) | 0.3 - 0.8 µM | 72 hours |
| Ovarian Cancer | OVCAR3, OVCA433 | Proliferation (MTT) | 0.4 - 0.8 µM | Not Specified |
| Lung Cancer | H1299 | Cell Viability (SRB) | 1.7 - 9.7 µM | 24, 48, 72 hours |
| Lung Cancer | H460 | Cell Viability (SRB) | 4.8 - 12.9 µM | 24, 48, 72 hours |
| Prostate Cancer | LNCaP, PC3 | Cell Cycle Arrest | Not Specified | 48 hours |
| Myeloproliferative Neoplasms | HEL, SET2 | Cell Viability | 1.6 - 3.2 µM | Not Specified |
In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Prostate Cancer | Castrated mice with LNCaP xenografts | 50 mg/kg, intraperitoneal injection, 3 times/week for 6 weeks | Significantly delayed tumor growth.[3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IRS-1 (Ser), total IRS-1, p-AKT, total AKT, p-STAT3, total STAT3, AXL, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound targeting key oncogenic signaling pathways.
Experimental Workflow for this compound Dosage Optimization
Caption: A stepwise workflow for determining the optimal dosage of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NT157 in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NT157 in preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibition of cell proliferation despite this compound treatment. | Suboptimal this compound Concentration: The IC50 for this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values in preclinical models have been reported to range from 0.3 to 0.8 µM.[1][2] |
| Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound. | Consider combination therapies. This compound has shown synergistic effects with mTOR inhibitors (like rapamycin), taxanes (like docetaxel), and EGFR inhibitors.[3][4][5] | |
| Incorrect Drug Preparation/Storage: this compound may degrade if not stored properly. | For in vitro studies, dissolve this compound in DMSO to create a stock solution (e.g., 10 mmol/L) and store at 4°C for short-term use or -80°C for long-term storage (up to 6 months).[1][4] For in vivo studies, this compound can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin.[4] | |
| Unexpected activation of the ERK/MAPK pathway. | Mechanism of Action: this compound's binding to an allosteric site on IGF-1R can lead to a conformational change that activates the RAF-ERK1/2 signaling cascade.[6] This is a known aspect of its mechanism. | Acknowledge this effect in your experimental design and analysis. The pro-proliferative signals from ERK activation are generally overridden by the potent inhibition of the PI3K/AKT pathway.[4] |
| Inconsistent results in vivo. | Drug Formulation and Administration: Poor bioavailability can lead to variable efficacy. | For intraperitoneal (i.p.) injections in mice, a common dosage is 50 mg/kg, administered three times per week.[1] Ensure the drug is fully dissolved in the vehicle. |
| Difficulty in detecting IRS-1/2 degradation. | Timing of Measurement: The degradation of IRS-1/2 is a time-dependent process. | Conduct a time-course experiment. Maximal decrease in IRS-1/2 levels has been observed as early as 2 hours and up to 8 hours post-treatment in different cell lines.[4] |
| This compound monotherapy shows limited efficacy in aggressive tumor models. | Tumor Heterogeneity and Redundancy in Signaling Pathways: Cancer cells can develop escape mechanisms to circumvent the inhibition of a single pathway. | Explore rational combination strategies. The multi-targeted nature of this compound (inhibiting IRS, STAT3, and AXL) makes it a compelling candidate for combination therapies to prevent resistance.[6] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a small-molecule inhibitor that primarily targets Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1] It induces serine phosphorylation of IRS-1/2, which leads to their subsequent degradation.[3][6] This disrupts the signaling from the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InR) to downstream pro-survival pathways, most notably the PI3K/AKT/mTOR pathway.[6][7]
2. What are the known molecular targets of this compound?
Besides its primary targets, IRS-1 and IRS-2, this compound has been shown to inhibit the signaling of other key oncogenic proteins, including STAT3, STAT5, and the receptor tyrosine kinase AXL.[6] This multi-targeted action contributes to its broad anti-cancer activity.
3. In which preclinical cancer models has this compound shown efficacy?
This compound has demonstrated anti-tumor effects in a variety of preclinical models, including:
4. What are the typical cellular effects of this compound treatment in cancer cells?
In preclinical studies, this compound has been shown to:
-
Inhibit cell proliferation and clonal expansion.[6]
-
Promote apoptosis (programmed cell death) and autophagy.[6][7]
-
Suppress cancer cell migration, invasion, and angiogenesis.[6]
5. How should I prepare this compound for in vitro and in vivo experiments?
-
In Vitro: Dissolve this compound in dimethyl sulfoxide (DMSO) to make a stock solution, typically at a concentration of 10 mmol/L. This stock can be stored at 4°C for short-term use or at -80°C for up to six months.[1][4]
-
In Vivo: For administration to animals, this compound can be dissolved in a solution of 20% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) at a concentration of 5 mg/mL and stored at -80°C.[4]
6. Are there any known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound are still under investigation, the potential for cancer cells to develop resistance is a general concern with targeted therapies. The activation of alternative signaling pathways is a common escape mechanism.[6] The use of this compound in combination with other therapeutic agents is a proposed strategy to overcome potential resistance.[6]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NT157's Effect on Cell Cycle Analysis
Welcome to the technical support center for researchers utilizing NT157 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell cycle analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-targeting inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2] By inhibiting these pathways, this compound can lead to decreased cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3]
Q2: What is the expected effect of this compound on the cell cycle of cancer cells?
A2: In a variety of cancer cell lines, this compound has been shown to induce cell cycle arrest, most commonly at the G2/M phase.[3][4] This is often observed as an accumulation of cells in the G2/M peak of a cell cycle histogram generated by flow cytometry.
Q3: At what concentrations and for how long should I treat my cells with this compound?
A3: The optimal concentration and treatment duration for this compound are cell-line dependent. However, studies have reported effective concentrations ranging from sub-micromolar to low micromolar levels (e.g., 0.2 µM to 12.5 µM).[3][5] Treatment times typically range from 24 to 72 hours.[3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide for Cell Cycle Analysis
This guide addresses specific issues you may encounter when analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Issue 1: Large Sub-G1 Peak Observed After this compound Treatment
Question: After treating my cells with this compound, I see a significant increase in the sub-G1 population in my cell cycle histogram. Is this expected, and how should I interpret it?
Answer:
A prominent sub-G1 peak is often indicative of apoptosis, as it represents fragmented DNA from apoptotic cells. This compound is known to induce apoptosis in various cancer cells.[1][3]
Possible Causes & Solutions:
-
High this compound Concentration or Prolonged Treatment: The concentration of this compound used may be too high, or the treatment time too long, leading to extensive apoptosis.
-
Solution: Perform a dose-response and time-course experiment to find a concentration and duration that induces cell cycle arrest with minimal apoptosis.
-
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound-induced apoptosis.
-
Solution: Consider using an alternative method to assess apoptosis, such as Annexin V/PI staining, to confirm and quantify the apoptotic population separately from the cell cycle analysis.
-
Issue 2: Poor Resolution of Cell Cycle Peaks (High CV)
Question: The G1, S, and G2/M peaks in my cell cycle histogram are broad and poorly resolved after this compound treatment, resulting in a high coefficient of variation (CV). What could be causing this?
Answer:
Poor resolution of cell cycle peaks can make it difficult to accurately quantify the percentage of cells in each phase.
Possible Causes & Solutions:
-
Cell Clumping: this compound treatment may induce changes in cell adhesion properties, leading to cell aggregation.
-
Solution: Ensure single-cell suspension before and during PI staining. Gently pipette the cell suspension before analysis. Consider adding 0.1% (v/v) Tween 20 or 0.5 mM EDTA to the staining buffer to reduce clumping.
-
-
Inconsistent Staining: Incomplete or uneven staining with propidium iodide can lead to broad peaks.
-
Solution: Ensure thorough mixing of cells with the PI staining solution. Incubate for the recommended time (usually 15-30 minutes) in the dark to ensure saturation of DNA binding.
-
-
Flow Cytometer Settings: Incorrect flow rate or laser alignment can increase the CV.
Issue 3: Unexpected Decrease in G2/M Population with this compound Treatment
Question: I expected to see an increase in the G2/M population with this compound, but instead, I'm observing a decrease or no change. What could be the reason?
Answer:
While G2/M arrest is a common effect of this compound, the cellular response can vary depending on the cell line and experimental conditions.
Possible Causes & Solutions:
-
Cell Line Specific Effects: Your specific cell line may not arrest in G2/M in response to this compound. It might undergo apoptosis directly or arrest at a different checkpoint.
-
Solution: Review the literature for studies using this compound in your specific cell model. Consider performing a Western blot for key cell cycle regulators (e.g., Cyclin B1, p-Cdc2) to investigate the mechanism further.
-
-
Incorrect Timing of Analysis: The peak of G2/M arrest may occur at a different time point than the one you are analyzing.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point to observe G2/M arrest.
-
-
Sub-optimal this compound Concentration: The concentration of this compound used may be too low to induce a significant G2/M block or so high that it pushes cells directly into apoptosis, bypassing a clear G2/M arrest.
-
Solution: Perform a dose-response experiment to identify the optimal concentration for inducing G2/M arrest.
-
Data Presentation
Table 1: Example of Expected Cell Cycle Distribution after this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | 65 ± 4.2 | 15 ± 2.1 | 20 ± 3.5 | 2 ± 0.8 |
| This compound (Low Dose) | 50 ± 3.8 | 18 ± 2.5 | 32 ± 4.1 | 5 ± 1.2 |
| This compound (High Dose) | 40 ± 5.1 | 15 ± 3.0 | 45 ± 5.5 | 10 ± 2.3 |
Note: These are hypothetical values for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
1. Cell Seeding and this compound Treatment: a. Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound or vehicle control for the predetermined duration.
2. Cell Harvesting and Fixation: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Harvest the cells by trypsinization. c. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet with ice-cold PBS. e. Resuspend the cell pellet in 500 µL of ice-cold PBS. f. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. g. Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
3. Propidium Iodide Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). d. Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite PI with a 488 nm laser and collect the emission using a long-pass filter (typically >600 nm). c. Collect at least 10,000 events per sample. d. Use a low flow rate for better resolution. e. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to generate cell cycle histograms and quantify the percentage of cells in each phase.
Mandatory Visualizations
Caption: this compound inhibits IGF-1R/IRS and STAT3 signaling pathways.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing NT157 Efficacy in Resistant Tumors
Welcome to the technical support center for NT157 research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a focus on strategies to enhance its efficacy in resistant tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][2] It induces serine phosphorylation of IRS-1/2, leading to their subsequent degradation by the proteasome.[1][2] This disrupts signaling downstream of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), which are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3] Additionally, this compound has been shown to reduce the activation of STAT3 and the expression of the receptor tyrosine kinase AXL, contributing to its multi-targeted anti-cancer activity.[4]
Q2: What are the known mechanisms of resistance to other targeted therapies that this compound can overcome?
A2: this compound has shown efficacy in overcoming resistance to several other targeted therapies. For instance, acquired resistance to BRAF inhibitors (like vemurafenib) in melanoma can be mediated by increased levels of IGF-1R and IRS-1; this compound can effectively reverse this resistance.[3] It has also demonstrated the potential to treat endocrine-resistant breast cancers, such as those resistant to tamoxifen.[1] Furthermore, this compound has exhibited antineoplastic effects in chronic myeloid leukemia models harboring the BCR-ABL1 T315I mutation, which confers resistance to many tyrosine kinase inhibitors.[5]
Q3: What are the suggested mechanisms of acquired resistance to this compound itself?
A3: Preclinical models have provided initial insights into acquired resistance to this compound. In a hormone receptor-positive breast cancer cell line model (T47D-NTR) with acquired resistance to this compound, the primary mechanism appeared to be the maintained expression of IRS adaptor proteins.[6] While parental cells showed downregulation of IRS-1/2 upon this compound treatment, the resistant cells maintained IRS protein levels even at high concentrations of the drug.[6] This lack of IRS protein degradation was correlated with the continued expression of estrogen receptor-alpha (ERα).[6] Other potential, though less explored, mechanisms could involve a decrease in the drug's half-life or alterations in the binding of this compound to the IGF-1R.[6]
Q4: What combination strategies have been shown to enhance this compound efficacy?
A4: Combining this compound with other anti-cancer agents has demonstrated synergistic effects in various cancer models. This approach aims to target multiple signaling pathways simultaneously to prevent or overcome resistance. Notable combinations include:
-
mTOR inhibitors (e.g., rapamycin): In breast cancer cells, mTOR inhibitors can lead to an upregulation of IRS proteins as a resistance mechanism. This compound can counteract this by degrading IRS proteins, leading to a synergistic anti-tumor effect.[1][2]
-
Chemotherapy (e.g., docetaxel): In prostate cancer models, combining this compound with docetaxel has shown a synergistic effect in inhibiting cell viability and inducing apoptosis.[7]
-
EGFR inhibitors (e.g., gefitinib): In non-small cell lung cancer, combining this compound with EGFR inhibitors may be a promising strategy, particularly in tumors where IGF-1R signaling contributes to resistance.[8][9]
Troubleshooting Guides
Problem 1: Sub-optimal inhibition of cell growth with this compound monotherapy in vitro.
| Possible Cause | Suggested Solution |
| Cell line intrinsic resistance | Some cancer cell lines may exhibit de novo resistance to this compound. Confirm the expression levels of this compound targets (IRS-1, IRS-2, p-STAT3, AXL) in your cell line via Western blot. Cell lines with low or absent expression of these targets may be less sensitive. |
| Drug concentration and incubation time | The optimal concentration and duration of this compound treatment can vary between cell lines. Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line. IC50 values in various cell lines have been reported to be in the sub-micromolar to low micromolar range.[3] |
| Drug stability and storage | Ensure that this compound is properly stored to maintain its activity. For in vitro studies, it is typically dissolved in DMSO as a stock solution and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Serum in culture medium | Growth factors present in fetal bovine serum (FBS) can activate the IGF-1R/IR pathways and may compete with the inhibitory effects of this compound. For mechanistic studies, consider serum-starving the cells for a period before and during this compound treatment. |
Problem 2: Difficulty in observing IRS-1/2 degradation after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect timing of analysis | IRS-1/2 degradation is a dynamic process. The maximal effect may be time-dependent and cell-line specific. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal degradation.[3] |
| Western blot technical issues | Ensure proper protein extraction, quantification, and loading. Use appropriate antibodies for IRS-1 and IRS-2 and include a loading control (e.g., GAPDH, β-actin) to normalize the results. Also, probe for phospho-serine IRS-1/2 to confirm the mechanism of degradation.[1] |
| Acquired resistance | If you are working with a cell line that has been continuously exposed to this compound, it may have developed resistance through the sustained expression of IRS proteins.[6] Consider using a parental, sensitive cell line as a control. |
Problem 3: Lack of synergistic effect when combining this compound with another drug.
| Possible Cause | Suggested Solution |
| Inappropriate drug ratio and scheduling | The synergistic effect of a drug combination is often dependent on the ratio of the two drugs and the schedule of administration (sequential vs. simultaneous). Design experiments with varying, fixed-ratio concentrations of both drugs to determine the optimal synergistic combination. The Chou-Talalay method can be used to quantitatively determine synergy (Combination Index < 1).[10] |
| Mechanism of resistance is independent of this compound's targets | The resistance to the primary drug may be driven by a pathway that is not effectively targeted by this compound. Before designing combination studies, elucidate the mechanism of resistance in your model to ensure that co-targeting the IGF-1R/IR-IRS pathway is a rational approach. |
| Cell line context | The synergistic interaction observed in one cell line may not be present in another due to different genetic backgrounds and signaling pathway dependencies. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration (hours) | Reference |
| T47D | Breast Cancer | Monolayer Growth | ~0.7 | 96 | [6] |
| T47D-NTR | Breast Cancer (this compound Resistant) | Monolayer Growth | ~8.0 | 96 | [6] |
| MG-63 | Osteosarcoma | Cell Viability | ~0.5 | 72 | [3] |
| U-2OS | Osteosarcoma | Cell Viability | ~0.8 | 72 | [3] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cancer Type | Cell Line | Combination Agent | Effect | Method of Synergy Determination | Reference |
| Prostate Cancer | PC3 | Docetaxel | Synergistic inhibition of cell viability | Combination Index (CI) calculation | [7] |
| Breast Cancer | MCF-7, T47D | Rapamycin | Sensitized cells to rapamycin-induced growth inhibition | Monolayer proliferation and colony formation assays | [1][11] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/XTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Following treatment, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 2: Western Blot Analysis of IRS-1/2 Degradation
-
Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration(s) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRS-1, IRS-2, phospho-Ser-IRS-1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Assessing Synergy with Combination Therapy (Fixed-Ratio Method)
-
Determine the IC50 values for this compound and the combination drug individually in your cell line of interest.
-
Prepare a series of dilutions for each drug.
-
Create a fixed-ratio combination of the two drugs based on their IC50 values (e.g., a ratio of 1:1, 1:2, 2:1 of their respective IC50s).
-
Treat the cells with serial dilutions of each single agent and the fixed-ratio combination.
-
Perform a cell viability assay as described in Protocol 1 after the desired incubation period.
-
Analyze the data using software that can calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Workflow for determining drug synergy.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination of chemotherapy and gefitinib as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gefitinib therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
identifying potential artifacts in NT157 immunofluorescence staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing immunofluorescence (IF) to study the effects of NT157.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during immunofluorescence staining experiments designed to assess the activity of this compound, such as changes in protein localization or expression.
Issue 1: High Background Staining
High background fluorescence can obscure specific signals, making data interpretation difficult.
-
Question: My immunofluorescence images have high background noise, making it hard to see the specific staining. What could be the cause and how can I fix it?
-
Answer: High background can arise from several factors. Here are the most common causes and their solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[1][2] If the background is high, consider increasing the blocking incubation time or changing the blocking agent.[1][3] For example, using 5-10% normal serum from the species of the secondary antibody is a common practice.[3]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[1][4][5] It is recommended to titrate the antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[3]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[3][5] Ensure you are washing the samples at least three times with a suitable buffer like PBS between steps.[3]
-
Autofluorescence: Some cells and tissues naturally fluoresce. This can be checked by examining an unstained sample under the microscope.[2] If autofluorescence is an issue, you can try using a different fixative or treating the sample with a quenching agent like sodium borohydride.[2]
-
Issue 2: Weak or No Signal
A faint or absent signal can be frustrating and may be due to issues with the sample, reagents, or the protocol itself.
-
Question: I am not observing any fluorescent signal, or the signal is very weak in my this compound-treated cells. What are the possible reasons?
-
Answer: A weak or non-existent signal can stem from several sources. Consider the following troubleshooting steps:
-
Protein Expression Levels: The target protein may not be present or may be expressed at very low levels in your cells. It is advisable to confirm protein expression using another method, such as a Western Blot.[6]
-
Antibody Compatibility: Ensure your primary and secondary antibodies are compatible. The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[1]
-
Improper Fixation/Permeabilization: The fixation or permeabilization steps may be damaging the epitope your primary antibody is supposed to recognize.[7] You might need to try different fixatives (e.g., methanol instead of paraformaldehyde) or adjust the duration of these steps.[4][7] For intracellular targets, ensure that a permeabilization step is included.[7]
-
Antibody Storage and Activity: Antibodies can lose activity if not stored correctly. Always store antibodies as recommended on the datasheet and avoid repeated freeze-thaw cycles.[2] You can test the antibody's activity on a positive control sample to ensure it is working correctly.[3]
-
Photobleaching: Fluorophores can fade upon prolonged exposure to light. Minimize light exposure during incubation steps and imaging. Using an anti-fade mounting medium can also help preserve the signal.[6]
-
Issue 3: Non-Specific Staining
Non-specific staining occurs when the antibody binds to unintended targets, leading to misleading results.
-
Question: I'm seeing staining in locations where the target protein is not expected to be. How can I troubleshoot this non-specific staining?
-
Answer: Non-specific staining can be caused by several factors related to antibody binding and tissue properties:
-
Cross-Reactivity of Antibodies: The primary or secondary antibody may be cross-reacting with other proteins in the sample.[1] Running a control where the primary antibody is omitted can help determine if the secondary antibody is the source of non-specific binding.[1][2]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on certain cell types. Using a blocking serum from the same species as your secondary antibody can help prevent this.
-
Issues with Antibody Dilution: An overly concentrated primary or secondary antibody can lead to non-specific binding.[1][5] Try further diluting your antibodies.
-
Sample Drying: Allowing the sample to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[4][7] Keep the sample moist throughout the procedure.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for a typical immunofluorescence protocol. Note that these are general guidelines and may require optimization for your specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Recommended Concentration | Purpose |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation |
| Triton X-100 | 0.1-0.5% in PBS | Permeabilization |
| Blocking Buffer | 5-10% Normal Serum in PBST | Blocking non-specific sites |
| Primary Antibody | 1:100 - 1:1000 dilution | Target binding |
| Secondary Antibody | 1:200 - 1:2000 dilution | Signal detection |
| DAPI | 1 µg/mL | Nuclear counterstain |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature |
| Fixation | 10-20 minutes | Room Temperature |
| Permeabilization | 10-15 minutes | Room Temperature |
| Blocking | 60 minutes | Room Temperature |
| Primary Antibody Incubation | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | 1-2 hours | Room Temperature (in the dark) |
| Washing Steps | 3 x 5 minutes | Room Temperature |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining
This protocol outlines the key steps for performing indirect immunofluorescence on cultured cells to investigate the effects of this compound.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish or in chamber slides.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15 minutes at room temperature.[8]
-
-
Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells two more times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Store the slides at 4°C in the dark.
-
Visualizations
This compound Signaling Pathway
This compound is a small molecule inhibitor that primarily targets Insulin Receptor Substrate (IRS) proteins, leading to their degradation.[9][10] This action disrupts downstream signaling pathways, including the PI3K/AKT pathway.[11][12] Additionally, this compound has been shown to inhibit STAT3 and AXL signaling.[13][14]
Caption: Simplified signaling pathway of this compound's inhibitory action.
Troubleshooting Workflow for Immunofluorescence Artifacts
This flowchart provides a logical sequence of steps to identify and resolve common artifacts in immunofluorescence experiments.
Caption: A logical workflow for troubleshooting common immunofluorescence issues.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. IF Troubleshooting | Proteintech Group [ptglab.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as an Anticancer Drug Candidate That Targets Kinase- and Phosphatase-Mediated Signaling [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Controlling NT157-Induced ERK Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling NT157-induced Extracellular signal-regulated kinase (ERK) activation in experimental settings.
Troubleshooting Guide
Unanticipated or uncontrolled ERK activation can be a significant hurdle in experiments involving this compound. This guide provides solutions to common issues encountered when attempting to manage this compound's effects on the ERK signaling pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete inhibition of this compound-induced ERK phosphorylation. | - Suboptimal inhibitor concentration: The concentration of the MEK/ERK inhibitor may be too low to effectively counteract the potent activation by this compound. - Inadequate pre-incubation time: The inhibitor may not have had sufficient time to engage its target before this compound stimulation. - Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | - Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line and experimental conditions. - Increase the pre-incubation time with the inhibitor (e.g., from 30 minutes to 1-2 hours) before adding this compound.[1] - Ensure inhibitors are stored correctly (e.g., at -20°C or -80°C) and prepared fresh from stock solutions for each experiment.[1][2] |
| Off-target effects observed with ERK pathway inhibitors. | - Lack of inhibitor specificity: Some kinase inhibitors can have off-target effects, impacting other signaling pathways. - Cellular toxicity: High concentrations of inhibitors can lead to cellular stress and non-specific responses. | - Use highly selective and well-characterized inhibitors such as U0126 for MEK1/2.[1][3] - Include appropriate controls, such as a vehicle-only control and a control with the inhibitor alone, to distinguish between this compound-specific effects and inhibitor-induced changes. - Perform cell viability assays (e.g., MTT or trypan blue exclusion) to ensure the inhibitor concentration used is not cytotoxic. |
| Variability in ERK activation levels between experiments. | - Inconsistent cell culture conditions: Differences in cell density, serum starvation, or passage number can affect signaling responses. - Inconsistent timing of treatments: Variations in the timing of inhibitor and this compound addition can lead to inconsistent results. | - Standardize cell culture protocols, including seeding density and serum starvation periods. - Use a consistent and precise timeline for all treatment steps in your experiment. |
| ERK activation is inhibited, but downstream effects of this compound persist. | - This compound has multiple targets: this compound is known to affect other signaling molecules besides the IGF-1R/ERK axis, such as STAT3, STAT5, and AXL.[4][5] - Crosstalk with other pathways: Inhibition of the ERK pathway may lead to compensatory activation of other signaling cascades.[6][7] | - Investigate other signaling pathways known to be affected by this compound, such as the JAK/STAT pathway. - Consider a multi-targeted approach by combining ERK pathway inhibitors with inhibitors of other relevant pathways (e.g., STAT3 inhibitors). |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced ERK activation?
A1: this compound, a small molecule tyrphostin, induces ERK activation through a unique mechanism involving the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][8] this compound binds to an allosteric site on IGF-1R, causing a conformational change.[4] This change leads to the dissociation of Insulin Receptor Substrate 1 and 2 (IRS1/2) from the receptor and promotes the recruitment of the adapter protein Shc.[5] The recruitment of Shc subsequently activates the Ras/Raf/MEK/ERK signaling cascade, leading to the phosphorylation and activation of ERK1/2.[5][9] This activated ERK then phosphorylates IRS1/2 on serine residues, marking them for proteasomal degradation.[4][5]
Q2: Which inhibitors are recommended to control this compound-induced ERK activation?
A2: To effectively control this compound-induced ERK activation, inhibitors targeting key kinases in the MAPK/ERK pathway are recommended. The most common and well-validated choices are MEK1/2 inhibitors.
| Inhibitor Class | Specific Inhibitors | Mechanism of Action |
| MEK Inhibitors | U0126, PD98059 | These are highly selective inhibitors of MEK1 and MEK2, the upstream kinases responsible for ERK1/2 phosphorylation and activation.[1][3][10] U0126 is generally considered more potent than PD98059.[1] |
| ERK Inhibitors | Ulixertinib (BVD-523) | These compounds directly target and inhibit the kinase activity of ERK1 and ERK2, preventing the phosphorylation of its downstream substrates.[11][12] |
The choice of inhibitor may depend on the specific experimental context and the desired point of pathway blockade.
Q3: What is a standard protocol for inhibiting this compound-induced ERK activation?
A3: The following is a generalized protocol for inhibiting this compound-induced ERK activation in a cell-based assay. This protocol should be optimized for your specific cell line and experimental conditions.
Experimental Protocol: Inhibition of this compound-Induced ERK Activation
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of the experiment.
-
Serum Starvation: Once cells have adhered and reached the desired confluency (typically 60-80%), replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This step is crucial to reduce basal ERK activity.
-
Inhibitor Pre-treatment:
-
Prepare fresh dilutions of the chosen MEK/ERK inhibitor (e.g., U0126) in serum-free medium.
-
Aspirate the starvation medium and add the inhibitor-containing medium to the cells.
-
Pre-incubate the cells with the inhibitor for 30 minutes to 2 hours.[1] A time-course experiment is recommended to determine the optimal pre-incubation time.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[8]
-
Add this compound directly to the inhibitor-containing medium at the desired final concentration.
-
Incubate for the desired stimulation time (e.g., 5 minutes to 4 hours, depending on the specific downstream event being studied).[9]
-
-
Cell Lysis and Protein Analysis:
-
After stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Analyze ERK phosphorylation (p-ERK) and total ERK levels by Western blotting using specific antibodies.
-
Q4: Are there any known crosstalk mechanisms to consider when inhibiting this compound-induced ERK activation?
A4: Yes, there is evidence of crosstalk between the ERK pathway and other signaling pathways, which can be relevant when studying the effects of this compound. One important interaction is with the STAT3 signaling pathway.[6][13]
-
ERK and STAT3 Crosstalk: In some cellular contexts, the ERK pathway can phosphorylate STAT3 on serine residues, which can modulate its transcriptional activity.[6][13] Conversely, inhibition of one pathway may lead to the compensatory activation of the other.[7] Since this compound is also a known inhibitor of STAT3 signaling, the interplay between these two pathways in the context of this compound treatment can be complex.[4][5] Researchers should be aware of this potential for crosstalk and may need to assess the activation status of both pathways to fully understand the cellular response to this compound and its modulation by ERK inhibitors.
References
- 1. U0126 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U0126 and PD98059, specific inhibitors of MEK, accelerate differentiation of RAW264.7 cells into osteoclast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 13. STAT3 serine phosphorylation by ERK-dependent and -independent pathways negatively modulates its tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in NT157 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vivo experiments involving the investigational drug NT157.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound in vivo studies, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Tumor Growth Inhibition
Question: We are observing significant variability in tumor growth inhibition between individual animals treated with this compound in our xenograft model. What are the potential causes and how can we mitigate this?
Answer: High variability in therapeutic response is a common challenge in preclinical oncology studies. For a multi-targeting agent like this compound, which impacts the IGF-1R/IRS, STAT3, and AXL signaling pathways, the sources of variability can be multifaceted.[1][2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Heterogeneity of Tumor Microenvironment (TME) | This compound is known to modulate the TME, including targeting cancer-associated fibroblasts and immune cells.[1] Variability in the initial TME composition of individual tumors can lead to differential responses. Solution: Ensure a highly standardized tumor implantation technique. Consider characterizing the TME of a subset of tumors pre-treatment to identify potential predictive biomarkers. |
| Inconsistent Drug Delivery or Bioavailability | Intraperitoneal (i.p.) injection, a common administration route for this compound in preclinical models, can lead to variable absorption. Solution: Ensure consistent injection technique. For subcutaneous tumors, consider local administration if appropriate for the research question. Monitor plasma levels of this compound in a satellite group of animals to assess pharmacokinetic variability. |
| Differences in Animal Physiology | Age, weight, and underlying health status of the animals can influence drug metabolism and tumor growth. Solution: Use animals from a single, reputable supplier with a narrow age and weight range. Perform regular health checks to exclude any animals that deviate from the norm. |
| Variable Target Expression | Baseline expression levels of this compound targets (IGF-1R, IRS-1/2, STAT3, AXL) can vary between tumors, even within the same cell line. Solution: Perform baseline molecular characterization (e.g., Western blot, IHC) of the tumor model to confirm consistent target expression. |
Issue 2: Unexpected Toxicity or Adverse Effects
Question: Some of our animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy) that are not uniformly observed across the group. What could be the reason?
Answer: While this compound has shown promising preclinical activity, off-target effects or exaggerated on-target effects can lead to toxicity. Variability in toxicity can be due to differences in individual animal sensitivity or experimental procedures.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Dosing Miscalculation or Preparation Error | Inconsistent preparation of the this compound solution can lead to some animals receiving a higher effective dose. Solution: Implement a strict, standardized protocol for drug formulation and administration. Have a second researcher verify all calculations and preparations. |
| Metabolic Differences | Individual differences in liver function can affect the metabolism and clearance of this compound. Solution: While difficult to control, excluding outliers in terms of baseline liver enzymes (if measured) can help. Ensure the use of healthy, disease-free animals. |
| Interaction with Vehicle | The vehicle used to dissolve this compound may have intrinsic toxicities that affect some animals more than others. Solution: Run a vehicle-only control group to assess the toxicity of the vehicle alone. If toxicity is observed, explore alternative, well-tolerated vehicles. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vivo experiments.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule tyrphostin that acts as a multi-targeting agent. Its primary mechanisms include:
-
Inhibition of the IGF-1R/IRS signaling axis: this compound induces the degradation of Insulin Receptor Substrate 1 and 2 (IRS1/2), which are key mediators of signaling from the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][3]
-
Inhibition of STAT3 and STAT5 signaling: It can independently inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5).[1][2]
-
Downregulation of AXL receptor tyrosine kinase: this compound has been shown to decrease the expression and activation of AXL, a receptor associated with chemoresistance.[1]
Q2: What are some common in vivo cancer models where this compound has been tested?
A2: this compound has demonstrated anti-tumor effects in a variety of preclinical cancer models, including:
-
Melanoma[1]
-
Prostate Cancer[4]
-
Lung Cancer[6]
-
Osteosarcoma[7]
-
Ovarian Cancer[8]
-
Chronic Myeloid Leukemia[11]
Q3: What is a typical starting dose and administration route for this compound in mice?
A3: A commonly reported dosage in xenograft models is 50 mg/kg administered intraperitoneally (i.p.) three times per week.[12] However, the optimal dose and schedule can vary depending on the tumor model and the specific research question. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.
Q4: How can I assess the pharmacodynamic effects of this compound in my in vivo model?
A4: To confirm that this compound is hitting its intended targets in the tumor tissue, you can perform the following analyses on tumor samples collected at various time points after treatment:
-
Western Blot: To assess the protein levels and phosphorylation status of key signaling molecules such as IRS-1, IRS-2, p-AKT, total AKT, p-STAT3, total STAT3, and AXL.
-
Immunohistochemistry (IHC): To visualize the expression and localization of these proteins within the tumor tissue.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Lung Cancer | 1.7 - 9.7 | [6] |
| H460 | Lung Cancer | 4.8 - 12.9 | [6] |
| MG-63 | Osteosarcoma | 0.3 - 0.8 | [12] |
| U-2OS | Osteosarcoma | 0.3 - 0.8 | [12] |
Table 2: Example of In Vivo Efficacy Data for this compound
| Cancer Model | Animal Model | This compound Dose and Schedule | Outcome | Reference |
| Prostate Cancer (LNCaP xenografts) | Castrated Mice | 50 mg/kg, i.p., 3x/week for 6 weeks | Significantly delayed tumor growth | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Subcutaneous Xenograft Study with this compound
-
Cell Culture: Culture the cancer cell line of interest under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) of the same sex and age (typically 6-8 weeks old). Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Resuspend the cancer cells in a sterile, serum-free medium or a mixture with Matrigel at the desired concentration.
-
Inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., DMSO/PEG/Saline).
-
Administer this compound or vehicle control via the chosen route (e.g., i.p. injection) at the predetermined dose and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., weight measurement, pharmacodynamic studies).
-
Visualizations
Caption: this compound multitargeted signaling pathway.
Caption: Standard xenograft experimental workflow.
Caption: Troubleshooting logic for result variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exhibits antineoplastic effects by targeting IRS and STAT3/5 signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
best practices for long-term storage of NT157 aliquots
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the handling and long-term storage of NT157 aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound aliquots?
A1: For long-term storage, this compound should be dissolved in a suitable solvent, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at low temperatures. The optimal storage conditions are summarized in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments. For in vivo studies, a solution of 20% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) has been used.
Q3: How should I handle this compound to ensure its stability?
A3: this compound is a tyrphostin, and some compounds in this class can be sensitive to light.[1] It is advisable to protect this compound solutions from prolonged exposure to light. Additionally, ensure that the storage vials are tightly sealed to prevent solvent evaporation and contamination.
Q4: Can I store this compound dissolved in aqueous solutions like PBS or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecule inhibitors like this compound often have limited stability in aqueous media and are prone to degradation. It is best to prepare fresh dilutions in your experimental buffer or media from a frozen DMSO stock for each experiment.[2]
Q5: What are the primary cellular targets of this compound?
A5: this compound's primary mechanism of action is the induction of serine phosphorylation of Insulin Receptor Substrate 1 and 2 (IRS-1/2), which leads to their subsequent degradation.[1][3] This disrupts signaling through the PI3K/AKT/mTOR and MAPK pathways.[3] this compound has also been shown to target STAT3, STAT5, and the receptor tyrosine kinase AXL.
Long-Term Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Ensures good solubility and stability. Moisture in DMSO can reduce the solubility of some compounds.[4] |
| Concentration | 10 mM | A commonly used stock concentration that allows for accurate serial dilutions for various experimental needs. |
| Storage Temperature | -80°C for up to 6 months; -20°C for up to 1 month.[1] | Ultra-low temperatures minimize the rate of chemical degradation, ensuring the long-term integrity of the compound. |
| Aliquoting | Single-use aliquots | Prevents repeated freeze-thaw cycles which can lead to compound degradation and the introduction of moisture.[5] |
| Container | Tightly sealed, amber glass or polypropylene vials | Protects from light-induced degradation and prevents solvent evaporation and contamination.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | - The final concentration of this compound exceeds its aqueous solubility limit.- The final DMSO concentration is too low to maintain solubility. | - Decrease the final working concentration of this compound.- Increase the final DMSO concentration in your experiment (ensure it is within the tolerance limits of your cell line, typically ≤ 0.5%).- Pre-warm the aqueous medium to 37°C before adding the this compound/DMSO stock solution.[2] |
| Inconsistent or reduced biological activity | - Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C, exposure to light).- Use of old working dilutions. | - Always use a fresh aliquot of the DMSO stock solution to prepare working dilutions for each experiment.- Re-evaluate the concentration and purity of your stock solution if it has been stored for an extended period.- Prepare fresh stock solutions from powder if degradation is suspected. |
| Variability between experiments | - Inconsistent final DMSO concentrations across different experimental conditions.- Pipetting errors when preparing serial dilutions. | - Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.- Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of IRS-1/2 Degradation
This protocol outlines the steps to detect this compound-induced degradation of IRS-1/2.
-
Cell Treatment: Plate cells in 6-well plates or 10 cm dishes. Once they reach the desired confluency, treat them with various concentrations of this compound (and/or for different time points). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IRS-1, IRS-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Recommended workflow and troubleshooting for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
validation of NT157's anti-tumor effects in different cancer types
An Objective Comparison of NT157's Anti-Tumor Efficacy Across Various Cancer Models
The small molecule tyrphostin, this compound, has emerged as a promising anti-cancer agent due to its multifaceted mechanism of action, targeting key signaling pathways involved in tumor proliferation, survival, and metastasis.[1] This guide provides a comparative overview of this compound's anti-tumor effects in different cancer types, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and professionals in drug development to objectively assess its performance against other therapeutic strategies.
This compound's primary anti-neoplastic activity stems from its ability to inhibit two critical signaling pathways: the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) axis and the STAT3 signaling pathway.[2]
Initially, this compound was identified as an inhibitor of the IGF-1R/IRS cascade. It binds to an allosteric site on IGF-1R, which induces a conformational change.[1] This prevents the binding of IRS1 and IRS2 proteins, leading to their serine phosphorylation and subsequent degradation.[1][3] The degradation of IRS proteins effectively shuts down downstream pro-survival and proliferative signals, such as the PI3K/AKT/mTOR pathway.[1][4]
Subsequent research revealed that this compound also inhibits the activation of STAT3 and STAT5, transcription factors that play a crucial role in cancer cell proliferation, survival, and immune evasion.[1][5] This inhibition occurs independently of the IRS protein degradation and is associated with the activation of protein phosphatases.[1] Furthermore, this compound has been shown to decrease the expression and activation of AXL, a receptor tyrosine kinase linked to chemoresistance.[1]
This dual-targeting mechanism makes this compound a compelling candidate for cancer therapy, as it can simultaneously block multiple oncogenic signals, potentially overcoming the resistance mechanisms that often limit the efficacy of single-target agents.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits antineoplastic effects by targeting IRS and STAT3/5 signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to NT157 and Other Tyrphostin Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrphostin inhibitor NT157 with other notable tyrphostins, focusing on their performance in cancer research. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Tyrphostin Inhibitors
Tyrphostins, or tyrosine kinase inhibitors, are a class of organic compounds that inhibit the function of tyrosine kinases. By blocking the phosphorylation of tyrosine residues on substrate proteins, they can disrupt signaling pathways that are crucial for cell proliferation, survival, and migration. This mechanism has made them a significant area of focus in cancer therapy research. Notable examples of tyrphostin inhibitors include this compound and AG-490.
This compound: A Multi-Targeted Approach
This compound is a novel small-molecule tyrphostin that has demonstrated potent anti-cancer effects across a variety of cancer types.[1][2] Its mechanism of action is multifaceted, targeting several key signaling pathways involved in cancer progression.
Initially, this compound was identified as an allosteric inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). It induces the degradation of Insulin Receptor Substrate 1 and 2 (IRS1/2), which are crucial mediators of IGF-1R and insulin receptor signaling.[3] This disruption of the IGF-1R/IRS axis inhibits downstream signaling pathways like PI3K/AKT, which are vital for cancer cell growth and survival.[4]
Subsequent research has revealed that this compound's anti-neoplastic activity extends beyond IRS protein degradation. It also targets the signal transducer and activator of transcription 3 (STAT3) and STAT5, and the receptor tyrosine kinase AXL.[1] The inhibition of these pathways further contributes to its anti-proliferative, anti-metastatic, and pro-apoptotic effects. Furthermore, this compound has been shown to modulate the tumor microenvironment, affecting cancer-associated fibroblasts and myeloid cells, thereby reducing inflammation and creating a suppressive environment for tumor progression.[1]
Other Notable Tyrphostin Inhibitors
AG-490
AG-490 is another well-characterized tyrphostin inhibitor that primarily targets the Janus kinase (JAK) family, particularly JAK2.[1] By inhibiting JAK2, AG-490 effectively blocks the JAK/STAT signaling pathway, which is often dysregulated in various cancers and plays a critical role in cell proliferation, survival, and immune responses. AG-490 has also been reported to inhibit the Epidermal Growth Factor Receptor (EGFR).
Comparative Performance: this compound vs. Other Tyrphostins
Direct comparative studies of this compound against other tyrphostin inhibitors in the same experimental settings are limited. However, by compiling data from various studies, we can draw a comparative overview of their efficacy.
Table 1: Comparative IC50 Values of this compound and AG-490 in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Osteosarcoma | MG-63 | Sub-micromolar (at 72h) | [5] |
| Osteosarcoma | U-2OS | Sub-micromolar (at 72h) | [5] | |
| AG-490 | Not specified in direct comparison |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
Experimental Protocols
Cell Viability and Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
This compound and other tyrphostin inhibitors
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or other tyrphostin inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 values.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, indicating long-term cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
6-well plates
-
Culture medium
-
This compound and other tyrphostin inhibitors
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of the inhibitors.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Cancer cell lines
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins like IRS-1, STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
Cell Migration Assay (Wound Healing Assay)
This assay measures the rate of collective cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to full confluency.
-
Create a "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the cells with PBS to remove detached cells and then add fresh medium containing the inhibitors at the desired concentrations.
-
Image Acquisition: Immediately capture images of the wound at time 0.
-
Incubation and Imaging: Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure for each treatment group.
Conclusion
This compound stands out as a promising multi-targeted tyrphostin inhibitor with a unique mechanism of action that goes beyond the typical inhibition of a single kinase. Its ability to simultaneously disrupt the IGF-1R/IRS, STAT, and AXL signaling pathways provides a robust strategy to combat cancer cell proliferation, survival, and metastasis. While direct comparative data with other tyrphostins like AG-490 is still emerging, the available evidence suggests that this compound's broad-spectrum activity may offer advantages in overcoming resistance mechanisms and effectively targeting the complex signaling networks that drive cancer. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of these inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergy: A Guide to Validating the Combination of NT157 and mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies increasingly leads to the exploration of combination treatments that target multiple oncogenic pathways. One such promising strategy is the synergistic combination of NT157, a novel inhibitor of Insulin Receptor Substrate (IRS) 1 and 2, with mTOR inhibitors. This guide provides an objective comparison of this combination's performance against monotherapy, supported by experimental data and detailed protocols to empower researchers in their validation studies.
The Rationale for Combination: Overcoming Therapeutic Resistance
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While mTOR inhibitors have shown clinical utility, their efficacy can be limited by a feedback loop that leads to the upregulation of IRS proteins, thereby reactivating upstream signaling and promoting drug resistance.[1]
This compound directly addresses this resistance mechanism. By inducing the degradation of IRS-1 and IRS-2, this compound not only exerts its own anti-tumor effects but also prevents the compensatory upregulation of IRS proteins caused by mTOR inhibitors.[1][2] This dual action leads to a more profound and sustained blockade of the PI3K/AKT/mTOR pathway, resulting in a potent synergistic anti-cancer effect.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and mTOR inhibitors has been demonstrated across various cancer cell lines. The combination index (CI), a quantitative measure of drug interaction, is a key metric for evaluating synergy, where CI < 1 indicates a synergistic effect.
| Cell Line | Cancer Type | mTOR Inhibitor | This compound IC50 (µM) | Combination Effect (CI) | Reference |
| MG-63 | Osteosarcoma | Everolimus | ~0.3 - 0.8 | Synergistic | [3][4] |
| OS-19 | Osteosarcoma | Everolimus | Not Specified | Synergistic | [3] |
| U-2OS | Osteosarcoma | Everolimus | ~0.3 - 0.8 | Synergistic | [3][4] |
| MG-63 | Osteosarcoma | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | ~0.3 - 0.8 | Synergistic | [3][4] |
| OS-19 | Osteosarcoma | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | Not Specified | Synergistic | [3] |
| U-2OS | Osteosarcoma | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | ~0.3 - 0.8 | Synergistic | [3][4] |
| ERα+ Breast Cancer Cells | Breast Cancer | Rapamycin | Not Specified | Sensitized response | [1] |
Note: Specific Combination Index (CI) values were indicated as "significant synergistic effects" in the source material, but precise numerical values were not provided in the abstract.[3] IC50 values for this compound are provided as a range based on the available data.
Visualizing the Molecular Synergy and Experimental Approach
To better understand the interplay between this compound and mTOR inhibitors, as well as the experimental strategy to validate their synergy, the following diagrams are provided.
Caption: this compound and mTOR inhibitor signaling pathway interaction.
Caption: Experimental workflow for validating this compound and mTOR inhibitor synergy.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following are detailed methodologies for key experiments cited in the validation of this compound and mTOR inhibitor synergy.
Cell Viability and Proliferation (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MG-63, U-2OS) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, an mTOR inhibitor (e.g., Everolimus), or the combination of both for 72 hours.[3] Include a vehicle-treated control group.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and use software such as CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.
-
Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., IRS-1, p-mTOR, total mTOR, p-AKT, total AKT, p-S6K, total S6K, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells on coverslips as described for other assays.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained) in several random fields to determine the percentage of apoptotic cells.
By leveraging these protocols and the provided comparative data, researchers can effectively validate and further explore the synergistic potential of combining this compound with mTOR inhibitors, a promising strategy in the ongoing fight against cancer.
References
- 1. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repressing IRS1/2 by this compound inhibits the malignant behaviors of ovarian cancer through inactivating PI3K/AKT/mTOR pathway and inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Confirming the On-Target Effects of NT157: A Comparison with siRNA Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
NT157 is a promising small-molecule inhibitor with a multi-targeted mechanism of action, primarily targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) signaling axis and the STAT3 pathway.[1][2][3] Validating that the observed cellular effects of a compound are indeed due to its interaction with its intended targets is a critical step in drug development. This guide provides a comparative analysis of confirming the on-target effects of this compound by contrasting its activity with the phenotypic outcomes of siRNA-mediated knockdown of its key targets, IRS1/2 and STAT3.
Comparing Phenotypic Effects: this compound Treatment vs. siRNA Knockdown
A powerful method to infer on-target activity is to compare the cellular consequences of drug treatment with those of genetically silencing the putative targets. If the phenotypes are similar, it provides strong evidence that the drug is acting through the intended pathway.
Impact on Cell Viability and Proliferation
This compound has been shown to decrease cell viability in a dose-dependent manner across various cancer cell lines. Similarly, siRNA-mediated knockdown of its primary targets, IRS1 and STAT3, also leads to a reduction in cell viability and proliferation.
| Treatment/Target | Cell Line | Effect on Cell Viability/Proliferation | Quantitative Data (IC50 / % Reduction) |
| This compound | H1299 (Lung Cancer) | Decreased cell viability | IC50: 1.7 to 9.7 µM |
| This compound | H460 (Lung Cancer) | Decreased cell viability | IC50: 4.8 to 12.9 µM |
| This compound | HEL (Leukemia) | Reduced cell viability | IC50: 3.1 µM (24h), 0.68 µM (48h), 0.72 µM (72h) |
| This compound | SET2 (Leukemia) | Reduced cell viability | Significant reduction at 3.2 µM |
| siRNA (IRS1) | MCF-7 (Breast Cancer) | Reduced cell viability | ~20% enhancement of tamoxifen-induced cytotoxicity |
| siRNA (STAT3) | SKOV3 (Ovarian Cancer) | Significantly suppressed growth | - |
| siRNA (STAT3) | B16 (Melanoma) | Up to 30% reduction in cell viability | - |
Induction of Apoptosis
A key mechanism of action for many anti-cancer agents is the induction of programmed cell death, or apoptosis. Both this compound treatment and siRNA knockdown of its targets have been demonstrated to induce apoptosis in cancer cells.
| Treatment/Target | Cell Line | Effect on Apoptosis |
| This compound | H1299 & H460 (Lung Cancer) | Induced apoptosis in a dose-dependent manner |
| This compound | HEL (Leukemia) | Increased apoptosis in a dose-dependent manner |
| siRNA (IRS1) | MCF-7 (Breast Cancer) | Induced apoptotic response |
| siRNA (STAT3) | SKOV3 (Ovarian Cancer) | Massive apoptosis observed |
| siRNA (STAT3) | B16 (Melanoma) | Over twofold induction in caspase 3 activity |
| siRNA (STAT3) | MDA-MB-231 (Breast Cancer) | Induced Fas-mediated intrinsic apoptotic pathway |
Molecular Mechanism of Action: this compound and Target Knockdown
At the molecular level, this compound inhibits the IGF-1R/IRS and STAT3 signaling pathways. This is achieved by inducing the degradation of IRS1 and IRS2 proteins and inhibiting the phosphorylation of STAT3. Western blot analysis is a key technique to visualize these molecular events.
This compound Effect on IRS1/2 and STAT3 Signaling
| Treatment | Cell Line | Molecular Effect |
| This compound | Multiple Breast Cancer Lines | Dose-dependent degradation of IRS1 and IRS2 |
| This compound | Multiple Myeloma Cells | Reduced IRS2 expression and STAT3 activation |
| This compound | LNCaP & PC3 (Prostate Cancer) | Suppression of IRS protein expression and inhibition of IGF1-induced AKT activation |
Experimental Protocols
General siRNA Knockdown and Western Blot Protocol
This protocol provides a general framework. Specific conditions, such as siRNA concentrations and incubation times, should be optimized for each cell line and target gene.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two tubes: one with siRNA diluted in serum-free medium and another with a transfection reagent (e.g., Lipofectamine) diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., IRS1, IRS2, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Culture and Treatment Protocols for Specific Cell Lines
-
H1299 and H460 Cells: These cells can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). For this compound treatment, cells are typically seeded and allowed to adhere overnight before being treated with various concentrations of this compound for 24, 48, or 72 hours.[4]
-
HEL and SET2 Cells: These leukemia cell lines are grown in suspension in RPMI-1640 medium with 10% FBS. For experiments, cells are seeded at a specific density and treated with this compound for the desired time points.
Visualizing the Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow.
Alternative and Complementary Target Validation Strategies
While siRNA is a valuable tool, other techniques can provide further confidence in target validation.
-
shRNA (short hairpin RNA): Similar to siRNA, shRNA can mediate RNA interference. However, it can be delivered via viral vectors to create stable cell lines with long-term target knockdown. This is particularly useful for long-term studies and in vivo experiments.
-
CRISPR/Cas9: This powerful gene-editing tool can be used to create complete and permanent gene knockouts. Comparing the phenotype of a drug-treated cell to a CRISPR-mediated knockout of the putative target offers a very high level of confidence in on-target effects. CRISPR can also be adapted to create catalytically "dead" Cas9 (dCas9) which can be targeted to a gene's promoter to block transcription (CRISPRi), offering a reversible and titratable method of gene silencing.
| Method | Mechanism | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing (mRNA degradation) | Transient, rapid, and relatively easy to implement. | Potential for off-target effects, incomplete knockdown. |
| shRNA | Post-transcriptional gene silencing (mRNA degradation) | Stable, long-term knockdown, suitable for in vivo studies. | More complex to generate stable cell lines. |
| CRISPR/Cas9 | Gene knockout at the DNA level | Permanent and complete loss of function. | Can be lethal if the target is an essential gene, more time-consuming to generate knockout lines. |
| CRISPRi | Transcriptional inhibition | Reversible and titratable knockdown. | Requires stable expression of dCas9 fusion proteins. |
Conclusion
Confirming the on-target effects of a multi-targeted compound like this compound is essential for its continued development. By comparing the phenotypic and molecular effects of this compound treatment with those of siRNA-mediated knockdown of its key targets, IRS1/2 and STAT3, researchers can build a strong case for its mechanism of action. The congruence of data from these orthogonal approaches, as summarized in this guide, provides compelling evidence for the on-target activity of this compound. For even greater confidence, particularly in preclinical and clinical development, employing complementary technologies such as shRNA and CRISPR/Cas9 is highly recommended.
References
- 1. RNAi-mediated silencing of insulin receptor substrate 1 (IRS-1) enhances tamoxifen-induced cell death in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of NT157's Effects on IRS Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule NT157 with other molecular strategies aimed at inducing the degradation of Insulin Receptor Substrate (IRS) proteins. The consistent and reproducible effect of this compound on IRS-1 and IRS-2 degradation across multiple cancer models is a key focus, supported by experimental data. We will delve into the mechanism of action, present quantitative data, and provide detailed experimental protocols to allow for informed decisions in research and drug development.
This compound: A Reproducible Inducer of IRS Protein Degradation
This compound is a tyrphostin derivative that has consistently been shown to induce the degradation of both IRS-1 and IRS-2 proteins in a variety of cancer cell lines. This effect is a cornerstone of its anti-neoplastic activity, as IRS proteins are crucial mediators of signaling pathways that drive cell proliferation, survival, and metastasis, primarily downstream of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).
The reproducibility of this compound's effect on IRS protein degradation is supported by numerous independent studies across different cancer types, including breast cancer, osteosarcoma, prostate cancer, lung cancer, and multiple myeloma.[1][2][3][4][5][6] The core mechanism is well-established: this compound induces serine phosphorylation of IRS proteins.[1][7][8] This phosphorylation event leads to the dissociation of IRS proteins from their upstream receptors and targets them for proteasomal degradation.[2][8]
Quantitative Comparison of this compound and Alternative Strategies
The following table summarizes the quantitative data on the effects of this compound and alternative small molecules on IRS protein degradation and associated cellular endpoints. It is important to note that while this compound directly induces IRS degradation, alternatives like mTOR and GSK-3 inhibitors affect IRS stability through broader signaling pathway modulation.
| Compound/Strategy | Target(s) | Cell Line(s) | Effective Concentration for IRS Degradation/Effect | IC50 (Cell Growth Inhibition) | Key Findings & Citations |
| This compound | IRS-1/2 | Osteosarcoma (MG-63, OS-19, U-2OS) | 0.3–3 µM (dose-dependent decrease in IRS-1) | 0.3–0.8 µM | Dose- and time-dependent degradation of IRS-1.[2] |
| Breast Cancer (MCF-7, T47D, MDA-MB-231) | Increasing concentrations (details not specified) | Not specified | Induces serine phosphorylation and degradation of IRS-1/2 within 4 hours.[7] | ||
| Prostate Cancer (LNCaP, PC3) | 5 µM (maximal decrease in IRS-1/2 by 2-8 hours) | Not specified | Time-dependent increase in IRS serine phosphorylation and subsequent degradation.[4] | ||
| Ovarian Cancer (OVCAR3) | 0.8 µM (suppressed total and phosphorylated IRS-1/2) | Not specified | Overexpression of IRS-1/2 attenuated the tumor-suppressive effect of this compound.[5] | ||
| Rapamycin | mTORC1 | 3T3-L1 Adipocytes | Not specified (inhibits insulin-induced degradation) | Not applicable | Blocks insulin-induced mobility shift and degradation of IRS-1.[2] |
| H4IIE Hepatoma Cells | 20 nM (inhibited insulin-stimulated degradation) | Not applicable | Partially inhibited insulin-stimulated IRS-1 degradation. | ||
| GSK-3 Inhibitors (e.g., LiCl, CHIR99021) | GSK-3β | CHO Cells | Not specified (LiCl blocked high glucose-induced degradation) | Not applicable | Inhibition of GSK-3β prevents IRS-1 serine phosphorylation and subsequent ubiquitination. |
| Human Skeletal Muscle Cells | 2 µM (CHIR98023) | Not applicable | Chronic treatment led to a ~3.5-fold increase in IRS-1 protein abundance. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility in scientific research is contingent on detailed and transparent methodologies. Below are generalized yet detailed protocols based on the cited literature for studying the effects of compounds on IRS protein degradation.
Cell Culture and Treatment
-
Cell Lines: Utilize relevant cancer cell lines (e.g., MCF-7 for breast cancer, MG-63 for osteosarcoma, LNCaP for prostate cancer).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.
-
For dose-response experiments, treat cells with a range of concentrations of the test compound (e.g., this compound: 0.1 µM to 10 µM) for a fixed time (e.g., 4, 8, 24, or 48 hours).
-
For time-course experiments, treat cells with a fixed concentration of the compound (e.g., 3 µM or 5 µM this compound) and harvest at different time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[4][7]
-
A vehicle control (e.g., DMSO) should be included in all experiments.
-
Western Blot Analysis for IRS Protein Levels
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 30-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total IRS-1, total IRS-2, phospho-serine IRS-1 (e.g., pS636/639), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
-
Conclusion
The available literature strongly supports the reproducible effect of this compound in inducing the degradation of IRS-1 and IRS-2 proteins across a variety of cancer models. Its mechanism of action, involving the induction of serine phosphorylation leading to proteasomal degradation, is well-documented. While alternative strategies targeting the mTOR and GSK-3 pathways can also modulate IRS-1 stability, this compound offers a more direct and targeted approach for downregulating these key signaling scaffolds. The provided experimental protocols offer a robust framework for researchers to independently verify and further explore the effects of this compound and other compounds on IRS protein degradation, contributing to the development of novel cancer therapeutics.
References
- 1. Serine Phosphorylation by mTORC1 Promotes IRS-1 Degradation through SCFβ-TRCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mTOR in the degradation of IRS-1: regulation of PP2A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Insulin-Induced Degradation of Insulin Receptor Substrate 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTORC1 inhibition induces pain via IRS-1-dependent feedback activation of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of NT157 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of the novel anti-cancer agent NT157 with two well-characterized kinase inhibitors, Dasatinib and Staurosporine. The information is supported by available experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to this compound and Kinase Inhibitors
This compound is a small molecule inhibitor that primarily targets Insulin Receptor Substrate (IRS)-1 and IRS-2, leading to their degradation. This action disrupts signaling downstream of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Additionally, this compound has been shown to inhibit the activation of STAT3, STAT5, and the receptor tyrosine kinase AXL.[1] Unlike traditional kinase inhibitors that directly target the ATP-binding pocket of a specific kinase, this compound exhibits a multi-targeted approach by affecting key signaling nodes.
Kinase inhibitors are a major class of targeted cancer therapies. However, their efficacy and toxicity are often linked to their selectivity—the degree to which they inhibit their intended target versus other kinases in the kinome. Off-target effects can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide compares the known target profile of this compound with the broader kinase inhibition profiles of Dasatinib, a multi-targeted tyrosine kinase inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.
Comparative Analysis of Target Profiles
The following table summarizes the known targets and off-targets of this compound, Dasatinib, and Staurosporine. It is important to note that the data for Dasatinib and Staurosporine are derived from comprehensive KINOMEscan™ assays, which provide a broad, unbiased assessment of kinase binding. In contrast, a comprehensive, publicly available kinome scan for this compound is not available. The data for this compound is based on published studies investigating its mechanism of action and a limited kinase panel screen.
| Target/Off-Target | This compound (IC50/Observed Effect) | Dasatinib (Kd, nM) | Staurosporine (Kd, nM) |
| Primary/Intended Targets | |||
| IRS-1/2 Degradation | Induces degradation | - | - |
| STAT3 Phosphorylation | Inhibition | - | - |
| STAT5 Phosphorylation | Inhibition | - | - |
| AXL | Inhibition | - | - |
| ABL1 | - | 0.3 | 1.8 |
| SRC | Inhibition reported | 0.4 | 1.8 |
| Selected Off-Targets | |||
| YES1 | - | 0.2 | 1.3 |
| FYN | - | 0.2 | 1.6 |
| LCK | - | 0.3 | 1.6 |
| KIT | - | 1.1 | 18 |
| PDGFRα | - | 1.1 | 100 |
| PDGFRβ | - | 1.1 | 100 |
| EPHA2 | Increased phosphorylation | 1.6 | 13 |
| FLT3 | - | 1.8 | 0.2 |
| VEGFR2 (KDR) | - | 8.3 | 28 |
| EGFR | Increased phosphorylation | 22 | 0.3 |
| p38α (MAPK14) | Increased activation | 1,000 | 100 |
| JNK1 | Increased activation | - | 1,000 |
| CAMKK1 | - | - | 0.0 |
| CAMKK2 | - | - | 0.2 |
| ROCK1 | - | - | 0.3 |
| ROCK2 | - | - | 0.2 |
| PRKCE | - | - | 0.3 |
Data for Dasatinib and Staurosporine are primarily from KINOMEscan™ assays and represent dissociation constants (Kd). A lower Kd value indicates a stronger binding affinity. Data for this compound is based on reported inhibitory or activational effects from various publications and a limited kinase screen; direct, comprehensive Kd values are not available.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's mechanism of action is distinct from typical kinase inhibitors. It binds to an allosteric site on the IGF-1R, which leads to a conformational change and the dissociation of IRS-1/2.[2] This event promotes the recruitment of Shc, leading to the activation of the RAS-RAF-MEK-ERK pathway. Activated ERK then phosphorylates IRS-1/2 on serine residues, targeting them for proteasomal degradation. The degradation of IRS proteins effectively shuts down signaling downstream of both the IGF-1R and the insulin receptor.[3] Furthermore, this compound inhibits STAT3 and STAT5 activation, and also downregulates the receptor tyrosine kinase AXL.[1]
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™)
A widely used method for determining the off-target profile of kinase inhibitors is the KINOMEscan™ competition binding assay. This in vitro assay quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and thus higher binding affinity.
Methodology:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized ligand to create the affinity resin.
-
Binding Reaction: DNA-tagged kinases are incubated with the affinity beads and the test compound at various concentrations.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. For compounds showing significant binding, a dissociation constant (Kd) is determined by fitting the concentration-response data to a standard binding isotherm.
Discussion
The available data highlights a fundamental difference in the mechanism of action and target profile of this compound compared to classical kinase inhibitors like Dasatinib and Staurosporine.
-
This compound acts as a "molecular glue" degrader of IRS proteins and an inhibitor of key signaling nodes like STAT3/5 and AXL. Its effects on kinases like ERK, p38, and JNK appear to be indirect consequences of its primary mechanism. The lack of a comprehensive kinome scan makes it difficult to fully assess its selectivity against the entire kinase family. The current evidence suggests a more targeted, yet multi-faceted, mechanism compared to broad-spectrum kinase inhibitors.
-
Dasatinib is a potent inhibitor of the ABL and SRC family kinases but also targets a significant number of other kinases with high affinity. This "multi-targeted" profile contributes to both its efficacy in certain cancers and its side-effect profile.
-
Staurosporine is a notoriously non-selective kinase inhibitor, binding to a large portion of the kinome with high affinity. This promiscuity makes it a useful tool for in vitro studies but unsuitable for clinical use due to expected high toxicity.
Conclusion
This compound represents a novel approach to cancer therapy by targeting signaling adaptors and transcription factors rather than directly inhibiting a broad range of kinases. While its off-target profile across the entire kinome is not as well-defined as that of Dasatinib or Staurosporine, the current body of evidence points to a more specific, multi-pronged mechanism of action. For researchers and drug developers, the choice between these inhibitors will depend on the specific biological question or therapeutic goal. This compound may offer a more targeted approach to disrupting the IGF-1R and STAT3 signaling axes, while Dasatinib provides broader kinase inhibition. Staurosporine remains a powerful but non-selective tool for basic research. Further comprehensive profiling of this compound will be crucial to fully understand its selectivity and potential for therapeutic development.
References
Overcoming Chemotherapy Resistance: A Comparative Analysis of NT157 and Other Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy resistance remains a significant hurdle in cancer treatment, driving the search for novel therapeutic strategies. One promising approach is the use of targeted inhibitors that can resensitize cancer cells to conventional cytotoxic agents. This guide provides a comparative analysis of NT157, a dual inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) and Signal Transducer and Activator of Transcription 3 (STAT3), with other targeted inhibitors, focusing on their role in overcoming chemotherapy resistance.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies to overcome resistance to various chemotherapy drugs.[1] Its primary mechanism of action involves the degradation of IRS-1/2 proteins and the inhibition of STAT3 signaling.[1] These pathways are crucial for tumor cell survival, proliferation, and the development of drug resistance. By targeting these key nodes, this compound can enhance the efficacy of chemotherapeutic agents in a variety of cancer types.[1]
Comparative Performance of Targeted Inhibitors
While direct head-to-head clinical trials are limited, preclinical data allows for a comparative assessment of this compound against other inhibitors targeting pathways implicated in chemoresistance, such as the PI3K/mTOR pathway.
In Vitro Synergistic Effects with Chemotherapy
The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the synergistic effects of this compound and alternative inhibitors when combined with standard chemotherapy drugs in various cancer cell lines.
Table 1: Synergistic Effects of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | This compound IC50 (µM) (Single Agent) | Combination IC50 (this compound + Chemo) | Fold Change in Chemo IC50 | Reference |
| Lung Cancer | H460 | Not Specified | 4.8 - 12.9 | Not Specified | Not Specified | [2] |
| Lung Cancer | H1299 | Not Specified | 1.7 - 9.7 | Not Specified | Not Specified | [2] |
| Osteosarcoma | MG-63 | Everolimus | Sub-micromolar | Synergistic | Not Specified | [3] |
| Osteosarcoma | OS-19 | NVP-BEZ235 | Sub-micromolar | Synergistic | Not Specified | [3] |
| Osteosarcoma | U-2OS | Doxorubicin | Sub-micromolar | Synergistic | Not Specified | [3] |
| Prostate Cancer | PC3 | Docetaxel | Not Specified | Synergistic | Not Specified | [4] |
| Breast Cancer (ERα+) | MCF-7 | Rapamycin | Not Specified | Sensitized Response | Not Specified | [5] |
| Breast Cancer (ERα+) | T47D | Rapamycin | Not Specified | Sensitized Response | Not Specified | [5] |
Table 2: Performance of Alternative PI3K/mTOR Inhibitors in Combination with Chemotherapy
| Inhibitor | Cancer Type | Cell Line | Chemotherapy Agent | Combination Effect | Reference |
| BKM120 | Breast Cancer | Not Specified | Olaparib | Clinical benefit observed | [6] |
| BEZ235 | Renal Cell Carcinoma | 786-O | Not Applicable | More effective than rapamycin in reducing HIF-2α expression | [7] |
| Renal Cell Carcinoma | A498 | Not Applicable | More effective than rapamycin in reducing HIF-2α expression | [7] | |
| Gastric Cancer | Not Specified | Nab-paclitaxel | Synergistic tumor growth inhibition | [8] |
In Vivo Efficacy in Overcoming Chemoresistance
Animal models provide crucial insights into the in vivo efficacy of these combination therapies.
Table 3: In Vivo Tumor Growth Inhibition by this compound and Alternatives in Combination with Chemotherapy
| Inhibitor/Drug Combination | Cancer Type | Animal Model | Treatment | Outcome | Reference |
| This compound + Docetaxel | Prostate Cancer | LNCaP Xenografts | This compound (50 mg/kg, i.p., 3x/week) + Docetaxel | Suppressed tumor growth and delayed castration-resistant progression. | [4][9] |
| This compound + Docetaxel | Prostate Cancer | PC3 Xenografts | This compound + Docetaxel | Suppressed tumor growth. | [4] |
| Rapamycin | Breast Cancer | PyV-mT Mouse Model | Rapamycin | Inhibited growth of premalignant and malignant lesions. | [10] |
| BEZ235 + Trastuzumab | Breast Cancer | Xenograft Models | BEZ235 + Trastuzumab | Efficacious in trastuzumab-sensitive, -resistant, and PIK3CA mutated models. | [11] |
| Low-dose Docetaxel + S-1 | Prostate Cancer | C4-2 Xenograft | Low-dose Docetaxel + S-1 | Enhanced anti-tumor effect of S-1. | [12] |
| Docetaxel + Trastuzumab | Prostate Cancer | CWR22 Xenograft | Docetaxel + Trastuzumab | Superior antitumor effects compared to docetaxel alone. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway in overcoming chemotherapy resistance.
Caption: General experimental workflow for evaluating chemoresistance inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well, depending on the cell line's growth characteristics, and incubate for 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of this compound, the alternative inhibitor, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 values are determined from the dose-response curves.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to understand the molecular mechanisms of drug action.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, STAT3, IRS-1, β-actin) overnight at 4°C. The recommended starting dilution for primary antibodies is typically between 1:500 and 1:5000.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice.[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups: vehicle control, this compound or alternative inhibitor alone, chemotherapy alone, and the combination therapy. Administer the treatments as per the specified schedule (e.g., intraperitoneal injection three times a week).[9]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Analyze the tumor growth inhibition, comparing the tumor volumes in the treatment groups to the control group. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a promising strategy for overcoming chemotherapy resistance by co-targeting the IGF-1R/IRS and STAT3 signaling pathways. Preclinical data suggests that this compound can act synergistically with various chemotherapeutic agents to enhance their anti-tumor activity. While direct comparative studies are needed, the available evidence indicates that this compound's multi-targeted approach may offer advantages over inhibitors that target a single pathway. Further investigation, particularly in clinical settings, is warranted to fully elucidate the therapeutic potential of this compound in combination with chemotherapy for the treatment of resistant cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose escalation study of the PI3kinase pathway inhibitor BKM120 and the oral poly (ADP ribose) polymerase (PARP) inhibitor olaparib for the treatment of high-grade serous ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin inhibits growth of premalignant and malignant mammary lesions in a mouse model of ductal carcinoma in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose docetaxel enhances the sensitivity of S-1 in a xenograft model of human castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. assaybiotechnology.com [assaybiotechnology.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 19. MDA-MB-157 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Comparative Analysis of NT157's Impact on Diverse Tumor Microenvironments
A Guide for Researchers and Drug Development Professionals
NT157, a novel small-molecule inhibitor, has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism of the Insulin-like Growth Factor-1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2] This dual action not only directly impedes cancer cell proliferation and survival but also profoundly remodels the tumor microenvironment (TME), a complex ecosystem of non-cancerous cells and extracellular matrix that plays a critical role in tumor progression and therapeutic resistance.[2][3] This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by experimental data, to aid researchers in evaluating its potential in various cancer contexts.
Mechanism of Action: A Dual-Pronged Attack
This compound distinguishes itself from other targeted therapies through its multifaceted mechanism of action. It induces the degradation of IRS-1 and IRS-2 proteins, key mediators of the pro-survival signals from IGF-1R and the Insulin Receptor.[4][5] Concurrently, this compound inhibits the activation of STAT3, a transcription factor pivotal for promoting cancer cell proliferation, invasion, and immunosuppression.[2][3] This dual inhibition allows this compound to exert a broad anti-tumor effect across a range of cancer models.[3]
Comparative Efficacy of this compound
Direct head-to-head comparisons of this compound with other STAT3 or IGF-1R inhibitors across a wide range of tumor microenvironments are limited in publicly available literature. However, existing preclinical studies provide valuable insights into its relative potency and broader impact.
| Drug/Drug Class | Target(s) | Comparative Findings | Tumor Model(s) | Reference(s) |
| This compound | IGF-1R/IRS, STAT3 | Showed greater potency in a JAK2V617F-driven cellular model compared to OSI-906 and NVP-AEW541. | Myeloproliferative Neoplasm (in vitro) | [1] |
| IGF-1R Monoclonal Antibody | IGF-1R | This compound was found to be more effective in blocking IGF-1R signaling. | Uveal Melanoma | [6] |
| Ruxolitinib (JAK1/2 Inhibitor) | JAK1/2 (upstream of STAT3) | Combination with this compound did not show potentiation of effects in SET2V617F cells, suggesting distinct or overlapping mechanisms that are not synergistic in this context. | Myeloproliferative Neoplasm (in vitro) | [3] |
| OSI-906 (IGF-1R/IR Inhibitor) | IGF-1R, Insulin Receptor | Less potent than this compound in a JAK2V617F-driven cellular model. | Myeloproliferative Neoplasm (in vitro) | [1] |
| NVP-AEW541 (IGF-1R Inhibitor) | IGF-1R | Less potent than this compound in a JAK2V617F-driven cellular model. | Myeloproliferative Neoplasm (in vitro) | [1] |
Impact on the Tumor Microenvironment
This compound's influence extends beyond the cancer cell to modulate key components of the TME, creating a less hospitable environment for tumor growth and metastasis.
Cancer-Associated Fibroblasts (CAFs)
CAFs are critical drivers of tumor progression through extracellular matrix remodeling and secretion of pro-tumorigenic factors. This compound has been shown to inhibit the activation of CAFs, thereby reducing their supportive role in the TME.[2]
Myeloid Cells
The TME is often infiltrated by immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). This compound can modulate these populations, leading to a reduction in immunosuppression.[3] For instance, this compound treatment has been associated with decreased expression of ARG1, TGFβ1, and IL-10 in Gr-1+CD11b+ myeloid cells, factors known to suppress anti-tumor immune responses.[3]
Cytokine and Chemokine Profile
This compound significantly alters the cytokine and chemokine landscape within the TME, shifting it from a pro-tumorigenic and immunosuppressive state to one that is more conducive to an anti-tumor immune response. In a colorectal cancer model, this compound treatment led to a reduction in several pro-tumorigenic cytokines and chemokines, including IL-6, IL-11, IL-23, CCL2, CCL5, CXCL5, and CXCL7.[3]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vivo Tumor Model and this compound Administration
-
Cell Line and Animal Model: Select a relevant cancer cell line (e.g., murine colon adenocarcinoma MC38) and a suitable mouse model (e.g., C57BL/6).
-
Tumor Implantation: Subcutaneously inject 1 x 106 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups. Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) daily.[7]
-
Endpoint: At the end of the study, euthanize mice and harvest tumors for further analysis.
Flow Cytometry for Immune Cell Profiling
-
Single-Cell Suspension: Dissociate harvested tumors into a single-cell suspension using a combination of mechanical disruption and enzymatic digestion (e.g., collagenase, DNase).
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8 for T cells; CD11b, Gr-1 for myeloid cells).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the proportions of different immune cell populations.
Example Gating Strategy for Tumor-Infiltrating Lymphocytes (TILs):
Immunohistochemistry for CAF and Cytokine Analysis
-
Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue.
-
Staining: Perform immunohistochemical staining using antibodies against markers for CAFs (e.g., α-SMA, FAP) and relevant cytokines (e.g., IL-6, TGF-β).
-
Imaging and Analysis: Image the stained sections using a microscope and quantify the expression levels and localization of the markers.
Conclusion
This compound presents a compelling profile as a multi-targeting anti-cancer agent with significant immunomodulatory effects on the tumor microenvironment. Its ability to concurrently inhibit key cancer cell survival pathways and reshape the TME to be less supportive of tumor growth and more permissive to anti-tumor immunity warrants further investigation. While direct comparative data with a broad range of other targeted therapies is still emerging, the available evidence suggests that this compound's unique mechanism of action may offer advantages in certain cancer settings. The experimental protocols provided herein offer a framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
A Preclinical Comparative Analysis of NT157 and Standard-of-Care Therapies
An objective assessment of the long-term efficacy of the novel IRS-1/2 inhibitor, NT157, reveals promising preclinical activity in various cancer models. However, a direct comparison with established standard-of-care treatments in head-to-head long-term studies is not yet available in published literature. This guide provides a comprehensive overview of the existing preclinical data for this compound as a monotherapy and juxtaposes it with the profiles of standard-of-care agents for castration-resistant prostate cancer (CRPC), estrogen receptor-positive (ER+) breast cancer, and osteosarcoma.
This compound is a first-in-class small molecule that induces the degradation of Insulin Receptor Substrate 1 and 2 (IRS-1/2), key mediators in the IGF-1R and insulin receptor signaling pathways, which are crucial for cancer cell growth, proliferation, and survival.[1][2][3] Its mechanism also involves the inhibition of STAT3 and AXL signaling pathways.[4][5] Preclinical studies have demonstrated its potential to delay tumor growth and overcome resistance to existing therapies.[1][6]
Quantitative Data Presentation
The following tables summarize the available preclinical efficacy data for this compound monotherapy and the established standard-of-care treatments in relevant cancer models. It is important to note that these data are not from direct comparative studies and are presented to provide a contextual understanding of their respective activities.
Table 1: Preclinical Efficacy in Castration-Resistant Prostate Cancer (CRPC) Models
| Treatment | Cancer Model | Efficacy Endpoint | Observed Effect | Citation |
| This compound | LNCaP xenografts (castrated mice) | Tumor Growth Delay | Significantly delayed tumor growth at 50 mg/kg, i.p., three times per week for 6 weeks. | [6] |
| Docetaxel | DU-145 xenografts | Tumor Regression | 32.6% tumor regression at 10 mg/kg/week, i.v., for 3 weeks. | [7] |
Table 2: Preclinical Efficacy in ER+ Breast Cancer Models
| Treatment | Cancer Model | Efficacy Endpoint | Observed Effect | Citation |
| This compound | Tamoxifen-resistant ER+ breast cancer cells | Growth Inhibition | Inhibited the growth of tamoxifen-resistant cells. | [8] |
| Tamoxifen | MCF-7 xenografts (E2-stimulated) | Tumor Growth Inhibition | Significant inhibition of E2-stimulated tumor growth. | [9] |
Table 3: Preclinical Efficacy in Osteosarcoma Models
| Treatment | Cancer Model | Efficacy Endpoint | Observed Effect | Citation |
| This compound | MG-63, OS-19, U-2OS cell lines | Growth Inhibition (IC50) | IC50 values ranging from 0.3 to 0.8 µM after 72 hours. | [1] |
| MAP Regimen (Methotrexate, Doxorubicin, Cisplatin) | Mathematical Model | Cancer Cell Killing | More effective than doxorubicin and cisplatin combined or methotrexate alone. | [8][10] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to allow for critical evaluation and potential replication.
This compound Monotherapy in LNCaP Xenografts
-
Cell Line: LNCaP human prostate cancer cells.
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: LNCaP cells were inoculated subcutaneously.
-
Treatment Initiation: When tumor volumes reached approximately 200 mm³, mice were castrated and randomized into treatment groups.
-
Drug Administration: this compound was administered intraperitoneally at a dose of 50 mg/kg three times per week. The vehicle control was 20% 2-hydroxypropyl-β-cyclodextrin.
-
Duration: Treatment was continued for 6 weeks.
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth delay.[6]
Docetaxel Monotherapy in DU-145 Xenografts
-
Cell Line: DU-145 human prostate cancer cells.
-
Animal Model: Male BALB/c nude mice.
-
Tumor Implantation: DU-145 cells were implanted subcutaneously.
-
Treatment Groups: Mice were assigned to control, docetaxel, radiation, and combination therapy groups.
-
Drug Administration: Docetaxel was administered intravenously at a dose of 10 mg/kg/week for 3 weeks.
-
Efficacy Assessment: Tumor volume and tumor regression were measured to determine treatment efficacy.[7]
This compound in Osteosarcoma Cell Lines
-
Cell Lines: MG-63, OS-19, and U-2OS human osteosarcoma cell lines.
-
Assay: Cell proliferation was assessed using a Trypan Blue exclusion assay.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.3 to 3 µM for up to 72 hours.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for preclinical in vivo efficacy studies.
Caption: this compound Mechanism of Action.
Caption: In Vivo Efficacy Workflow.
References
- 1. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Optimal Chemotherapy Options for Osteosarcoma Patients through a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating Optimal Chemotherapy Options for Osteosarcoma Patients through a Mathematical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of NT157 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of NT157, an investigational small molecule inhibitor, against alternative therapeutic agents. The information is compiled from published research findings to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support independent validation and further research.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Citation(s) |
| This compound | Osteosarcoma | MG-63, U-2OS | 0.3 - 0.8 | [1] |
| Myeloproliferative Neoplasms | HEL | 0.68 (48h), 0.72 (72h) | [2] | |
| Lung Cancer | H1299, H460 | 1.7 - 12.9 | [3] | |
| Multiple Myeloma | U266, RMPI 8226 | 2.7 - 36.1 | [4] | |
| Linsitinib (OSI-906) | IGF-1R Inhibition | Cell-free assay | 0.035 | [5][6] |
| Insulin Receptor Inhibition | Cell-free assay | 0.075 | [5][6] | |
| Various Cancer Cell Lines | Multiple | 0.021 - 0.810 | [5] | |
| Cixutumumab (IMC-A12) | Rhabdomyosarcoma | Rh41 | 0.04 | [7] |
| Ewing Sarcoma | TC-71 | 0.66 | [7] | |
| Napabucasin (BBI608) | Biliary Tract Cancer | KKU-055 | 0.19 | [8] |
| Glioblastoma | U87MG, LN229 | ~5 (at 48h) | [9] | |
| TTI-101 (C188-9) | Acute Myeloid Leukemia | Various | 4 - 18 | [10] |
| Bladder Cancer | J82, NBT-II, MB49 | 7 - 14.2 | [11] | |
| Docetaxel | Prostate Cancer | LNCaP, PC-3, DU-145 | 0.00113 - 0.00446 | [12] |
| Prostate Cancer (Resistant) | C4-2BR, LNCaPR | 49.5 - 100.5 | [3] | |
| Doxorubicin | Osteosarcoma | MG-63 | 0.34 | [13] |
| Osteosarcoma (Dox-resistant) | MG63/Dox, Saos-2/Dox | 32.67 - 44.16 | [14] | |
| Cisplatin | Osteosarcoma | U2OS, 143B | 8.94 - 10.48 | [15] |
| Osteosarcoma (Cis-resistant) | SaoS-2/Cis-resistant | 31.51 | [16] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Uveal Melanoma Xenograft (92.1, MM28 cells) | 50 mg/kg, i.p., 3x/week | Significant suppression of tumor growth compared to vehicle. | [17] |
| Cixutumumab (IMC-A12) | Pancreatic Cancer Xenograft (BxPC-3) | Not specified | Tumor growth regression when combined with cetuximab. | [18] |
| Multiple Tumor Xenografts | Not specified | Profound antitumor activity in 11 human tumor xenograft models when combined with cetuximab and DC-101. | [18] | |
| Napabucasin (BBI608) | Orthotopic Glioma Model (U87MG cells) | Not specified | Significantly impaired tumor growth. | [9] |
| Various Xenograft Models | Not specified | Reduced tumor volume and inhibited tumor growth as monotherapy. | [19] | |
| Pembrolizumab | Melanoma (KEYNOTE-006 trial) | Not specified | 5-year overall survival rate of 34% vs 16% for ipilimumab. | [20] |
| Nivolumab | Non-Small Cell Lung Cancer, Melanoma, Renal Cell Carcinoma (Phase I) | 0.1–10 mg/kg, every 2 weeks | Objective response rates of 17%, 32%, and 29%, respectively. | [21] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard laboratory procedures and published literature.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or alternatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubation: The stained cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Cells are incubated in the staining solution in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A specific number of cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue or cells.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysate is determined using a method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. In vitro characterization of the anti-PD-1 antibody nivolumab, BMS-936558, and in vivo toxicology in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells | springermedizin.de [springermedizin.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisplatin selects for stem-like cells in osteosarcoma by activating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 18. Cixutumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. opalbiopharma.com [opalbiopharma.com]
- 21. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NT157
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NT157, a selective IRS-1/2 inhibitor used in cancer research. Adherence to these procedures is critical for protecting personnel and the environment.
This compound, also known as Tyrphostin this compound, is a small molecule inhibitor that can cause skin and serious eye irritation.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] Due to these potential hazards, this compound must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against eye irritation.[1]
-
Lab Coat: To prevent skin contact.
-
Chemical-Resistant Gloves: To avoid skin absorption.
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound (Tyrphostin this compound) | [2] |
| CAS Number | 1384426-12-3 | [1] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May be harmful by inhalation, ingestion, or skin absorption | [1] |
| Disposal Consideration | Dispose in accordance with local, state, and federal regulations. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be carried out in a structured and compliant manner. The following steps provide a general guideline for safe disposal:
1. Waste Segregation:
-
Solid this compound Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound should be collected in a designated hazardous waste bag.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste. The label should specify the contents, including "this compound" and the solvent used.
2. Container Management:
-
All waste containers must be in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other relevant hazard information.
3. Storage:
-
Store hazardous waste in a designated and secure satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
4. Institutional Procedures:
-
Follow your institution's specific procedures for requesting a chemical waste pick-up, which is typically handled by the Environmental Health and Safety (EHS) department.
-
Complete all required waste disposal forms accurately and comprehensively.
5. Spill Management:
-
In the event of a spill, avoid raising dust.
-
Wear appropriate PPE and contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated material and place it in a sealed container for hazardous waste disposal.[1]
Experimental Protocols and Signaling Pathways
This compound is a selective inhibitor of Insulin Receptor Substrate 1 and 2 (IRS-1/2), which are key mediators in the insulin and insulin-like growth factor (IGF) signaling pathways. By inducing the degradation of IRS-1/2, this compound disrupts downstream signaling, which plays a critical role in cancer cell proliferation and survival. The primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway, which is downstream of IRS-1/2.
A typical experiment to assess the effect of this compound involves treating cancer cell lines with varying concentrations of the inhibitor and then analyzing the phosphorylation status and total protein levels of key components of the IRS signaling pathway, such as IRS-1, Akt, and S6 kinase, via Western blotting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling NT157
Essential Safety and Handling Guide for NT157
This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of this compound, a selective IRS-1/2 inhibitor that also targets the Stat3 signaling pathway. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor and is typically dissolved in Dimethyl Sulfoxide (DMSO), a hazardous substance, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer glove immediately upon contamination. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn to protect against splashes of this compound solutions. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosols. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your institution's safety officer.
Storage:
-
Solid this compound: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare stock solutions by dissolving this compound in DMSO.[1][2] Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]
Preparation of Solutions:
-
Perform all calculations for desired concentrations prior to entering the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Conduct the weighing of solid this compound and the preparation of solutions entirely within a certified chemical fume hood.
-
Use a dedicated set of micropipettes and disposable tips for handling this compound solutions.
-
Clearly label all vials containing this compound with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be disposed of in a dedicated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces within the fume hood with a suitable laboratory disinfectant after each use.
-
Spills: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous chemical waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Protocols
The following are representative methodologies for key experiments involving this compound.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed osteosarcoma cells (e.g., MG-63, U-2OS) in 6-well plates at a density of 2 x 10^5 cells per well in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Cell Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.3 to 3 µM.[1] Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the treated cells for 72 hours.[1]
-
Cell Counting: Following incubation, harvest the cells and perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion to assess cell viability.[1]
Western Blot Analysis for IRS-1 Phosphorylation
Objective: To assess the impact of this compound on the tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS-1).
Methodology:
-
Cell Treatment: Treat MG-63 or U-2OS cells with this compound at concentrations of 1 µM and 3 µM for 48 hours.[3]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the tyrosine-phosphorylated form of IRS-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on IGF-1R and STAT3 signaling pathways.
References
- 1. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
